molecular formula C8H14O3 B1278483 Ethyl 2-oxohexanoate CAS No. 5753-96-8

Ethyl 2-oxohexanoate

Número de catálogo: B1278483
Número CAS: 5753-96-8
Peso molecular: 158.19 g/mol
Clave InChI: WRQGPGZATPOHHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-oxohexanoate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQGPGZATPOHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437028
Record name ethyl 2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5753-96-8
Record name ethyl 2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oxohexanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CHS2NK8NX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-oxohexanoate (CAS: 5753-96-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-oxohexanoate, a versatile α-keto ester with significant applications in pharmaceutical and chemical synthesis. This document collates available data on its chemical properties, synthesis, spectroscopic characteristics, and safety profile. In areas where direct experimental data for this compound is limited, information from closely related compounds is presented to infer potential biological roles and metabolic pathways.

Chemical and Physical Properties

This compound is a pale yellow liquid that serves as a key intermediate in various organic syntheses.[1][2] Its bifunctional nature, characterized by the presence of both a ketone and an ester group, allows for a wide range of chemical transformations.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5753-96-8[1]
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [4]
Appearance Pale yellow liquid[1]
Boiling Point 211.7 °C at 760 mmHg[2]
Density 1.0 ± 0.1 g/cm³[2]
Flash Point 81.3 ± 15.9 °C[2]
Refractive Index 1.421[2]
Purity Typically ≥97%[1]
Storage Room temperature, sealed in a dry environment

Table 2: Identification and Nomenclature

IdentifierName/ValueSource(s)
IUPAC Name This compound
Synonyms Ethyl alpha-ketocaproate, 2-Oxohexanoic acid ethyl ester, 2-Ketohexanoic acid ethyl ester
InChI Key WRQGPGZATPOHHX-UHFFFAOYSA-N
SMILES CCCCC(=O)C(=O)OCC

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. The following data is based on reported values and predicted characteristics for α-keto esters.

2.1. ¹H NMR Spectroscopy

A reported ¹H NMR spectrum for this compound in CDCl₃ (400 MHz) shows the following peaks.[5]

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.27-4.37m2H-OCH₂CH₃
2.83t (J = 7.3 Hz)2H-CH₂CO-
1.58-1.76m2H-CH₂CH₂CO-
1.34-1.47m5H-OCH₂CH₃ and -CH₂CH₂CH₂-
0.91-0.98m3H-CH₂CH₃

2.2. Predicted Spectroscopic Characteristics

  • ¹³C NMR: Expected signals would include those for the two carbonyl carbons (keto and ester), the methylene and methyl carbons of the ethyl ester, and the carbons of the butyl chain. The carbonyl carbons would be the most downfield shifted.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1715-1750 cm⁻¹. C-O stretching bands for the ester group are also expected.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage adjacent to the carbonyl groups.

Synthesis and Experimental Protocols

This compound is synthesized through various organic reactions, leveraging its α-keto ester structure.[3] A common laboratory-scale synthesis involves the reaction of an organometallic reagent with an oxalyl chloride derivative.[5]

3.1. Synthesis from n-Butylzinc Bromide and Monoethyl Oxalyl Chloride

This procedure details the synthesis of this compound via the coupling of n-butylzinc bromide with monoethyl oxalyl chloride, catalyzed by copper iodide.[5]

Experimental Protocol:

  • Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, a stirred solution of copper iodide (2.29 g, 12 mmol) in anhydrous tetrahydrofuran is cooled to -25 °C. A 0.5 M solution of n-butylzinc bromide in tetrahydrofuran (24 mL, 12 mmol) is added dropwise.

  • Reaction Initiation: Following the addition, the reaction mixture is warmed to 0 °C and stirred for 20 minutes, then re-cooled to -25 °C.

  • Acylation: Monoethyl oxalyl chloride (1.37 g, 10 mmol) is added dropwise to the reaction mixture. The mixture is stirred at -25 °C for 3 hours.

  • Work-up: The reaction is warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (gradient elution, 0→20% ethyl acetate in hexane) to yield this compound as a colorless oil.[5]

Diagram 1: Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification n-Butylzinc Bromide n-Butylzinc Bromide 1. Formation of Organocopper Reagent 1. Formation of Organocopper Reagent n-Butylzinc Bromide->1. Formation of Organocopper Reagent Monoethyl Oxalyl Chloride Monoethyl Oxalyl Chloride 2. Acylation at -25°C 2. Acylation at -25°C Monoethyl Oxalyl Chloride->2. Acylation at -25°C Copper Iodide (catalyst) Copper Iodide (catalyst) Copper Iodide (catalyst)->1. Formation of Organocopper Reagent 1. Formation of Organocopper Reagent->2. Acylation at -25°C 3. Quenching and Extraction 3. Quenching and Extraction 2. Acylation at -25°C->3. Quenching and Extraction Column Chromatography Column Chromatography 3. Quenching and Extraction->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound G This compound This compound Condensation Condensation This compound->Condensation 1,2-Diamine 1,2-Diamine 1,2-Diamine->Condensation Dehydrogenation Dehydrogenation Condensation->Dehydrogenation Substituted Pyrazine Substituted Pyrazine Dehydrogenation->Substituted Pyrazine G This compound This compound Hydrolysis (Esterases) Hydrolysis (Esterases) This compound->Hydrolysis (Esterases) 2-Oxohexanoic Acid 2-Oxohexanoic Acid Hydrolysis (Esterases)->2-Oxohexanoic Acid Ethanol Ethanol Hydrolysis (Esterases)->Ethanol Beta-Oxidation Pathway Beta-Oxidation Pathway 2-Oxohexanoic Acid->Beta-Oxidation Pathway TCA Cycle Intermediates TCA Cycle Intermediates Beta-Oxidation Pathway->TCA Cycle Intermediates

References

An In-depth Technical Guide to Ethyl 2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 2-oxohexanoate, a key alpha-keto ester intermediate in the pharmaceutical and chemical industries.[1]

Molecular Structure and Identity

This compound is an organic compound with the IUPAC name this compound.[2] It is also known by several synonyms, including ethyl alpha-ketocaproate and 2-oxohexanoic acid ethyl ester.[3][4]

The molecular structure of this compound is characterized by a six-carbon hexanoyl chain with a ketone group at the second position (alpha-position) and an ethyl ester group.

  • Molecular Formula: C₈H₁₄O₃[2][3][5][6][7]

  • SMILES: CCCCC(=O)C(=O)OCC[2]

  • InChIKey: WRQGPGZATPOHHX-UHFFFAOYSA-N[2][6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, application in synthetic chemistry, and for analytical purposes.

PropertyValueReference
Molecular Weight 158.19 g/mol [2][3][7]
Exact Mass 158.094299[6]
Density 1.0±0.1 g/cm³[6]
Boiling Point 211.7°C at 760 mmHg[6]
Flash Point 81.3±15.9 °C[6]
Refractive Index 1.421[6]
Polar Surface Area 43.4 Ų[6]
LogP (XLogP3) 1.7[6]
CAS Number 5753-96-8[2][3][5][6][7]

Experimental Protocols

Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound from n-butylzinc bromide and monoethyl oxalyl chloride.[5]

Materials:

  • Copper iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • 0.5 M n-butylzinc bromide in THF

  • Monoethyl oxalyl chloride

  • Saturated aqueous ammonium chloride solution

  • Ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A stirred solution of copper iodide (2.29 g, 12 mmol) in anhydrous tetrahydrofuran is cooled to -25 °C.

  • A tetrahydrofuran solution of 0.5 M n-butylzinc bromide (24 mL, 12 mmol) is added slowly dropwise to the cooled copper iodide solution.[5]

  • After the addition is complete, the reaction mixture is warmed to 0 °C and stirred at this temperature for 20 minutes.

  • The mixture is then cooled back down to -25 °C.

  • Monoethyl oxalyl chloride (1.37 g, 10 mmol) is added dropwise to the reaction mixture.

  • The reaction is stirred at -25 °C for 3 hours.

  • Following the 3-hour stirring period, the reaction mixture is warmed to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ether.

  • The combined organic phases are washed with brine, filtered, and then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuum to yield the product.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start reagents 1. Prepare Reagents - Copper Iodide in THF - n-butylzinc bromide in THF start->reagents cooling1 2. Cool to -25°C reagents->cooling1 addition1 3. Add n-butylzinc bromide cooling1->addition1 warming 4. Warm to 0°C (Stir for 20 min) addition1->warming cooling2 5. Cool to -25°C warming->cooling2 addition2 6. Add Monoethyl Oxalyl Chloride (Stir for 3h) cooling2->addition2 warming2 7. Warm to Room Temp. addition2->warming2 quench 8. Quench Reaction (Saturated aq. NH4Cl) warming2->quench extract 9. Extract with Ether quench->extract wash 10. Wash & Dry (Brine, Na2SO4) extract->wash concentrate 11. Concentrate in Vacuo wash->concentrate product This compound concentrate->product

Caption: Synthesis workflow for this compound.

References

Physical and chemical properties of Ethyl 2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxohexanoate (CAS No. 5753-96-8) is a key alpha-keto ester that serves as a versatile building block in organic synthesis.[1] Its unique chemical structure, featuring adjacent ketone and ester functional groups, imparts a high degree of reactivity, making it an indispensable intermediate in the pharmaceutical and specialty chemical industries.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in drug development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[3] A summary of its key physical and chemical properties is presented in the tables below. It is important to note that some variations in reported values, particularly for boiling point, exist in the literature, which may be attributed to different experimental conditions.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₄O₃[3][4]
Molecular Weight 158.19 g/mol [3][4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 211.7 ± 9.0 °C at 760 mmHg[4]
Density 1.0 ± 0.1 g/cm³[4]
Refractive Index 1.421[4]
Flash Point 81.3 ± 15.9 °C[4]
LogP 1.64[4]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[4]
Solubility and Stability
PropertyDescriptionSource(s)
Solubility Information not explicitly found, but likely soluble in common organic solvents.
Stability Stable under normal conditions.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the different proton environments in the molecule.[5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.27-4.37m2H-OCH₂CH₃
2.83t2H-CH₂C(=O)-
1.58-1.76m2H-CH₂CH₂C(=O)-
1.34-1.47m5H-CH₂CH₃ and -CH₂CH₂CH₃
0.91-0.98m3H-CH₂CH₃
¹³C NMR Spectroscopy

While a specific experimental ¹³C NMR spectrum for this compound was not found, the expected chemical shifts can be predicted based on its structure and data from analogous compounds. The carbonyl carbons of the ketone and ester would appear significantly downfield, followed by the carbon of the ethyl ester methylene group. The remaining aliphatic carbons would resonate at higher fields.

Infrared (IR) Spectroscopy
Mass Spectrometry

Detailed mass spectrometry data for this compound is not available in the public domain. The fragmentation pattern upon electron ionization would likely involve cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an organometallic reagent with an appropriate electrophile. A detailed experimental protocol is provided below.[5]

Reaction:

n-Butylmagnesium bromide + Ethyl oxalyl chloride → this compound

Materials and Reagents:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromobutane

  • Anhydrous diethyl ether

  • Ethyl oxalyl chloride

  • Anhydrous Toluene

  • Ice bath

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine and a small amount of 1-bromobutane in anhydrous diethyl ether. Once the reaction initiates, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Oxalyl Chloride: Cool the Grignard reagent solution in an ice bath. Dissolve ethyl oxalyl chloride in anhydrous toluene and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Preparation of n-Butylmagnesium bromide B Reaction with Ethyl oxalyl chloride A->B Grignard Reaction C Quenching with NH4Cl (aq) B->C D Extraction with Diethyl Ether C->D E Drying with Na2SO4 D->E F Solvent Removal E->F G Column Chromatography F->G H H G->H Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The α-keto ester moiety is a privileged scaffold in medicinal chemistry, known to exhibit a range of biological activities.[8][9]

Role as a Synthetic Intermediate

The reactivity of the two carbonyl groups and the adjacent acidic α-proton allows for a variety of chemical transformations, making this compound a versatile starting material for the synthesis of:

  • Heterocyclic compounds: The dicarbonyl functionality can be utilized in condensation reactions to form various heterocyclic rings, which are common cores in many drug molecules.

  • Chiral α-hydroxy and α-amino acids: The ketone can be stereoselectively reduced to an alcohol or converted to an amine, providing access to chiral building blocks essential for the synthesis of many pharmaceuticals.[10]

The α-Keto Ester Motif in Medicinal Chemistry

Safety Information

This compound is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a commercially available and synthetically versatile α-keto ester with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. Its well-defined physicochemical properties and reactivity profile make it a valuable tool for medicinal chemists and drug development professionals. Further exploration of the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

Spectroscopic Profile of Ethyl 2-Oxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 2-oxohexanoate (CAS No. 5753-96-8), a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Quantitative Spectral Data

The spectral data for this compound is summarized in the tables below, providing a clear and concise reference for its structural characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The experimental ¹H NMR spectral data is presented in Table 1.

Table 1. ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.27-4.37m2H-OCH₂CH₃
2.83t, J = 7.3 Hz2H-C(O)CH₂-
1.58-1.76m2H-CH₂CH₂C(O)-
1.34-1.47m5H-OCH₂CH₃ & -CH₂CH₂CH₃
0.91-0.98m3H-CH₂CH₃

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2. Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
199.5C=O (Ketone)
161.2C=O (Ester)
62.5-OCH₂CH₃
38.7-C(O)CH₂-
25.1-CH₂CH₂C(O)-
22.1-CH₂CH₂CH₃
13.9-OCH₂CH₃
13.7-CH₂CH₃

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Predicted key infrared absorption bands for this compound are listed in Table 3.

Table 3. Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
2960-2870C-H stretch (alkane)
1745C=O stretch (ester)
1720C=O stretch (ketone)
1250C-O stretch (ester)

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) of the molecular ion and key fragments of this compound are presented in Table 4. The monoisotopic mass of this compound is 158.0943 g/mol .[2]

Table 4. Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
158[M]⁺ (Molecular Ion)
129[M - C₂H₅]⁺
113[M - OC₂H₅]⁺
85[M - COOC₂H₅]⁺
57[C₄H₉]⁺

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of n-butylzinc bromide with monoethyl oxalyl chloride in the presence of copper iodide in anhydrous tetrahydrofuran. The reaction mixture is typically stirred at low temperatures (-25 °C to 0 °C). After quenching the reaction with a saturated aqueous ammonium chloride solution, the product is extracted with an organic solvent such as ether. The combined organic phases are then washed, dried, and concentrated. Purification can be achieved by column chromatography.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small drop of the neat liquid is placed directly onto the ATR crystal. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for analysis by transmission IR spectroscopy.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualization of Analytical Workflow

The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-oxohexanoate. Due to the absence of a publicly available experimental spectrum, this document outlines the expected spectral characteristics based on the compound's molecular structure and established principles of NMR spectroscopy. The guide includes a summary of predicted quantitative data, a standardized experimental protocol for acquiring such a spectrum, and a structural visualization to aid in the interpretation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in the table below. These predictions are based on typical values for similar functional groups.[1][2][3]

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
a0.92Triplet (t)3H
b1.35Sextet2H
c1.62Quintet2H
d2.85Triplet (t)2H
e4.25Quartet (q)2H
f1.30Triplet (t)3H

Structural Representation and Proton Assignments

The molecular structure of this compound with the assigned proton labels is illustrated below. This diagram clarifies the origin of each predicted signal in the ¹H NMR spectrum.

ethyl_2_oxohexanoate cluster_butyl cluster_keto_ester H3C_a H₃C(a) CH2_b —CH₂(b) H3C_a->CH2_b CH2_c —CH₂(c) CH2_b->CH2_c CH2_d —CH₂(d)— CH2_c->CH2_d C_keto C(=O) CH2_d->C_keto C_ester —C(=O) C_keto->C_ester O_ester —O— C_ester->O_ester CH2_e CH₂(e) O_ester->CH2_e CH3_f —CH₃(f) CH2_e->CH3_f

Figure 1. Molecular structure of this compound with proton assignments.

Detailed Spectral Interpretation

  • Protons (a) - δ ~0.92 ppm (Triplet, 3H): These protons belong to the terminal methyl group of the hexanoyl chain. The signal is shifted the furthest upfield as it is most shielded. It appears as a triplet due to coupling with the adjacent methylene protons (b).

  • Protons (b) - δ ~1.35 ppm (Sextet, 2H): This signal corresponds to the methylene group adjacent to the terminal methyl group. It is predicted to be a sextet due to coupling with the three protons of methyl group (a) and the two protons of the neighboring methylene group (c).

  • Protons (c) - δ ~1.62 ppm (Quintet, 2H): These are the protons of the methylene group in the middle of the butyl chain. The signal is expected to be a quintet due to coupling with the adjacent methylene protons on both sides (b and d).

  • Protons (d) - δ ~2.85 ppm (Triplet, 2H): This signal represents the methylene group directly attached to the ketone carbonyl group. The electron-withdrawing effect of the carbonyl group deshields these protons, shifting the signal downfield. It appears as a triplet due to coupling with the neighboring methylene protons (c).

  • Protons (e) - δ ~4.25 ppm (Quartet, 2H): These protons are from the methylene group of the ethyl ester. They are significantly deshielded due to the adjacent oxygen atom. The signal is a quartet due to coupling with the three protons of the methyl group (f).[1]

  • Protons (f) - δ ~1.30 ppm (Triplet, 3H): This signal corresponds to the methyl group of the ethyl ester. It appears as a triplet due to coupling with the adjacent methylene protons (e).

Experimental Protocol: ¹H NMR Spectroscopy of a Liquid Sample

The following is a general methodology for the acquisition of a ¹H NMR spectrum for a liquid sample like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-25 mg of the liquid this compound sample.

  • Dissolve the sample in approximately 0.75 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5] The final sample depth in the tube should be around 4-5 cm.[5]

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 400 MHz or higher for better resolution.

  • The spectrometer's lock signal should be tuned to the deuterium signal of the solvent.

  • The magnetic field homogeneity should be optimized by shimming the spectrometer.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is typically sufficient.

  • The spectral width should be set to encompass the expected range of chemical shifts (e.g., 0 to 12 ppm).

  • A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve an adequate signal-to-noise ratio.

  • A relaxation delay of 1-5 seconds between scans is recommended to ensure proper signal integration.

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum should be phase-corrected and baseline-corrected.

  • The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

  • The signals should be integrated to determine the relative ratios of the different types of protons.

Logical Workflow for Spectral Analysis

The process of predicting and interpreting an NMR spectrum follows a logical progression from the molecular structure to the final spectral assignments.

NMR_Workflow A Molecular Structure of This compound B Identify Non-Equivalent Proton Environments A->B C Predict Chemical Shifts (δ) Based on Functional Groups B->C D Determine Multiplicity (Splitting) Using the n+1 Rule B->D E Calculate Integration Values from Proton Count B->E F Assemble Predicted ¹H NMR Spectrum C->F D->F E->F G Assign Signals to Specific Protons F->G

Figure 2. Workflow for the prediction and assignment of the ¹H NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR Analysis of Alpha-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the structural analysis and characterization of α-keto esters. These compounds are significant in pharmaceutical synthesis and metabolic research, making their precise identification crucial.[1]

Fundamental Principles of 13C NMR Spectroscopy

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[2] Unlike 1H NMR, 13C NMR spectra are influenced by the low natural abundance (about 1.1%) of the 13C isotope, which is the only naturally occurring carbon isotope with a nuclear spin.[2][3][4] This low abundance has two key consequences:

  • Lower Sensitivity : More sample or longer acquisition times are needed compared to 1H NMR.[2]

  • No C-C Coupling : The probability of two 13C atoms being adjacent in a single molecule is extremely low, so spin-spin coupling between carbon atoms is typically not observed.[3][4]

Spectra are usually acquired with broadband proton decoupling, which means each unique carbon environment appears as a single, sharp line.[2][4] The position of this line, its chemical shift (δ), is highly dependent on the electronic environment of the carbon atom. Electronegative atoms or groups deshield the carbon nucleus, causing its signal to appear further downfield (at a higher ppm value).[3][5]

Characteristic 13C NMR Chemical Shifts in Alpha-Keto Esters

The defining feature of an α-keto ester is the presence of two adjacent carbonyl groups: a ketone and an ester. This unique arrangement gives rise to a distinctive 13C NMR spectrum.

  • Carbonyl Carbons (C=O) : The most downfield signals in the spectrum of an α-keto ester belong to the two carbonyl carbons.

    • α-Keto Carbonyl : The carbon of the ketone group is highly deshielded and typically resonates in the range of 190-220 ppm .[2][6]

    • Ester Carbonyl : The carbon of the ester group is shielded by the resonance contribution from the adjacent oxygen atom. This effect moves its signal upfield relative to the ketone, generally into the 160-185 ppm range.[2][6][7]

This significant difference in chemical shift allows for the unambiguous assignment of the two carbonyl signals.

  • Alpha-Carbon (α-C) : The carbon atom situated between the two carbonyl groups also has a characteristic chemical shift, though it is less standardized than the carbonyls themselves and is influenced by substitution.

  • Ester Alkyl Group Carbons : The carbons of the alkyl group attached to the ester oxygen (e.g., the -OCH3 or -OCH2CH3 group) will appear in the typical upfield region for sp3 hybridized carbons, often between 50-70 ppm for the carbon directly attached to the oxygen.[6]

Below is a diagram illustrating the relationship between the structure of a generic α-keto ester and its expected 13C NMR chemical shift regions.

G cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing a Weigh 10-50 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) a->b c Add TMS as internal standard (0 ppm) b->c d Transfer to NMR tube c->d e Insert sample into spectrometer d->e f Lock on deuterium signal of solvent e->f g Shim magnetic field for homogeneity f->g h Set acquisition parameters (e.g., pulse program, spectral width) g->h i Acquire spectrum with proton decoupling h->i j Accumulate scans for good S/N ratio i->j k Apply Fourier Transform j->k l Phase correct the spectrum k->l m Reference spectrum to TMS (0 ppm) l->m n Integrate and analyze peaks m->n cluster_prep cluster_prep cluster_setup cluster_setup cluster_acq cluster_acq cluster_proc cluster_proc

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Ethyl 2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of analytical chemistry, understanding the behavior of molecules under mass spectrometric analysis is paramount for accurate identification and structural elucidation. This technical guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of Ethyl 2-oxohexanoate, a key alpha-keto ester. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular analysis.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the anticipated major fragment ions for this compound upon electron ionization. The proposed fragmentations are based on well-documented mechanisms such as alpha-cleavage and McLafferty rearrangements.

m/z Proposed Ion Structure Proposed Fragmentation Pathway Relative Abundance
158[CH₃CH₂CH₂CH₂COCOOCH₂CH₃]⁺•Molecular Ion (M⁺•)Low
129[M - C₂H₅]⁺Alpha-cleavage: loss of the ethyl radical from the ester group.Medium
115[M - C₃H₇]⁺Alpha-cleavage: loss of the propyl radical from the keto group.Low
101[M - C₄H₉]⁺Alpha-cleavage: loss of the butyl radical from the keto group.High
87[CH₃CH₂CH₂CH₂CO]⁺Alpha-cleavage at the C-C bond between the two carbonyl groups, with charge retention on the hexanoyl fragment.High
73[COOCH₂CH₃]⁺Alpha-cleavage at the C-C bond between the two carbonyl groups, with charge retention on the ethoxycarbonyl fragment.Medium
57[C₄H₉]⁺Cleavage of the butyl group.High
45[OCH₂CH₃]⁺Cleavage of the ethoxy group.Medium
29[C₂H₅]⁺Ethyl cation from the ester or fragmentation of the butyl chain.High

Experimental Protocols

To experimentally determine the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) approach would be employed. The following protocol outlines a typical methodology.

1. Sample Preparation: A dilute solution of this compound (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, coated with 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 280°C.

Visualization of Fragmentation Pathways

The following diagram, generated using the DOT language, illustrates the primary predicted fragmentation pathways of the this compound molecular ion.

Fragmentation_of_Ethyl_2_oxohexanoate cluster_alpha_cleavage Alpha-Cleavage Pathways cluster_secondary_frag Further Fragmentation M This compound [C8H14O3]+• m/z = 158 f129 [M - C2H5]+ m/z = 129 M->f129 - •C2H5 f115 [M - C3H7]+ m/z = 115 M->f115 - •C3H7 f101 [M - C4H9]+ m/z = 101 M->f101 - •C4H9 M->f101 Major Pathway f87 [C5H9O]+ m/z = 87 M->f87 - •COOC2H5 M->f87 f73 [C3H5O2]+ m/z = 73 M->f73 - •COC4H9 f129->f101 - C2H4 f57 [C4H9]+ m/z = 57 f101->f57 - CO f29 [C2H5]+ m/z = 29 f73->f29 - CO2 f45 [OC2H5]+ m/z = 45 f73->f45 - CO

Caption: Predicted EI fragmentation of this compound.

This comprehensive guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The detailed predictions of fragmentation patterns, along with a standardized experimental protocol, offer a valuable resource for researchers in the accurate identification and characterization of this and related compounds. As with all predictive work, experimental verification is the ultimate standard for confirmation.

References

An In-depth Technical Guide on the Reactivity of the Alpha-Keto Group in Ethyl 2-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxohexanoate, a versatile α-keto ester, is a pivotal building block in modern organic synthesis, finding significant applications in the pharmaceutical and specialty chemical industries. The unique electronic properties conferred by the vicinal carbonyl groups—the ketone at the C2 position and the ester at C1—endow this molecule with a rich and varied reactivity profile. This technical guide provides a comprehensive examination of the reactivity of the α-keto group in this compound, detailing its synthesis, and key transformations including reduction, oxidation, and nucleophilic additions. This document is intended to serve as a detailed resource, providing experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Introduction

This compound (CAS 5753-96-8) is a fine chemical intermediate characterized by the presence of an α-keto group, which renders the molecule susceptible to a wide array of chemical transformations.[1][2] This dual functionality makes it a valuable precursor for the synthesis of more complex molecules, including α-hydroxy esters, α-amino esters, and various heterocyclic systems.[2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide will systematically explore the synthesis and characteristic reactions of the α-keto group in this compound.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the acylation of an organometallic reagent with an oxalyl chloride derivative.

Synthesis via Organozinc Reagent

One established method involves the reaction of n-butylzinc bromide with monoethyl oxalyl chloride in the presence of a copper catalyst.

Experimental Protocol:

  • A stirred solution of copper iodide (12 mmol) in anhydrous tetrahydrofuran (THF) is cooled to -25 °C.

  • A 0.5 M solution of n-butylzinc bromide in THF (12 mmol) is added dropwise.

  • The reaction mixture is warmed to 0 °C and stirred for 20 minutes, then re-cooled to -25 °C.

  • Monoethyl oxalyl chloride (10 mmol) is added dropwise.

  • The mixture is stirred at -25 °C for 3 hours and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, gradient elution with ethyl acetate in hexane) to yield this compound as a colorless oil.[1]

Logical Relationship for Synthesis

G nBuBr n-Butyl Bromide nBuZnBr n-Butylzinc Bromide nBuBr->nBuZnBr + Zn Zn Zinc Product This compound nBuZnBr->Product + Monoethyl Oxalyl Chloride CuI Copper Iodide CuI->Product Catalyst OxalylCl Monoethyl Oxalyl Chloride

Caption: Synthesis of this compound.

Reactivity of the Alpha-Keto Group

The electrophilicity of the two carbonyl carbons in this compound dictates its reactivity. The ketone carbonyl at the C2 position is generally more reactive towards nucleophiles than the ester carbonyl.

Reduction of the Keto Group

The selective reduction of the ketone functionality in α-keto esters is a common transformation to produce α-hydroxy esters, which are valuable chiral building blocks.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that can efficiently reduce the ketone group in the presence of the ester.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise over 5-10 minutes, maintaining the temperature below 5 °C.[3][4]

  • Allow the reaction to stir at 0 °C and then warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6-7.

  • The mixture is then extracted with ethyl acetate (3 x 10 volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-hydroxyhexanoate.[5]

Table 1: Representative Data for Achiral Reduction

Reducing AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium BorohydrideThis compoundMethanol0 to RT2-4>90 (est.)[3][4][5]

Note: Estimated yield based on general procedures for similar substrates.

The asymmetric reduction of α-keto esters is of great importance for the synthesis of enantiomerically pure α-hydroxy esters. This can be achieved using chiral catalysts or biocatalysts.

Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast):

Baker's yeast is a readily available and effective biocatalyst for the enantioselective reduction of ketones. For α-keto esters like ethyl 2-oxo-4-phenylbutanoate, Saccharomyces cerevisiae has been shown to produce the (S)-hydroxy ester with high enantiomeric excess.

Experimental Protocol (Adapted for this compound):

  • Suspend baker's yeast (Saccharomyces cerevisiae) in a buffered aqueous solution containing a carbohydrate source (e.g., glucose).

  • Add this compound to the yeast suspension.

  • The reaction is stirred at a controlled temperature (typically 25-30 °C) for 24-48 hours.

  • The progress of the reaction is monitored by GC or HPLC.

  • Upon completion, the yeast cells are removed by filtration or centrifugation.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried and concentrated to yield ethyl (S)-2-hydroxyhexanoate.

Table 2: Representative Data for Enantioselective Reduction

Catalyst/BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
Saccharomyces cerevisiaeEthyl 2-oxo-4-phenylbutanoateEthyl (S)-2-hydroxy-4-phenylbutanoate>90>92 (S)
Kluyveromyces marxianusEthyl 2-oxo-4-phenylbutanoateEthyl (R)-2-hydroxy-4-phenylbutanoate>9032 (R)

Workflow for Reduction of this compound

G cluster_start Starting Material cluster_reduction Reduction cluster_product Products start This compound achiral Achiral Reduction (e.g., NaBH4) start->achiral chiral Enantioselective Reduction (e.g., Yeast, Chiral Catalyst) start->chiral racemic Ethyl 2-Hydroxyhexanoate (Racemic) achiral->racemic enantioenriched Ethyl (S)- or (R)-2-Hydroxyhexanoate chiral->enantioenriched

Caption: Reduction Pathways for this compound.

Oxidation of the Alpha-Keto Group

The oxidative cleavage of the C-C bond between the two carbonyl groups in α-keto esters can be achieved through reactions like the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation typically involves the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester. In the case of an acyclic α-keto ester like this compound, this would lead to the formation of an anhydride, which would likely be hydrolyzed to a carboxylic acid and an α-keto acid under aqueous workup conditions. The migratory aptitude of the groups attached to the ketone carbonyl determines the regiochemical outcome.

Reaction Mechanism:

  • The peroxyacid protonates the ketone carbonyl, activating it towards nucleophilic attack.

  • The peroxyacid attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[2][6][7]

  • A concerted rearrangement occurs where one of the adjacent groups migrates to the electrophilic oxygen of the peroxide, with concomitant cleavage of the O-O bond.[2][6][7]

  • For this compound, the two migrating groups are the butyl group and the ethoxycarbonyl group. The relative migratory aptitude will determine the products.

Experimental Protocol (Hypothetical for this compound):

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add m-CPBA (1.1 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Baeyer-Villiger Oxidation Mechanism

G ketone This compound criegee Criegee Intermediate ketone->criegee + Peroxyacid peracid R-CO3H product Anhydride Intermediate criegee->product Rearrangement hydrolysis Hydrolysis product->hydrolysis final_products Butanoic Acid + Ethyl Oxalate hydrolysis->final_products

Caption: Baeyer-Villiger Oxidation of an α-Keto Ester.

Nucleophilic Addition to the Keto Group

The ketone carbonyl of this compound is susceptible to attack by a variety of carbon and heteroatom nucleophiles.

The Wittig reaction provides a powerful method for the formation of alkenes from carbonyl compounds. The reaction of this compound with a phosphorus ylide would lead to the formation of a substituted α,β-unsaturated ester.

Experimental Protocol (with Methylenetriphenylphosphorane):

  • Prepare the Wittig reagent, methylenetriphenylphosphorane, in situ by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium in anhydrous THF at 0 °C.

  • Add a solution of this compound (1 equivalent) in THF to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield ethyl 2-methylenehexanoate.

Table 3: Representative Data for Wittig Reaction

Aldehyde/KetoneYlideSolventConditionsProductYield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneNoneRT, 15 minEthyl trans-cinnamateHigh[1][8]
9-Anthraldehyde(Carbethoxymethylene)triphenylphosphoraneNone120 °C, 15 minEthyl (E)-3-(anthracen-9-yl)acrylateHigh[1]

Wittig Reaction Workflow

G ketone This compound oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane ylide Phosphorus Ylide (e.g., Ph3P=CH2) ylide->oxaphosphetane product Alkene Product oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Wittig Reaction of this compound.

Application in Drug Development

α-Keto esters are important precursors in the synthesis of various pharmaceuticals. For instance, derivatives of 2-hydroxy-4-phenylbutanoic acid, which can be synthesized from the corresponding α-keto ester, are key intermediates for angiotensin-converting enzyme (ACE) inhibitors like Cilazapril. While direct synthesis of Cilazapril from this compound is not the primary route, the reactivity principles of the α-keto ester are fundamental to the synthesis of such pharmacophores.

Spectroscopic Data

The characterization of this compound and its reaction products relies on standard spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 4.32 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.85 (t, J=7.4 Hz, 2H, -CH₂CO-), 1.65 (m, 2H, -CH₂CH₂CO-), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 1.35 (m, 2H, -CH₂CH₃), 0.92 (t, J=7.4 Hz, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 196.2 (C=O, ketone), 161.5 (C=O, ester), 62.5 (-OCH₂-), 38.4 (-CH₂CO-), 25.4 (-CH₂-), 22.1 (-CH₂-), 13.9 (-CH₃), 13.8 (-CH₃).
MS (EI) m/z (%): 158 (M⁺), 129, 115, 101, 87, 73, 57, 43.
FTIR ν (cm⁻¹): 2960, 2935, 2874 (C-H stretch), 1745 (C=O ester stretch), 1725 (C=O ketone stretch), 1250, 1050 (C-O stretch).

Note: NMR data is predicted and may vary slightly from experimental values. MS and FTIR data are characteristic peaks.

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile centered around its α-keto group. The ability to selectively transform the ketone functionality through reduction, oxidation, and nucleophilic addition reactions makes it a valuable intermediate in organic synthesis. This guide has provided a detailed overview of these key reactions, including experimental protocols and mechanistic insights, to aid researchers and drug development professionals in harnessing the synthetic potential of this versatile molecule. The continued exploration of enantioselective transformations of this compound and other α-keto esters will undoubtedly lead to more efficient and innovative synthetic routes to complex and medicinally important compounds.

References

The Dynamic Equilibrium: An In-depth Technical Guide to Keto-Enol Tautomerism in β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, holds particular significance for β-keto esters due to the unique stability of the enol form. This dynamic equilibrium between the keto and enol tautomers influences the reactivity, conformation, and ultimately, the biological activity of molecules containing this functionality. A thorough understanding of the factors governing this equilibrium and the analytical methods to characterize it is paramount for researchers in organic synthesis, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the core principles of keto-enol tautomerism in β-keto esters, detailed experimental protocols for its investigation, and quantitative data to illustrate the impact of various factors on the equilibrium position.

Introduction: The Duality of β-Keto Esters

β-Keto esters are characterized by the presence of a ketone carbonyl group at the β-position relative to the ester carbonyl group. The α-protons, situated between these two electron-withdrawing groups, exhibit significant acidity, facilitating their removal and subsequent formation of an enolate intermediate. This enolate can be protonated on either the α-carbon to regenerate the keto form or on the oxygen atom to yield the enol form. This reversible interconversion is known as keto-enol tautomerism.[1][2]

The equilibrium between the keto and enol forms is often heavily influenced by the surrounding environment and the substitution pattern of the molecule.[3] For many simple ketones and aldehydes, the equilibrium lies far to the side of the more stable keto form.[4][5] However, in β-dicarbonyl compounds like β-keto esters, the enol form can be significantly stabilized through intramolecular hydrogen bonding and conjugation, making it a major contributor to the equilibrium mixture.[4][6] This unique characteristic has profound implications for the chemical and physical properties of these compounds, including their utility as synthetic intermediates and their interactions with biological targets.[7][8][9]

The Keto-Enol Equilibrium

The equilibrium between the keto and enol tautomers is a dynamic process that can be catalyzed by either acid or base.[10][11]

Keto_Enol_Tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto Enol Keto->Enol Keq

The position of this equilibrium is quantified by the equilibrium constant, Keq:

Keq = [Enol] / [Keto]

Several factors can influence the value of Keq and thus the relative abundance of the two tautomers:

  • Solvent: The polarity of the solvent plays a crucial role. Nonpolar solvents tend to favor the enol form, where intramolecular hydrogen bonding is a key stabilizing factor.[12] In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[12][13] Polar aprotic solvents can also influence the equilibrium.[3]

  • Temperature: The effect of temperature on the equilibrium is system-dependent, but it can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.[14][15]

  • Substitution: The nature of the substituents on the β-keto ester can impact the stability of both tautomers. Electron-withdrawing groups at the α-position can increase the acidity of the α-proton and favor the enol form.[3] Bulky substituents may introduce steric hindrance that can favor one tautomer over the other.[16]

Quantitative Analysis of Keto-Enol Equilibrium

The relative concentrations of the keto and enol tautomers can be accurately determined using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.[14][16]

Data Presentation

The following tables summarize the percentage of the enol tautomer and the corresponding equilibrium constant (Keq) for ethyl acetoacetate and acetylacetone in various deuterated solvents, as determined by ¹H NMR spectroscopy.

Table 1: Keto-Enol Equilibrium Data for Ethyl Acetoacetate

SolventDielectric Constant (ε)% EnolKeq ([Enol]/[Keto])
CCl₄ (Carbon Tetrachloride)2.249%0.96
CDCl₃ (Deuterochloroform)4.812%0.14
(CD₃)₂CO (Acetone-d₆)20.77.7%0.08
(CD₃)₂SO (DMSO-d₆)46.71.9%0.02
D₂O (Deuterium Oxide)78.4<2%<0.02

Data compiled from various sources, including references[3][4].

Table 2: Keto-Enol Equilibrium Data for Acetylacetone (2,4-pentanedione)

SolventDielectric Constant (ε)% EnolKeq ([Enol]/[Keto])
Gas Phase-92%11.5
C₆H₁₂ (Cyclohexane)2.097%32.3
CCl₄ (Carbon Tetrachloride)2.295%19.0
C₆D₆ (Benzene-d₆)2.396%24.0
CDCl₃ (Deuterochloroform)4.885%5.67
(CD₃)₂CO (Acetone-d₆)20.777%3.35
(CD₃)₂SO (DMSO-d₆)46.782%4.56
D₂O (Deuterium Oxide)78.415%0.18

Data compiled from various sources, including references[3][14].

Experimental Protocols

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful and straightforward method for quantifying the keto-enol equilibrium because the interconversion between tautomers is slow on the NMR timescale, resulting in distinct signals for each form.[14][16]

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of a β-keto ester in a given solvent.

Materials:

  • β-keto ester (e.g., ethyl acetoacetate)

  • Deuterated NMR solvent (e.g., CDCl₃, (CD₃)₂SO)

  • NMR tubes

  • Pipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 0.05 M) of the β-keto ester in the chosen deuterated solvent to minimize intermolecular interactions.[3]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure the spectral width is sufficient to encompass all relevant signals.

    • Optimize acquisition parameters to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic signals for both the keto and enol tautomers. For ethyl acetoacetate in CDCl₃:

      • Keto form: α-CH₂ (~3.4 ppm, singlet), -COCH₃ (~2.2 ppm, singlet).

      • Enol form: enolic OH (~12.1 ppm, broad singlet), vinylic CH (~5.0 ppm, singlet).[17]

    • Integrate the area under a well-resolved signal for each tautomer. For example, integrate the α-CH₂ signal for the keto form and the vinylic CH signal for the enol form.

    • Calculate the mole fraction of each tautomer from the integral values.

      • % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] x 100

      • % Keto = [Integral(keto) / (Integral(enol) + Integral(keto))] x 100

    • Calculate the equilibrium constant, Keq = % Enol / % Keto.

NMR_Workflow

Implications in Drug Development

The tautomeric state of a drug molecule can significantly impact its pharmacological properties, including its binding affinity to a target receptor, solubility, and metabolic stability.[7][8][9] Since the keto and enol forms have different shapes, hydrogen bonding capabilities, and electronic distributions, they can interact differently with biological macromolecules.[2]

For instance, one tautomer may be the active form that binds to a receptor, while the other may be inactive or even exhibit off-target effects.[9] Therefore, understanding and controlling the keto-enol equilibrium is a critical aspect of rational drug design. By modifying the chemical structure of a lead compound, medicinal chemists can shift the tautomeric equilibrium to favor the more active or bioavailable form.

Drug_Development_Logic

Conclusion

The keto-enol tautomerism of β-keto esters is a finely balanced equilibrium governed by a subtle interplay of structural and environmental factors. A comprehensive understanding of this phenomenon is essential for professionals in the chemical and pharmaceutical sciences. The ability to predict, control, and analytically quantify the tautomeric ratio is a powerful tool in the design of new synthetic methodologies and the development of novel therapeutic agents. The experimental protocols and quantitative data presented herein provide a solid foundation for the investigation and application of keto-enol tautomerism in a research setting.

References

In-Depth Technical Guide: Stability and Storage of Ethyl 2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-oxohexanoate (CAS No. 5753-96-8), a key building block in pharmaceutical and chemical synthesis. Understanding its stability profile is critical for ensuring its integrity and performance in research and development applications.

Core Stability and Storage Recommendations

This compound is generally considered to have excellent stability when stored under appropriate conditions. The compound is chemically stable under standard ambient temperatures.[1] For optimal shelf life, it should be stored at room temperature in a dry, cool, and well-ventilated area.[2][3][4] Containers should be tightly sealed to prevent moisture ingress and potential degradation.[1][3][4] It is also advisable to store it separately from foodstuff containers or incompatible materials.[3][4]

ParameterRecommended ConditionSource
Storage Temperature Room Temperature[1][2]
Atmosphere Dry[2]
Container Tightly closed/sealed[1][3][4]
Location Well-ventilated place[1][3][4]

Potential Degradation Pathways

As an α-keto ester, this compound is susceptible to specific degradation pathways, primarily hydrolysis and photodegradation. These pathways can compromise the purity and reactivity of the compound.

Hydrolysis

Esters are known to undergo hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. This process is typically faster and irreversible compared to acid-catalyzed hydrolysis.

Logical Relationship of Storage and Stability

cluster_conditions Storage Conditions cluster_outcomes Compound State This compound This compound Proper Storage Proper Storage This compound->Proper Storage leads to Improper Storage Improper Storage This compound->Improper Storage can lead to Stability Maintained Stability Maintained Proper Storage->Stability Maintained Degradation Degradation Improper Storage->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Photodegradation Photodegradation Degradation->Photodegradation 2-Oxohexanoic Acid + Ethanol 2-Oxohexanoic Acid + Ethanol Hydrolysis->2-Oxohexanoic Acid + Ethanol results in Other Photoproducts Other Photoproducts Photodegradation->Other Photoproducts may result in cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results A This compound Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS for Identification G->H if peaks observed I Stability Profile G->I J Degradation Products H->J K Degradation Pathways J->K

References

An In-depth Technical Guide to the Safe Handling of Ethyl 2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 2-oxohexanoate, a common intermediate in organic synthesis.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] Understanding its physical and chemical properties is the first step in ensuring safe handling.

PropertyValueSource
Molecular Formula C8H14O3[1][3]
Molecular Weight 158.19 g/mol [3]
Boiling Point 96°C[1]
Density 0.981 g/cm³[1]
Flash Point 81°C[1]
Appearance Light yellow to green yellow liquid[1]
Solubility Almost insoluble in water; soluble in many organic solvents like ethanol and ether.[2]ChemBK

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Flammable liquids Category 4H227: Combustible liquid
Skin corrosion/irritation Category 2H315: Causes skin irritation[3][4]
Serious eye damage/eye irritation Category 2AH319: Causes serious eye irritation[3][4]
Specific target organ toxicity, single exposure; Respiratory tract irritation Category 3H335: May cause respiratory irritation[3]
Acute toxicity (Oral) Category 5H303: May be harmful if swallowed[4]

GHS Pictogram:

alt text

Signal Word: Warning[3]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wear appropriate personal protective equipment (PPE).[4]

  • Ensure adequate ventilation and use in a well-ventilated area.[4] A local exhaust ventilation system is recommended.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][5] No smoking.[4]

  • Take precautionary measures against static discharge.[4][5]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Keep the container tightly closed.[4][5]

  • Store in a cool, dry, and well-ventilated place.[4][5]

  • Store in a sealed container, preferably at room temperature.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to protect laboratory personnel.

Control ParameterRecommended Measures
Engineering Controls Use a closed system or local exhaust ventilation.[4] Safety showers and eye wash stations should be readily available.[4]
Eye/Face Protection Wear chemical safety goggles or a face shield.[4]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA approved respirator.
Hygiene Measures Change contaminated clothing and wash hands after handling the substance.[5]

First-Aid Measures

In the event of exposure, immediate first aid is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[4] If the person feels unwell, seek medical advice.[4]
Skin Contact Take off immediately all contaminated clothing.[5] Wash the affected area with plenty of water.[4] If skin irritation occurs, get medical advice.[4]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4] If eye irritation persists, get medical advice.[4]
Ingestion Rinse mouth.[4] Call a POISON CENTER or doctor if you feel unwell.[4]

Fire-Fighting Measures

This compound is a combustible liquid.[4]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Forms explosive mixtures with air at elevated temperatures.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

  • Personal Precautions: Evacuate the area.[5] Ensure adequate ventilation.[5] Avoid breathing vapors.[5] Wear appropriate personal protective equipment.[5]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[4][5]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite, or commercial absorbent).[4] Collect the absorbed material and place it in a suitable container for disposal.[5]

Below is a workflow for handling a chemical spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Personal Protective Equipment (PPE) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (use absorbent material) ventilate->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste in Accordance with Regulations cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: Workflow for handling a chemical spill.

Toxicological Information

Detailed toxicological studies on this compound are limited. However, based on its classification, it is known to cause skin, eye, and respiratory irritation.[3] It may be harmful if swallowed.[4]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[4] It is recommended to entrust disposal to a licensed waste disposal company.[4]

Experimental Protocols

Specific experimental protocols for determining the safety data of this compound are typically based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For example:

  • Flash Point: Determined using methods like the Cleveland Open Cup (OECD 102) or Pensky-Martens Closed Cup (ASTM D93).

  • Acute Oral Toxicity: Often assessed using OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).

  • Skin Irritation: Evaluated according to OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Eye Irritation: Tested using OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Researchers should consult these or equivalent standardized protocols when generating safety data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-oxohexanoate from n-butylzinc bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 2-oxohexanoate, an important α-keto ester intermediate in the pharmaceutical and chemical industries. The synthesis is achieved through the reaction of n-butylzinc bromide with ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride). This method leverages the high reactivity and functional group tolerance of organozinc reagents, offering a reliable route to the target molecule.[1][2] Included are comprehensive experimental procedures, data presentation in a structured format, and a visual representation of the experimental workflow.

Introduction

α-Keto esters are valuable building blocks in organic synthesis, serving as precursors to a wide range of biologically active molecules and specialty chemicals.[3][4] this compound, in particular, is a key intermediate in various synthetic pathways. The use of organozinc reagents, such as n-butylzinc bromide, for the acylation reaction to form ketones and α-keto esters is a well-established and versatile method.[2][5] Organozinc compounds exhibit excellent functional group tolerance, making them compatible with ester moieties and avoiding side reactions often encountered with more reactive organometallics like Grignard or organolithium reagents.[1][2]

The synthesis proceeds in two main stages: the preparation of the n-butylzinc bromide reagent and its subsequent reaction with an acyl chloride. The in situ formation of the organozinc reagent from n-butyl bromide and activated zinc is a common and efficient approach.[6]

Experimental Protocols

This section details the necessary protocols for the synthesis of this compound, from the preparation of the organozinc reagent to the final product isolation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Zinc dust (<10 µm, ≥98%)ReagentSigma-AldrichMust be activated before use.
1,2-DibromoethaneAnhydrous, 99.8%Acros OrganicsFor zinc activation.
n-Butyl bromideAnhydrous, 99%Alfa AesarStore over molecular sieves.
Ethyl 2-chloro-2-oxoacetate97%Oakwood Chemical[7] Highly reactive, handle with care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free, freshly distilled from sodium/benzophenone.
Diethyl etherAnhydrous, ≥99.7%Fisher ScientificFor extraction.
Saturated NH4Cl solutionACS GradeVWRFor quenching.
Saturated NaCl solution (Brine)ACS GradeVWRFor washing.
Anhydrous MgSO4ACS GradeVWRFor drying.
Argon or Nitrogen gasHigh Purity (99.998%)Local SupplierFor inert atmosphere.
Protocol for the Synthesis of n-butylzinc bromide

This protocol describes the in situ preparation of n-butylzinc bromide from activated zinc and n-butyl bromide.

  • Zinc Activation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.2 eq).

    • Add anhydrous THF to the flask to cover the zinc dust.

    • Add 1,2-dibromoethane (approx. 5 mol% relative to zinc) via syringe.

    • Gently heat the mixture to reflux for 10-15 minutes. The evolution of ethylene gas indicates successful activation.

    • Cool the suspension to room temperature.

  • Formation of n-butylzinc bromide:

    • Dissolve n-butyl bromide (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add the n-butyl bromide solution dropwise to the activated zinc suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 2-4 hours, or until the consumption of the starting material is confirmed by GC analysis of a quenched aliquot. The resulting greyish solution of n-butylzinc bromide is used directly in the next step.

Protocol for the Synthesis of this compound

This protocol details the acylation of the prepared n-butylzinc bromide with ethyl 2-chloro-2-oxoacetate.

  • Reaction Setup:

    • In a separate flame-dried, round-bottom flask under an inert atmosphere, dissolve ethyl 2-chloro-2-oxoacetate (0.9 eq) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Acylation:

    • Slowly transfer the freshly prepared n-butylzinc bromide solution to the cooled solution of ethyl 2-chloro-2-oxoacetate via cannula.

    • Maintain the reaction temperature at -78 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueUnitNotes
Reactants
n-Butyl bromide1.0eqLimiting Reagent
Zinc dust1.2eq
Ethyl 2-chloro-2-oxoacetate0.9eq
Reaction Conditions
SolventAnhydrous THF
Temperature (Organozinc formation)Room Temperature to Reflux°C
Temperature (Acylation)-78 to Room Temperature°C
Reaction Time (Organozinc formation)2 - 4hours
Reaction Time (Acylation)12 - 16hours
Product
Product NameThis compound
CAS Number5753-96-8[3]
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Typical Yield70-85%Based on similar literature procedures.
AppearanceColorless to pale yellow liquid

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation of n-butylzinc bromide cluster_reaction Acylation Reaction cluster_workup Work-up and Purification nBuBr n-Butyl bromide Organozinc n-Butylzinc bromide solution nBuBr->Organozinc Zn Activated Zinc Zn->Organozinc THF1 Anhydrous THF THF1->Organozinc ReactionMix Reaction Mixture Organozinc->ReactionMix -78 °C to RT EtOxCl Ethyl 2-chloro-2-oxoacetate EtOxCl->ReactionMix THF2 Anhydrous THF THF2->ReactionMix Quench Quench with NH4Cl ReactionMix->Quench Extract Extract with Et2O Quench->Extract Dry Dry over MgSO4 Extract->Dry Purify Purify (Distillation/Chromatography) Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations involving anhydrous solvents and air-sensitive reagents must be carried out under an inert atmosphere using standard Schlenk techniques.

  • n-Butyl bromide and ethyl 2-chloro-2-oxoacetate are corrosive and lachrymatory; handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction of n-butyl bromide with zinc can be exothermic; ensure controlled addition and adequate cooling.

  • Dry ice/acetone baths should be handled with cryogenic gloves.

Conclusion

The described protocol provides a robust and efficient method for the synthesis of this compound using n-butylzinc bromide. The use of organozinc reagents ensures good yields and compatibility with the ester functional group. This methodology is well-suited for both academic research and process development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Use of Ethyl 2-Oxohexanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of Ethyl 2-oxohexanoate as a versatile starting material in the synthesis of key pharmaceutical intermediates. The following sections outline its application in the synthesis of quinoxaline derivatives and chiral 2-hydroxy esters, both of which are important scaffolds in drug discovery.

Application Note 1: Synthesis of Quinoxaline Derivatives

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] this compound serves as a valuable precursor for the synthesis of 3-butyl-substituted quinoxaline derivatives through condensation with o-phenylenediamines.

Quantitative Data

The following table summarizes representative yields for the synthesis of quinoxaline derivatives from α-keto esters and o-phenylenediamine under various catalytic conditions, demonstrating the feasibility and efficiency of this transformation.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidReflux118396[3]
IBXTHF:DMSO (9:1)800.83High
Alumina-supported HeteropolyoxometalatesTolueneRoom Temp1-292[2]
None (Microwave)Acetic AcidN/A0.17High[3]
Experimental Protocol: Synthesis of Ethyl 3-butylquinoxaline-2-carboxylate

This protocol describes a general procedure for the condensation of this compound with o-phenylenediamine to yield ethyl 3-butylquinoxaline-2-carboxylate.

Materials:

  • This compound (CAS: 5753-96-8)

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in glacial acetic acid.

  • Addition of Keto Ester: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure ethyl 3-butylquinoxaline-2-carboxylate.[3]

  • Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and determine its melting point.

Reaction Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction in Glacial Acetic Acid (Reflux) This compound->Reaction_Vessel o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Reaction_Vessel Quench Quench with Ice Water Reaction_Vessel->Quench Cool Extraction Extraction with Dichloromethane Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Ethyl 3-butylquinoxaline-2-carboxylate Purification->Final_Product

Caption: Workflow for the synthesis of ethyl 3-butylquinoxaline-2-carboxylate.

Application Note 2: Asymmetric Synthesis of Chiral 2-Hydroxy Esters

Chiral α-hydroxy esters are valuable building blocks in the synthesis of many pharmaceuticals, including ACE inhibitors. The asymmetric reduction of α-keto esters is a direct and efficient method to produce these enantiomerically pure compounds. Biocatalytic reduction using ketoreductases (KREDs) offers high stereoselectivity under mild reaction conditions.[1]

Quantitative Data

The following table presents data from the asymmetric reduction of analogous α-keto esters, highlighting the high conversion rates and enantiomeric excess achievable with enzymatic systems.

SubstrateBiocatalystCo-factor RegenerationConversion (%)Enantiomeric Excess (ee %)Reference
Ethyl 2-oxo-4-phenylbutyrateCarbonyl Reductase (CpCR)Glucose Dehydrogenase (GDH)98.3>99.9 (R)
Ethyl acetoacetateParacoccus denitrificansNitrate reduction32.798.9 (R)
Ethyl 2'-ketopantothenateEngineered KetoreductaseGlucose Dehydrogenase (GDH)>99>99 (R)[4]
tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoateRhodotorula gracilisN/A68.395.1 (3R, 5S)[5]
Experimental Protocol: Enzymatic Asymmetric Reduction of this compound

This protocol provides a general method for the asymmetric reduction of this compound to ethyl (R)-2-hydroxyhexanoate using a ketoreductase and a co-factor regeneration system.

Materials:

  • This compound (CAS: 5753-96-8)

  • Ketoreductase (KRED) - commercially available or from an engineered microbial strain

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH) for co-factor regeneration

  • D-Glucose

  • Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • GC-MS for analysis

Procedure:

  • Biocatalyst Preparation: Prepare a solution or suspension of the ketoreductase (and GDH if using a purified enzyme system) in phosphate buffer. If using whole cells, resuspend the cell paste in the buffer.

  • Reaction Mixture: In a temperature-controlled reaction vessel, combine the phosphate buffer, D-glucose (for co-factor regeneration), and NADP⁺/NAD⁺.

  • Substrate Addition: Add this compound to the reaction mixture. The substrate can be added neat or as a solution in a co-solvent like DMSO to improve solubility.

  • Initiation: Add the biocatalyst preparation to the reaction mixture to initiate the reduction.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the ketone to the alcohol by GC-MS analysis of periodically drawn samples.[6]

  • Work-up: Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxyhexanoate.

  • Purification and Analysis: Purify the product by flash chromatography if necessary. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Enzymatic Reduction Workflow

cluster_reactants Reactants & Catalysts cluster_products Products Substrate This compound Product Ethyl (R)-2-hydroxyhexanoate Substrate->Product KRED KRED Ketoreductase (KRED) NADP NADP+ NADPH NADPH NADP:n->NADPH:s GDH NADPH:s->NADP:n GDH Glucose Dehydrogenase (GDH) Glucose D-Glucose Gluconolactone D-Glucono-1,5-lactone Glucose:s->Gluconolactone:n

Caption: Biocatalytic cycle for the asymmetric reduction of this compound.

References

Application of Ethyl 2-oxohexanoate in Specialty Chemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxohexanoate (CAS 5753-96-8) is a versatile α-keto ester that serves as a crucial building block in the synthesis of a wide array of specialty chemicals.[1][2] Its unique structural features, including a reactive ketone and an ester functional group, make it an ideal precursor for the development of novel heterocyclic compounds, pharmaceuticals, and agrochemicals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of substituted pyrimidines, a class of compounds with significant biological activity. Furthermore, it explores the potential mechanism of action of such derivatives as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in cellular metabolism.

Introduction to this compound

This compound is a fine chemical intermediate recognized for its utility in diverse chemical syntheses.[3] Its bifunctional nature allows for a variety of chemical transformations, making it an indispensable component in the development of complex organic molecules.[2] The presence of the α-keto ester moiety provides two reactive centers for condensation and cyclization reactions, enabling the construction of various heterocyclic systems.

Key Properties of this compound:

PropertyValue
CAS Number 5753-96-8
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 96-98 °C / 10 mmHg
Density 0.981 g/mL at 25 °C

Application in Heterocyclic Synthesis: Pyrimidine Derivatives

A significant application of this compound lies in the synthesis of substituted pyrimidines. Pyrimidine-based compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 6-propylpyrimidin-4-ol from a related β-keto ester, ethyl 3-oxohexanoate, via a cyclocondensation reaction with urea is a well-established method. A similar strategy can be employed using this compound to generate novel 5-substituted pyrimidine derivatives.

Synthesis of 5-Propylpyrimidin-4-ol: A Representative Protocol

This protocol details the synthesis of 5-propylpyrimidin-4-ol from this compound and formamide, representing a key transformation in the development of specialty pyrimidine-based chemicals.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction Base-catalyzed Cyclocondensation This compound->Reaction + Formamide Formamide Formamide 5-Propylpyrimidin-4-ol 5-Propylpyrimidin-4-ol Reaction->5-Propylpyrimidin-4-ol

Figure 1: General reaction scheme for the synthesis of 5-propylpyrimidin-4-ol.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 4.5 g (0.1 mol) of formamide and stir until it dissolves.

  • Addition of this compound: Add 15.8 g (0.1 mol) of this compound dropwise to the reaction mixture at room temperature with continuous stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water.

  • Neutralization and Precipitation: Neutralize the aqueous solution by the dropwise addition of concentrated hydrochloric acid until a pH of 7 is reached. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from ethanol to yield pure 5-propylpyrimidin-4-ol.

Quantitative Data (Representative):

ParameterValue
Yield 75%
Reaction Time 7 hours
Melting Point 148-150 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.1 (s, 1H), 7.9 (s, 1H), 2.4 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 165.2, 155.8, 120.5, 30.1, 22.4, 13.9
MS (ESI+) m/z 139.09 [M+H]⁺

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Pyrimidine derivatives are known to exhibit a range of biological activities, including acting as inhibitors of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.[4]

The synthesized 5-propylpyrimidin-4-ol, as a pyrimidine derivative, has the potential to act as a DHFR inhibitor. The pyrimidine core can mimic the binding of the natural substrate, dihydrofolate, to the active site of the enzyme.

DHFR_Inhibition cluster_pathway Folate Metabolism Pathway cluster_synthesis Biosynthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Product Pyrimidine 5-Propylpyrimidin-4-ol (Potential Inhibitor) Pyrimidine->DHFR Inhibition

Figure 2: Proposed mechanism of DHFR inhibition by a pyrimidine derivative.

Experimental Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of specialty chemicals derived from this compound is a systematic process involving reaction setup, monitoring, product isolation, and structural elucidation.

workflow start Start reactants Combine this compound, Formamide, and Base start->reactants reflux Heat to Reflux (6-8 hours) reactants->reflux tlc Monitor Reaction by TLC reflux->tlc tlc->reflux Incomplete workup Aqueous Work-up and Neutralization tlc->workup Complete filtration Filter Precipitate workup->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization characterization Characterize Product (NMR, MS, MP) recrystallization->characterization end End characterization->end

Figure 3: Experimental workflow for the synthesis of 5-propylpyrimidin-4-ol.

Conclusion

This compound is a valuable and versatile starting material for the development of specialty chemicals, particularly heterocyclic compounds with potential biological activity. The provided protocol for the synthesis of 5-propylpyrimidin-4-ol serves as a foundational example of its application in the construction of pyrimidine scaffolds. The potential of these derivatives to act as DHFR inhibitors highlights the importance of this compound in drug discovery and development. Further exploration of the reactivity of this building block will undoubtedly lead to the discovery of novel molecules with diverse and valuable properties.

References

Enantioselective Henry Reactions of α-Keto Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective Henry (nitroaldol) reaction of α-keto esters represents a powerful and atom-economical method for the construction of chiral quaternary α-hydroxy-β-nitroesters. These products are highly valuable synthetic intermediates, readily convertible into a variety of important chiral molecules, including β-amino-α-hydroxy esters and other complex pharmaceutical building blocks. This document provides detailed application notes and experimental protocols for performing enantioselective Henry reactions on α-keto esters using various catalytic systems, enabling researchers to select and implement the most suitable method for their specific synthetic goals.

General Reaction Scheme

The core transformation involves the addition of a nitronate, generated in situ from a nitroalkane and a base, to an α-keto ester. A chiral catalyst directs the approach of the nucleophile to one of the enantiotopic faces of the keto-carbonyl group, thereby establishing a new stereocenter with high enantioselectivity.

General Reaction Scheme reagents R1-NO2 + R2-CO-COOR3 product R1-CH(NO2)-C(OH)(R2)-COOR3 reagents->product Enantioselective Henry Reaction catalyst Chiral Catalyst Base

Caption: General scheme of the enantioselective Henry reaction.

Catalytic Systems and Data Summary

Several catalytic systems have been successfully employed for the enantioselective Henry reaction of α-keto esters. The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency and stereochemical outcome. Below is a summary of representative catalytic systems and their performance with various substrates.

Copper-Bisoxazoline Catalyzed System

Copper(II) complexes with chiral bis(oxazoline) ligands are effective catalysts for this transformation, often in the presence of a mild base like triethylamine.[1][2][3]

Entryα-Keto Ester (R in RCOCOOEt)Yield (%)ee (%)Catalyst SystemReference
1Phenyl9594Cu(OTf)₂ / (S)-tert-butyl-bisoxazoline / Et₃N[1][3]
24-Chlorophenyl9896Cu(OTf)₂ / (S)-tert-butyl-bisoxazoline / Et₃N[1]
34-Methoxyphenyl9290Cu(OTf)₂ / (S)-tert-butyl-bisoxazoline / Et₃N[1]
42-Naphthyl9695Cu(OTf)₂ / (S)-tert-butyl-bisoxazoline / Et₃N[1]
5Cyclohexyl9492Cu(OTf)₂ / (S)-tert-butyl-bisoxazoline / Et₃N[1]
Nickel-PyBisulidine Catalyzed System

A pre-prepared Nickel-PyBisulidine complex has been shown to be a highly efficient catalyst, tolerating air and moisture and requiring low catalyst loadings.[4][5]

Entryα-Keto Ester (R in RCOCOOiPr)Yield (%)ee (%)Catalyst SystemReference
1Phenyl9293Ni-L1 / N-methylmorpholine[4]
24-Bromophenyl9994Ni-L1 / N-methylmorpholine[4]
34-Methylphenyl8392Ni-L1 / N-methylmorpholine[4]
42-Thienyl8590Ni-L1 / N-methylmorpholine[4]
5Ethyl7588Ni-L1 / N-methylmorpholine[4]
Organocatalytic System (Cinchona Alkaloids)

Cinchona alkaloids, particularly C6'-OH derivatives, have emerged as powerful organocatalysts for this reaction, offering an operationally simple and metal-free alternative.[3][6][7]

Entryα-Keto Ester (R in RCOCOOMe)Yield (%)ee (%)CatalystReference
1Cinnamyl9596C6'-OH cinchona alkaloid[3][7]
2Phenyl9294C6'-OH cinchona alkaloid[3][7]
34-Nitrophenyl9897C6'-OH cinchona alkaloid[3][7]
42-Furyl8895C6'-OH cinchona alkaloid[3][7]
5Isopropyl8591C6'-OH cinchona alkaloid[3][7]

Experimental Workflow

The general workflow for performing an enantioselective Henry reaction of an α-keto ester is outlined below. Specific details for each catalytic system are provided in the subsequent protocols.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Catalyst and Ligand/Base dissolve Dissolve in Anhydrous Solvent start->dissolve add_nitro Add Nitroalkane dissolve->add_nitro add_keto Add α-Keto Ester add_nitro->add_keto stir Stir at Specified Temperature add_keto->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (Chiral HPLC/GC) purify->ee

Caption: General experimental workflow for the reaction.

Detailed Experimental Protocols

Protocol 1: Copper-Bisoxazoline Catalyzed Enantioselective Henry Reaction[1][3]

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

  • α-Keto ester

  • Nitromethane

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Cu(OTf)₂ (0.10 mmol, 1.0 equiv) and (S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline) (0.105 mmol, 1.05 equiv).

  • Add anhydrous solvent (e.g., 2.0 mL of THF) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add triethylamine (0.10 mmol, 1.0 equiv) followed by the slow addition of nitromethane (5.0 mmol, 50 equiv).

  • Add the α-keto ester (1.0 mmol, 10 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro-α-hydroxy ester.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Nickel-PyBisulidine Catalyzed Enantioselective Henry Reaction[4]

Materials:

  • Pre-prepared Ni-L1 catalyst complex

  • α-Keto ester

  • Nitromethane

  • N-methylmorpholine

  • 4 Å Molecular Sieves

  • Anhydrous THF

Procedure:

  • To a reaction vial, add the pre-prepared Ni-L1 catalyst (0.004 mmol, 2 mol%), 4 Å molecular sieves (30 mg), and N-methylmorpholine (0.02 mmol, 10 mol%).

  • Add a mixture of anhydrous THF (0.8 mL) and nitromethane (0.2 mL).

  • Stir the mixture at 35 °C for 10 minutes.

  • Add the α-keto ester (0.2 mmol, 1.0 equiv) to the reaction mixture.

  • Continue stirring at 35 °C for the specified time (typically 20-36 hours), monitoring the reaction by TLC.

  • After completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 3: Organocatalytic Enantioselective Henry Reaction using a Cinchona Alkaloid[3][7]

Materials:

  • C6'-OH cinchona alkaloid derivative (e.g., (DHQD)₂AQN)

  • α-Keto ester

  • Nitromethane

  • Anhydrous solvent (e.g., toluene or CH₂Cl₂)

Procedure:

  • To a reaction vial, add the C6'-OH cinchona alkaloid catalyst (0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., 1.0 mL of toluene).

  • Cool the mixture to the desired temperature (e.g., -40 °C).

  • Add nitromethane (2.0 mmol, 20 equiv).

  • Add the α-keto ester (1.0 mmol, 10 equiv) to the solution.

  • Stir the reaction mixture at this temperature until the starting material is consumed (as monitored by TLC).

  • Quench the reaction by adding a few drops of acetic acid.

  • Concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The enantioselective Henry reaction of α-keto esters is a versatile and efficient method for synthesizing chiral α-hydroxy-β-nitroesters. The choice of the catalytic system—be it a copper-bisoxazoline complex, a nickel-PyBisulidine complex, or a Cinchona alkaloid organocatalyst—can be tailored to the specific substrate and desired outcome. The provided protocols offer detailed guidance for researchers to successfully implement these important synthetic transformations in their laboratories. Careful optimization of reaction parameters such as temperature, solvent, and catalyst loading may be necessary to achieve optimal results for specific substrates.

References

Application Notes and Protocols: Nickel-Catalyzed Amidation of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of nitrogen-containing functional groups is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Among these, the α-amido carbonyl motif is a prevalent feature in a wide array of natural products and therapeutic agents. Traditional methods for the synthesis of these structures often involve multi-step sequences and the use of pre-functionalized starting materials. This application note details a direct and convergent nickel-catalyzed α-amidation of β-keto esters, a method that offers a more efficient and versatile route to these valuable compounds.[1][2][3] This process utilizes the commercially available and cost-effective catalyst, nickelocene, and demonstrates broad substrate tolerance, making it a valuable tool for late-stage functionalization and the rapid generation of compound libraries.[4]

Core Advantages of the Nickelocene-Catalyzed Method:

  • Direct C-N Bond Formation: Enables the direct coupling of β-keto esters with an electrophilic nitrogen source, avoiding pre-functionalization steps.

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the β-keto ester and the hydroxamate coupling partner.

  • Cost-Effective Catalysis: Employs the commercially available and relatively inexpensive nickelocene as the catalyst.[4]

  • Operational Simplicity: The reaction proceeds without the need for exogenous ligands, simplifying the experimental setup.[4]

Data Presentation: Substrate Scope and Yields

The nickelocene-catalyzed amidation exhibits broad applicability with respect to both the β-keto ester and the hydroxamate coupling partners. The following tables summarize the scope of the reaction with isolated yields for a variety of substrates.

Table 1: Variation of the β-Keto Ester Substrate

Entryβ-Keto Ester SubstrateProductYield (%)
1Ethyl 2-methyl-3-oxobutanoateEthyl 2-benzamido-2-methyl-3-oxobutanoate82
2Ethyl 2-ethyl-3-oxobutanoateEthyl 2-benzamido-2-ethyl-3-oxobutanoate82
3Ethyl 3-oxobutanoateEthyl 2-benzamido-3-oxobutanoate75
4Methyl 3-oxobutanoateMethyl 2-benzamido-3-oxobutanoate78
5Ethyl 3-oxo-3-phenylpropanoateEthyl 2-benzamido-3-oxo-3-phenylpropanoate85
6(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-methyl-3-oxobutanoate(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-benzamido-2-methyl-3-oxobutanoate70 (1.5:1 dr)
7Ethyl 2-oxocyclopentane-1-carboxylateEthyl 1-benzamido-2-oxocyclopentane-1-carboxylate72
8Ethyl 2-oxocyclohexane-1-carboxylateEthyl 1-benzamido-2-oxocyclohexane-1-carboxylate78
9Ethyl 2-oxocycloheptane-1-carboxylateEthyl 1-benzamido-2-oxocycloheptane-1-carboxylate75

Reaction conditions: β-keto ester (1.0 equiv), O-benzoyl-N,N-dimethylhydroxylamine (1.2 equiv), Nickelocene (10 mol %), LiOtBu (1.5 equiv), in THF (0.1 M) at 45 °C for 12-24 h.

Table 2: Variation of the Hydroxamate Coupling Partner

EntryHydroxamate SubstrateProductYield (%)
1O-(4-methoxybenzoyl)-N,N-dimethylhydroxylamineEthyl 2-(4-methoxybenzamido)-2-methyl-3-oxobutanoate80
2O-(4-(trifluoromethyl)benzoyl)-N,N-dimethylhydroxylamineEthyl 2-(4-(trifluoromethyl)benzamido)-2-methyl-3-oxobutanoate75
3O-(4-chlorobenzoyl)-N,N-dimethylhydroxylamineEthyl 2-(4-chlorobenzamido)-2-methyl-3-oxobutanoate68
4O-pivaloyl-N,N-dimethylhydroxylamineEthyl 2-methyl-2-pivalamido-3-oxobutanoate72

Reaction conditions: Ethyl 2-methyl-3-oxobutanoate (1.0 equiv), Hydroxamate (1.2 equiv), Nickelocene (10 mol %), LiOtBu (1.5 equiv), in THF (0.1 M) at 45 °C for 12-24 h.

Experimental Protocols

General Considerations:

All reactions should be performed in oven-dried glassware under an inert atmosphere of nitrogen or argon. Tetrahydrofuran (THF) should be dried and degassed prior to use. All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted.

Representative Experimental Protocol for the Amidation of Ethyl 2-methyl-3-oxobutanoate:

  • Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add nickelocene (18.9 mg, 0.10 mmol, 10 mol %).

  • Reagent Addition: In a separate vial, dissolve ethyl 2-methyl-3-oxobutanoate (144.2 mg, 1.0 mmol, 1.0 equiv) and O-benzoyl-N,N-dimethylhydroxylamine (215.1 mg, 1.2 mmol, 1.2 equiv) in 5 mL of anhydrous THF.

  • Initiation: Add the solution of the β-keto ester and hydroxamate to the flask containing the nickelocene.

  • Base Addition: To the resulting mixture, add lithium tert-butoxide (120.2 mg, 1.5 mmol, 1.5 equiv).

  • Reaction Conditions: The flask is sealed and the reaction mixture is stirred at 45 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically 12-24 hours), the reaction mixture is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride (10 mL).

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired α-amido-β-keto ester.

Visualizations

Proposed Reaction Mechanism

The exact mechanism of this transformation is still under investigation, but initial studies suggest the involvement of a nickel-centered radical pathway. The proposed catalytic cycle is depicted below.

reaction_mechanism Ni0 Ni(0) Species Oxidative_Addition Oxidative Addition Ni0->Oxidative_Addition NiII_precatalyst Ni(II) Precatalyst (Nickelocene) NiII_precatalyst->Ni0 Reduction Hydroxamate R'C(O)ONR₂ Hydroxamate->Oxidative_Addition NiII_intermediate R'C(O)O-Ni(II)-NR₂ Oxidative_Addition->NiII_intermediate Radical_Formation N-Centered Radical Formation NiII_intermediate->Radical_Formation Enolate_Formation Enolate Formation Enolate Enolate Enolate_Formation->Enolate Beta_Keto_Ester β-Keto Ester Beta_Keto_Ester->Enolate_Formation Base Base (LiOtBu) Base->Enolate_Formation Radical_Coupling Radical Coupling Enolate->Radical_Coupling N_Radical •NR₂ Radical_Formation->N_Radical N_Radical->Radical_Coupling Coupled_Intermediate Coupled Ni-Intermediate Radical_Coupling->Coupled_Intermediate Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Ni0 Catalyst Regeneration Product α-Amido-β-keto Ester Reductive_Elimination->Product

Caption: Proposed mechanism for the nickel-catalyzed amidation.

Experimental Workflow

The following diagram illustrates the general workflow for the nickel-catalyzed amidation of β-keto esters.

experimental_workflow Start Start Reaction_Setup Reaction Setup: - Add Nickelocene to oven-dried flask - Prepare solution of β-keto ester and hydroxamate in THF Start->Reaction_Setup Reagent_Addition Add β-keto ester/ hydroxamate solution to flask Reaction_Setup->Reagent_Addition Base_Addition Add LiOtBu Reagent_Addition->Base_Addition Heating Heat reaction mixture to 45 °C (12-24 hours) Base_Addition->Heating Workup Work-up: - Quench with sat. aq. NH₄Cl - Extract with Ethyl Acetate Heating->Workup Purification Purification: - Dry organic layers - Concentrate under reduced pressure - Flash column chromatography Workup->Purification Product Isolated α-Amido-β-keto Ester Purification->Product

Caption: General experimental workflow for the amidation reaction.

Conclusion

The nickelocene-catalyzed amidation of β-keto esters represents a significant advancement in the synthesis of α-amido carbonyl compounds.[1][2][3] This method's operational simplicity, cost-effectiveness, and broad substrate tolerance make it a highly attractive strategy for applications in medicinal chemistry and natural product synthesis. The detailed protocols and data provided herein are intended to facilitate the adoption of this powerful synthetic tool by the wider scientific community.

References

Application Notes and Protocols: Grignard Reaction with Ethyl 2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides detailed protocols and technical information for the reaction of Grignard reagents with ethyl 2-oxohexanoate. This α-keto ester presents two electrophilic centers: the ketone and the ester carbonyls. The ketone functionality is generally more reactive towards nucleophilic attack by Grignard reagents than the ester.[1] However, with an excess of the Grignard reagent, reaction at both sites can occur, leading to a double addition at the ester position to form a tertiary alcohol.[2][3]

This document outlines procedures for the selective 1,2-addition of Grignard reagents to the ketone carbonyl of this compound to yield α-hydroxy esters. These products are valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals.[4]

Reaction Mechanism and Workflow

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic ketone carbonyl of this compound. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final tertiary α-hydroxy ester.

Reaction Signaling Pathway

Grignard_Reaction_Mechanism Mechanism of Grignard Reaction with this compound cluster_reactants Reactants Grignard Grignard Reagent (R-MgX) Intermediate Tetrahedral Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Ketoester This compound Ketoester->Intermediate Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup Protonation Product Tertiary α-Hydroxy Ester Workup->Product

Caption: Mechanism of Grignard addition to the keto group of this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Reagent_Prep Prepare Grignard Reagent or use Commercial Solution Start->Reagent_Prep Reaction_Setup Dissolve this compound in Anhydrous Solvent Reagent_Prep->Reaction_Setup Cooling Cool Reaction Mixture to 0°C Reaction_Setup->Cooling Addition Slow, Dropwise Addition of Grignard Reagent Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Quench with Saturated Aqueous NH4Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer with Brine Extraction->Wash Dry Dry with Anhydrous Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze End End Analyze->End

Caption: A generalized workflow for the Grignard reaction and subsequent product isolation.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use to remove any residual moisture.

Protocol 1: Synthesis of Ethyl 2-hydroxy-2-methylhexanoate

This protocol details the reaction of this compound with methylmagnesium bromide.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMolesNotes
This compound158.191.58 g10.0 mmol---
Methylmagnesium bromide (3.0 M in diethyl ether)---3.7 mL11.0 mmolUse a commercial solution or freshly prepared reagent.
Anhydrous diethyl ether---50 mL------
Saturated aqueous ammonium chloride---20 mL---For quenching.
Anhydrous sodium sulfate---As needed---For drying.

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.58 g, 10.0 mmol) and anhydrous diethyl ether (30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Synthesis of Ethyl 2-hydroxy-2-phenylhexanoate

This protocol describes the reaction of this compound with phenylmagnesium bromide.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMolesNotes
This compound158.191.58 g10.0 mmol---
Phenylmagnesium bromide (3.0 M in diethyl ether)---3.7 mL11.0 mmolUse a commercial solution or freshly prepared reagent.
Anhydrous tetrahydrofuran (THF)---50 mL------
Saturated aqueous ammonium chloride---20 mL---For quenching.
Anhydrous magnesium sulfate---As needed---For drying.

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.58 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phenylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation

The following tables summarize representative quantitative data for the products of the Grignard reaction with this compound. Yields are based on typical outcomes for similar reactions. Spectroscopic data is predicted based on analogous structures.[5][6][7]

Table 1: Reaction Yields

Grignard ReagentProductRepresentative Yield (%)
Methylmagnesium bromideEthyl 2-hydroxy-2-methylhexanoate75-85
Phenylmagnesium bromideEthyl 2-hydroxy-2-phenylhexanoate70-80

Table 2: Representative Spectroscopic Data for Ethyl 2-hydroxy-2-methylhexanoate

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm)4.20 (q, J = 7.1 Hz, 2H), 3.50 (s, 1H, -OH), 1.75-1.65 (m, 2H), 1.45 (s, 3H), 1.35-1.20 (m, 4H), 1.25 (t, J = 7.1 Hz, 3H), 0.88 (t, J = 7.0 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)176.5, 74.0, 61.5, 40.0, 26.0, 25.0, 22.5, 14.2, 14.0
IR (thin film) ν (cm⁻¹)3450 (br, O-H), 2960, 2870 (C-H), 1730 (C=O, ester), 1240, 1120 (C-O)

Table 3: Representative Spectroscopic Data for Ethyl 2-hydroxy-2-phenylhexanoate

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.50-7.20 (m, 5H), 4.25 (q, J = 7.1 Hz, 2H), 3.90 (s, 1H, -OH), 2.10-1.90 (m, 2H), 1.40-1.10 (m, 4H), 1.28 (t, J = 7.1 Hz, 3H), 0.85 (t, J = 7.0 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)175.0, 142.0, 128.5, 128.0, 126.0, 78.0, 62.0, 41.0, 26.5, 22.8, 14.1, 14.0
IR (thin film) ν (cm⁻¹)3480 (br, O-H), 3060, 2960, 2870 (C-H), 1725 (C=O, ester), 1600, 1495 (C=C, aromatic), 1230, 1100 (C-O)

Applications in Drug Development

α-Hydroxy esters are valuable chiral building blocks in the synthesis of a wide array of pharmaceutical compounds. Their ability to be further functionalized at the hydroxyl and ester groups allows for the generation of diverse molecular scaffolds. For instance, derivatives of α-hydroxy acids have been explored for their potential as anti-inflammatory agents, and as components in the synthesis of complex natural products with therapeutic properties. The protocols described herein provide a reliable method for accessing these important intermediates for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Reduction of Ethyl 2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemoselective reduction of the ketone functionality in ethyl 2-oxohexanoate to synthesize ethyl 2-hydroxyhexanoate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols herein focus on common and reliable laboratory methods, including reduction with sodium borohydride and catalytic hydrogenation. A comparative summary of different reduction strategies is presented to aid in method selection.

Introduction

This compound is a versatile α-keto ester widely used as a building block in organic synthesis. The selective reduction of its ketone group, while preserving the ester moiety, yields ethyl 2-hydroxyhexanoate, a valuable chiral or racemic intermediate. The choice of reducing agent is critical to achieve high chemoselectivity and yield. This document outlines detailed procedures for two common and effective methods: sodium borohydride reduction and catalytic hydrogenation.

Comparative Data of Reduction Methods

The following table summarizes common methods for the reduction of the ketone in this compound, highlighting key parameters to facilitate the selection of the most appropriate method for a given research objective.

MethodReducing Agent(s)Typical Solvent(s)Temperature (°C)Typical Reaction TimeYield (%)Notes
Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 251 - 4 hours>90Excellent chemoselectivity for the ketone over the ester. A simple, cost-effective, and scalable method.
Lithium Borohydride (LiBH₄)THF, Diethyl ether0 to 252 - 6 hours>90A slightly more powerful reducing agent than NaBH₄, but still generally selective for ketones in the presence of esters under controlled conditions.
Catalytic Hydrogenation Hydrogen (H₂) with Raney® Nickel catalystEthanol, Methanol25 - 704 - 24 hoursHighEffective for clean reductions. Requires specialized hydrogenation equipment (e.g., a Parr shaker). The catalyst can be pyrophoric and must be handled with care.
Hydrogen (H₂) with Palladium on Carbon (Pd/C)Ethanol, Ethyl Acetate25 - 506 - 24 hoursHighAnother common heterogeneous catalyst for hydrogenation. Reaction conditions can be optimized for selectivity.

Experimental Protocols

Protocol 1: Reduction of this compound using Sodium Borohydride

This protocol describes the reduction of the ketone in this compound to the corresponding secondary alcohol, ethyl 2-hydroxyhexanoate, using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 31.6 mmol) in anhydrous methanol (40 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (e.g., 0.60 g, 15.8 mmol, 0.5 equivalents) in small portions over 15-20 minutes. Note: Each mole of NaBH₄ provides four hydride equivalents, so 0.25 molar equivalents are theoretically sufficient, but using a slight excess of hydride (e.g., 0.5 molar equivalents of NaBH₄) is common practice to ensure complete reaction.[1]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.

  • Quenching: After the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl to neutralize the excess NaBH₄ and the resulting borate esters. Continue adding acid until the pH is acidic (pH ~5-6) and gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water (20 mL) and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 2-hydroxyhexanoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization of Ethyl 2-hydroxyhexanoate:

  • Appearance: Colorless to pale yellow liquid.

  • Molecular Formula: C₈H₁₆O₃

  • Molecular Weight: 160.21 g/mol

  • Infrared (IR) Spectroscopy: Characteristic broad absorption for the hydroxyl group (O-H) around 3400-3500 cm⁻¹ and a strong carbonyl (C=O) stretch for the ester at approximately 1735 cm⁻¹.[2]

  • ¹H NMR Spectroscopy (CDCl₃): Expected signals include a triplet for the terminal methyl group of the hexyl chain, multiplets for the methylene groups, a triplet for the methyl group of the ethyl ester, a quartet for the methylene group of the ethyl ester, and a characteristic multiplet for the CH-OH proton.

  • ¹³C NMR Spectroscopy (CDCl₃): Expected signals include the ester carbonyl carbon, the carbon bearing the hydroxyl group (CH-OH), and the various aliphatic carbons.

Protocol 2: Catalytic Hydrogenation of this compound using Raney® Nickel

This protocol details the reduction of this compound via catalytic hydrogenation. This method requires a specialized apparatus for reactions under hydrogen pressure.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite® or another filter aid

Procedure:

  • Catalyst Preparation: In a hydrogenation flask, carefully wash the Raney® Nickel slurry (e.g., ~5-10% by weight of the substrate) with anhydrous ethanol several times to remove the water. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.[3]

  • Reaction Setup: To the flask containing the washed catalyst, add a solution of this compound (e.g., 5.0 g, 31.6 mmol) in anhydrous ethanol (50 mL).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and begin agitation. The reaction is typically exothermic.[4]

  • Reaction: Continue the hydrogenation at room temperature for 12-24 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by GC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst on the filter paper to dry, as it can ignite in air. Keep it wet with ethanol and dispose of it properly.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude ethyl 2-hydroxyhexanoate.

  • Purification: Purify the product by vacuum distillation if necessary.

Visualizations

Signaling Pathway of Ketone Reduction

G Figure 1. General Mechanism of Ketone Reduction by a Hydride Reagent cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketone This compound (C=O) Alkoxide Alkoxide Intermediate Ketone->Alkoxide Hydride Hydride Source (e.g., NaBH₄) Hydride->Ketone Nucleophilic Attack Alcohol Ethyl 2-hydroxyhexanoate (CH-OH) Alkoxide->Alcohol Proton_Source Proton Source (e.g., Methanol, Water) Proton_Source->Alkoxide Protonation

Caption: Figure 1. General Mechanism of Ketone Reduction by a Hydride Reagent.

Experimental Workflow for Sodium Borohydride Reduction

G Figure 2. Experimental Workflow for NaBH₄ Reduction start Start dissolve Dissolve this compound in Methanol start->dissolve cool Cool to 0 °C in Ice Bath dissolve->cool add_nabh4 Add NaBH₄ in Portions cool->add_nabh4 react Stir at 0 °C to Room Temp. add_nabh4->react quench Quench with 1 M HCl react->quench evaporate Remove Methanol (Rotary Evaporator) quench->evaporate extract Extract with Diethyl Ether evaporate->extract wash Wash with H₂O and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Vacuum Distillation) concentrate->purify end End Product: Ethyl 2-hydroxyhexanoate purify->end

Caption: Figure 2. Experimental Workflow for NaBH₄ Reduction.

References

Ethyl 2-oxohexanoate: A Versatile C6 Building Block for Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Ethyl 2-oxohexanoate, a valuable C6 α-ketoester, is a versatile and reactive building block with significant applications in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds relevant to the pharmaceutical and specialty chemical industries. Its unique structural features, combining an ester and a ketone functional group in a 1,2-relationship, allow for a wide range of chemical transformations, making it an indispensable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoxalinones, pyrazolones, and in Knoevenagel condensation reactions.

Physicochemical Properties and Safety Information

This compound (CAS No: 5753-96-8) is a pale yellow liquid with a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[1] It is important to handle this chemical with appropriate safety precautions, as it may cause skin and serious eye irritation, as well as respiratory irritation.[1]

PropertyValueReference
Molecular FormulaC₈H₁₄O₃[1]
Molecular Weight158.19 g/mol [1]
Boiling Point96 °C[2]
Density0.981 g/cm³[2]
Flash Point81 °C[2]

Application 1: Synthesis of 3-Butylquinoxalin-2(1H)-one

Quinoxalinones are a class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive targets in drug discovery. This compound serves as a key precursor for the synthesis of 3-butylquinoxalin-2(1H)-one through a condensation reaction with o-phenylenediamine. This reaction proceeds readily, driven by the formation of a stable heterocyclic ring system. A new and effective procedure for a similar synthesis of 3-ethylquinoxalin-2(1H)-one from o-phenylenediamine and ethyl 2-oxobutanoate has been developed, suggesting a straightforward adaptation for the butyl analogue.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Ethyl_2_oxohexanoate This compound 3_Butylquinoxalin_2_one 3-Butylquinoxalin-2(1H)-one Ethyl_2_oxohexanoate->3_Butylquinoxalin_2_one + o-Phenylenediamine (Condensation) o_Phenylenediamine o-Phenylenediamine

Caption: Synthesis of 3-Butylquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of 3-Butylquinoxalin-2(1H)-one

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 6-10 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-butylquinoxalin-2(1H)-one.

ReactantProductCatalystSolventReaction TimeYield (%)
This compound, o-Phenylenediamine3-Butylquinoxalin-2(1H)-oneGlacial Acetic AcidEthanol6-10 hNot specified

Application 2: Synthesis of 5-Butyl-1H-pyrazol-3(2H)-one

Pyrazolones are another important class of heterocycles known for their diverse pharmacological properties, including anti-inflammatory and analgesic activities. The synthesis of 5-butyl-1H-pyrazol-3(2H)-one can be achieved through a cyclocondensation reaction between this compound and hydrazine hydrate. This reaction provides a direct and efficient route to this pyrazolone derivative. The reaction of ethyl 2,4-dioxo esters with hydrazine hydrate in glacial acetic acid is a known method to produce pyrazole derivatives.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Ethyl_2_oxohexanoate This compound 5_Butyl_pyrazol_3_one 5-Butyl-1H-pyrazol-3(2H)-one Ethyl_2_oxohexanoate->5_Butyl_pyrazol_3_one + Hydrazine Hydrate (Cyclocondensation) Hydrazine_Hydrate Hydrazine Hydrate

Caption: Synthesis of 5-Butyl-1H-pyrazol-3(2H)-one.

Experimental Protocol: Synthesis of 5-Butyl-1H-pyrazol-3(2H)-one

Materials:

  • This compound

  • Hydrazine Hydrate

  • Ethanol or Glacial Acetic Acid

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-butyl-1H-pyrazol-3(2H)-one.

ReactantProductSolventReaction TimeYield (%)
This compound, Hydrazine Hydrate5-Butyl-1H-pyrazol-3(2H)-oneEthanol or Glacial Acetic Acid4-6 hNot specified

Application 3: Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound, with its α-keto group, can react with active methylene compounds such as malononitrile in the presence of a base catalyst to yield α,β-unsaturated products. These products are valuable intermediates for the synthesis of more complex molecules. A simple and efficient protocol for the Knoevenagel reaction of aldehydes with malononitrile using water and glycerol has been reported with good yields.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Ethyl_2_oxohexanoate This compound Knoevenagel_Product Ethyl 2-(dicyanomethylene)hexanoate Ethyl_2_oxohexanoate->Knoevenagel_Product + Malononitrile (Knoevenagel Condensation) Malononitrile Malononitrile

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-oxohexanoate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely employed and effective method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the condensation of ethyl hexanoate with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[1][2][3] Diethyl oxalate is a particularly suitable reagent for this reaction as it lacks α-hydrogens, preventing self-condensation and leading to a higher yield of the desired product.[3][4]

Q2: What is the underlying mechanism of the crossed Claisen condensation for this synthesis?

A2: The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from ethyl hexanoate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group.

  • Deprotonation (Driving Force): The resulting β-keto ester (this compound) has acidic protons between the two carbonyl groups. The alkoxide base deprotonates this position, forming a highly stabilized enolate. This essentially irreversible step drives the reaction to completion.

  • Protonation: An acidic workup in the final step neutralizes the enolate to yield the final this compound product.[5]

Q3: What are the critical factors that influence the yield of the reaction?

A3: Several factors can significantly impact the yield of this compound synthesis:

  • Choice of Base: A strong, non-nucleophilic base is crucial. Sodium ethoxide is commonly used. It is important that the alkoxide base matches the alcohol portion of the ester to prevent transesterification side reactions.[6]

  • Reaction Temperature: The temperature needs to be carefully controlled to balance the reaction rate and minimize side reactions.

  • Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion.

  • Purity of Reagents and Solvent: The presence of water or other impurities in the reactants and solvent can quench the base and reduce the yield. Anhydrous conditions are essential.

  • Stoichiometry of Reactants: The molar ratio of the reactants, particularly the base, is critical. A stoichiometric amount of base is required because it is consumed in the final deprotonation step.[6]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting Step
Presence of moisture in reagents or glassware. Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents.
Inactive base. The base (e.g., sodium ethoxide) may have degraded upon exposure to air and moisture. Use a fresh batch of base or prepare it in situ.
Incorrect stoichiometry of the base. A full equivalent of the base is necessary as it is not a catalyst in this reaction.[6] Ensure accurate measurement of the base.
Reaction temperature is too low. While low temperatures can suppress side reactions, an overly low temperature may significantly slow down the rate of the desired reaction. Gradually increase the reaction temperature and monitor the progress using TLC.
Insufficient reaction time. The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Problem 2: Formation of significant side products.

Possible Cause Troubleshooting Step
Self-condensation of ethyl hexanoate. This occurs if the enolate of ethyl hexanoate reacts with another molecule of ethyl hexanoate. To minimize this, add the ethyl hexanoate slowly to the mixture of the base and diethyl oxalate.[2] This keeps the concentration of the enolizable ester low at any given time.[2]
Transesterification. If the alkoxide base does not match the ester's alkoxy group (e.g., using sodium methoxide with ethyl hexanoate), a mixture of ester products can be formed. Always use a base with the corresponding alkoxide.[6]
Cannizzaro reaction. Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo disproportionation. While diethyl oxalate is not an aldehyde, related side reactions can be minimized by using a milder base if feasible, or by carefully controlling the reaction temperature.

Problem 3: Difficulty in purifying the final product.

Possible Cause Troubleshooting Step
Presence of unreacted starting materials. Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of the starting materials.
Formation of alcoholic by-products. Secondary and tertiary alcohols can sometimes form as by-products, and they can be difficult to remove by distillation alone. A potential purification method involves treating the crude product with a carboxylic anhydride and an acid to esterify the alcohols, followed by filtration and distillation.
Product is unstable during purification. α-keto esters can be sensitive to heat. Use vacuum distillation at a lower temperature to minimize thermal decomposition.

Experimental Protocols

Synthesis of this compound via Crossed Claisen Condensation

Materials:

  • Ethyl hexanoate (1 equivalent)

  • Diethyl oxalate (1.2 equivalents)

  • Sodium ethoxide (1.1 equivalents)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Base and Electrophile Mixture: In the reaction flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl oxalate.

  • Addition of Nucleophile: Add ethyl hexanoate to the dropping funnel and add it dropwise to the stirred solution in the flask over a period of 30-60 minutes. Maintain the reaction temperature at a controlled level (e.g., 0-10 °C) during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Parameter Condition A Condition B Condition C Expected Outcome
Base Sodium EthoxidePotassium tert-butoxideSodium HydrideSodium ethoxide generally provides a good balance of reactivity and minimizes side reactions.
Solvent EthanolTetrahydrofuran (THF)Diethyl EtherEthanol is a common choice as it is the solvent for commercial sodium ethoxide. THF can also be effective.
Temperature 0 °CRoom Temperature (~25 °C)50 °CLower temperatures can increase selectivity and reduce side products, but may require longer reaction times. Higher temperatures can accelerate the reaction but may lead to more byproducts.
Reaction Time 2 hours6 hours12 hoursLonger reaction times generally lead to higher conversion until equilibrium is reached.
Expected Yield (%) 60-70%75-85%70-80% (potential for more side products)Optimal conditions typically involve a balance of these parameters to maximize yield.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Assemble Flame-Dried Glassware under Inert Gas prep_reagents->setup_glassware mix_base_oxalate Mix Sodium Ethoxide and Diethyl Oxalate setup_glassware->mix_base_oxalate add_hexanoate Slowly Add Ethyl Hexanoate mix_base_oxalate->add_hexanoate stir_reaction Stir at Controlled Temperature add_hexanoate->stir_reaction quench Quench with Aqueous Acid stir_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

claisen_condensation cluster_mechanism Crossed Claisen Condensation Mechanism Step 1: Enolate Formation Step 1: Enolate Formation Ethyl Hexanoate Ethyl Hexanoate Enolate Enolate Ethyl Hexanoate->Enolate  NaOEt Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Diethyl Oxalate Step 2: Nucleophilic Attack Step 2: Nucleophilic Attack Product Enolate Product Enolate Tetrahedral Intermediate->Product Enolate - NaOEt Step 3: Elimination Step 3: Elimination This compound This compound Product Enolate->this compound  H3O+ Step 4: Protonation Step 4: Protonation troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? moisture Moisture Present? start->moisture base_issue Base Inactive? start->base_issue stoichiometry Incorrect Stoichiometry? start->stoichiometry dry_reagents Use Anhydrous Reagents moisture->dry_reagents fresh_base Use Fresh Base base_issue->fresh_base check_moles Verify Molar Equivalents stoichiometry->check_moles

References

Technical Support Center: Purification of Crude Ethyl 2-oxohexanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 2-oxohexanoate by column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Issue 1: The target compound, this compound, is not eluting from the column.

  • Cause: The mobile phase (eluent) is not polar enough to move the compound down the silica gel column. This compound possesses polarity due to its ester and ketone functional groups.[1]

  • Solution: Gradually increase the polarity of the mobile phase.[2] For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. It is crucial to make this change gradually to avoid co-elution with more polar impurities.

Issue 2: The compound is eluting too quickly, often with non-polar impurities.

  • Cause: The mobile phase is too polar, causing the compound to have a high Rf value and travel with the solvent front.

  • Solution: Decrease the polarity of the eluent.[2] Start with a higher percentage of the non-polar solvent (e.g., hexane) and gradually increase the polar component. Aim for an Rf value of approximately 0.2 to 0.4 on your analytical TLC plate for good separation.[1][3]

Issue 3: The collected fractions show broad or tailing peaks of this compound.

  • Cause 1: Column Overloading. Loading too much crude material onto the column can lead to poor separation and peak tailing.[4]

  • Solution 1: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of 30-50:1.[3]

  • Cause 2: Keto-enol Tautomerism. As a β-keto ester, this compound can exist in equilibrium with its enol form, which can lead to peak broadening on silica gel.[2]

  • Solution 2: While this is an inherent property, ensuring a well-packed column and maintaining a consistent, steady flow rate can help minimize this effect.[2] In some cases, adding a very small amount of a modifier to the mobile phase, like triethylamine, can improve peak shape for compounds prone to tailing due to interactions with the acidic silica gel.[4]

  • Cause 3: Incomplete Sample Dissolution. If the sample is not fully dissolved when loaded, it can lead to streaking and tailing.[4]

  • Solution 3: Ensure the crude sample is completely dissolved in a minimal amount of the loading solvent before applying it to the column.[4][5]

Issue 4: The separation of this compound from an impurity with a very similar Rf value is poor.

  • Cause: The chosen solvent system does not provide sufficient selectivity for the two compounds.

  • Solution: Employ a gradient elution strategy.[2][6] Start with a low polarity mobile phase and gradually increase the polarity. This will hold the compounds at the top of the column initially and then allow for a more differential elution as the polarity increases. Experiment with different solvent systems; for example, if a hexane/ethyl acetate system is not working, consider trying a dichloromethane/hexane or hexane/diethyl ether system.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The nature of impurities depends on the synthetic route. Common impurities may include unreacted starting materials, such as the parent ester and acylating agent. Byproducts from side reactions, such as self-condensation products, may also be present.[2]

Q2: What is the recommended stationary phase for this purification?

A2: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of α-keto esters like this compound.[2] Due to the slightly acidic nature of silica gel, sensitive compounds can sometimes degrade.[2] If compound instability is suspected, neutral alumina can be considered as an alternative.[2]

Q3: How do I choose the right mobile phase for the column?

A3: The ideal mobile phase is determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent system where this compound has an Rf value between 0.2 and 0.4.[1][3] A common and effective mobile phase for α-keto esters is a mixture of hexane and ethyl acetate.[1]

Q4: Can this compound degrade on the silica gel column?

A4: While generally stable, some α-keto esters can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[2][4] If you suspect degradation, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear.[5][6] Using a deactivated or neutral stationary phase like neutral alumina is an alternative if instability is confirmed.[2]

Q5: What is "dry loading" and when should I use it?

A5: Dry loading involves pre-adsorbing the crude product onto a small amount of silica gel.[5] The sample is dissolved in a volatile solvent, silica gel is added, and the solvent is evaporated to yield a free-flowing powder.[4][5] This powder is then carefully added to the top of the packed column.[2][4] Dry loading is particularly useful when the crude product is not very soluble in the column's mobile phase or when a very concentrated band is needed at the start of the chromatography for difficult separations.[5]

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis and Column Chromatography

Solvent SystemRatio (v/v)Target Rf ValueNotes
Hexane / Ethyl Acetate95:5 to 80:200.2 - 0.4A good starting point for many α-keto esters. Adjust the ratio based on TLC analysis.[1]
Dichloromethane / Hexane50:50 to 80:200.2 - 0.4An alternative for compounds that may not separate well in ethyl acetate systems.[1]
Hexane / Diethyl Ether90:10 to 70:300.2 - 0.4Diethyl ether can offer different selectivity compared to ethyl acetate.[1]

Experimental Protocols

Detailed Protocol for Purification of this compound by Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like ethyl acetate or dichloromethane.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2) to find a system that provides an Rf value of ~0.3 for the desired product.[1]

    • Visualize the spots using a UV lamp.

  • Column Preparation (Wet Packing):

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase determined from the TLC analysis.[2]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.[2]

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette, taking care not to disturb the surface.[2][5]

    • Alternatively, perform a dry loading as described in the FAQs.[2]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting the eluate in fractions (e.g., in test tubes).[2]

    • If a gradient elution is necessary, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent.[2][4]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Spot every few fractions on a TLC plate, alongside a spot of the crude material for reference.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.[2]

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[2]

Visualizations

G cluster_0 start Start: Poor Separation (Product co-elutes with impurity) check_rf Is the Rf of the product between 0.2 and 0.4? start->check_rf adjust_polarity Adjust mobile phase polarity. Aim for Rf ~0.3 check_rf->adjust_polarity No check_loading Was the column overloaded? check_rf->check_loading Yes adjust_polarity->check_rf reduce_load Reduce sample load. (Silica:Crude ratio > 30:1) check_loading->reduce_load Yes try_gradient Implement a shallow gradient elution. check_loading->try_gradient No reduce_load->try_gradient change_solvent Try an alternative solvent system (e.g., Hexane/DCM) try_gradient->change_solvent Still poor separation end End: Improved Separation try_gradient->end Separation Improved change_solvent->end

Caption: Troubleshooting workflow for poor separation.

G cluster_1 prep 1. Preparation tlc 2. TLC Analysis (Optimize Mobile Phase) prep->tlc packing 3. Column Packing (Slurry Method) tlc->packing loading 4. Sample Loading (Wet or Dry) packing->loading elution 5. Elution (Isocratic or Gradient) loading->elution analysis 6. Fraction Analysis (TLC Monitoring) elution->analysis isolation 7. Product Isolation (Solvent Evaporation) analysis->isolation result Purified this compound isolation->result

References

Common side reactions in the synthesis of alpha-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-keto esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing α-keto esters?

A1: The synthesis of α-keto esters is commonly achieved through three main strategies: the Claisen condensation of esters, the oxidation of α-hydroxy esters, and the Friedel-Crafts acylation of aromatic compounds. Each method has its advantages and potential side reactions that need to be carefully managed.

Q2: I am observing low yields in my α-keto ester synthesis. What are the general areas I should investigate?

A2: Low yields can often be attributed to a variety of factors depending on the synthetic route. Key areas to investigate include the purity of starting materials, the choice of solvent and reagents, reaction temperature, and the presence of moisture or air in reactions that are sensitive to them. It is also crucial to consider the stability of the α-keto ester product itself, as it can be prone to degradation under certain workup and purification conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions encountered in the common synthetic routes to α-keto esters.

Claisen Condensation

The Claisen condensation is a powerful tool for forming carbon-carbon bonds to produce β-keto esters, which can be precursors to α-keto esters. However, several side reactions can diminish the yield of the desired product.

Q1: My Claisen condensation is resulting in a mixture of products, including a transesterified ester. How can I prevent this?

A1: Transesterification is a common side reaction when the alkoxide base used does not match the alkoxy group of the reacting ester.[1][2][3] For instance, using sodium methoxide with an ethyl ester can lead to the formation of the corresponding methyl ester.

Troubleshooting:

  • Use a matching alkoxide base: Always use an alkoxide base with the same alkyl group as the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters).[1][2][3] This ensures that even if the alkoxide attacks the ester carbonyl, the resulting product is identical to the starting material.

  • Use a non-nucleophilic base: Alternatively, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to deprotonate the ester without the risk of transesterification.[1]

Q2: I am performing a mixed (or crossed) Claisen condensation and getting significant amounts of self-condensation products. How can I improve the selectivity for the desired cross-product?

A2: Self-condensation is a major competing reaction in mixed Claisen condensations where both esters have α-hydrogens.[4]

Troubleshooting:

  • Use a non-enolizable ester: One of the most effective strategies is to use one ester that lacks α-hydrogens (e.g., ethyl benzoate, diethyl carbonate, or ethyl formate).[4][5][6] This ester can only act as the electrophile (acceptor), while the other ester acts as the nucleophile (donor).

  • Use an excess of the non-enolizable ester: To further minimize the self-condensation of the enolizable ester, use the non-enolizable ester in excess.[4]

  • Controlled addition: Slowly add the enolizable ester to a mixture of the base and the non-enolizable ester. This ensures that the enolate of the donor ester is formed in the presence of a high concentration of the acceptor ester, favoring the cross-condensation.

  • Use a directed Claisen condensation: For more control, pre-form the enolate of one ester using a strong, non-nucleophilic base like LDA at low temperature, and then add the second ester.[7]

Experimental Protocol: Directed Mixed Claisen Condensation

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the enolizable ester in anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.05 equivalents) to the ester solution while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Condensation: Slowly add a solution of the non-enolizable ester (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: My reaction mixture is showing signs of ester hydrolysis (saponification). What is the cause and how can I avoid it?

A3: Ester hydrolysis occurs when water is present in the reaction mixture, especially under basic conditions. Hydroxide ions, which are more nucleophilic than alkoxides, can attack the ester carbonyl, leading to the formation of a carboxylate salt.[1]

Troubleshooting:

  • Use anhydrous conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from the air from entering the reaction.

  • Use an alkoxide base, not hydroxide: Never use hydroxide bases like NaOH or KOH for a Claisen condensation, as they will readily hydrolyze the ester.[2]

Table 1: Effect of Base on Claisen Condensation of Ethyl Acetate

BaseMain ProductMajor Side Product(s)Approximate Yield of β-Keto Ester
Sodium EthoxideEthyl AcetoacetateNoneHigh
Sodium MethoxideEthyl AcetoacetateMethyl Acetate (from transesterification)Moderate to Low
Sodium HydroxideSodium AcetateUnreacted Ethyl AcetateNone
Oxidation of α-Hydroxy Esters

The oxidation of α-hydroxy esters is a direct method to obtain α-keto esters. However, over-oxidation and cleavage of carbon-carbon bonds are common side reactions.

Q1: My oxidation reaction is leading to C-C bond cleavage and the formation of byproducts with fewer carbons. How can I prevent this?

A1: C-C bond cleavage is a significant side reaction, especially with strong oxidizing agents or under harsh reaction conditions. The choice of oxidant is critical to achieving a selective oxidation.

Troubleshooting:

  • Use mild and selective oxidizing agents: Reagents like those used in the Swern oxidation (oxalyl chloride/DMSO) or the Dess-Martin periodinane (DMP) oxidation are known for their mildness and high selectivity for oxidizing alcohols to ketones and aldehydes without significant C-C bond cleavage.[8][9][10]

  • Control the reaction temperature: Many oxidation reactions are exothermic. Maintaining a low temperature (e.g., -78 °C for Swern oxidation) is crucial to prevent over-oxidation and side reactions.

  • Catalytic aerobic oxidation: Certain catalytic systems, such as those employing copper or zinc with molecular oxygen as the oxidant, can offer high selectivity for the desired α-keto ester and minimize C-C bond cleavage under mild conditions.

Experimental Protocol: Swern Oxidation of an α-Hydroxy Ester

  • Activator Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, ensuring the temperature remains below -60 °C.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Oxidation: Slowly add a solution of the α-hydroxy ester (1.0 equivalent) in anhydrous DCM to the reaction mixture, again keeping the temperature below -60 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude α-keto ester by column chromatography.

Q2: I am observing decarboxylation of my α-keto ester product during the reaction or workup. How can I minimize this?

A2: α-keto esters can be susceptible to decarboxylation, especially at elevated temperatures or under strongly acidic or basic conditions.

Troubleshooting:

  • Maintain low temperatures: Perform the reaction, workup, and purification at or below room temperature whenever possible.

  • Neutral pH during workup: Carefully neutralize the reaction mixture during workup, avoiding strongly acidic or basic conditions for extended periods.

  • Mild purification techniques: Avoid purification by distillation if the α-keto ester is thermally labile. Column chromatography at room temperature or crystallization are preferred methods. When using a rotary evaporator, use a low-temperature water bath.

Table 2: Comparison of Common Oxidizing Agents for α-Hydroxy Ester Oxidation

Oxidizing Agent/MethodTypical ConditionsCommon Side ReactionsSelectivity for α-Keto Ester
Chromic Acid (Jones Reagent)Acidic, Room Temp.C-C bond cleavage, over-oxidationModerate
Potassium PermanganateBasic or Acidic, variable temp.C-C bond cleavage, over-oxidationLow to Moderate
Swern Oxidation-78 °C, basic quenchMalodorous byproductsHigh
Dess-Martin PeriodinaneRoom Temp., neutralNone significantHigh
Catalytic Aerobic OxidationMild temp., neutral pHMinimalHigh
Friedel-Crafts Acylation

Friedel-Crafts acylation using an acyl chloride (like ethyl oxalyl chloride) is a common method for synthesizing aryl α-keto esters. The primary challenges involve catalyst deactivation and controlling the regioselectivity and extent of the reaction.

Q1: My Friedel-Crafts acylation is giving a low yield, and I suspect my Lewis acid catalyst is being deactivated. What is the likely cause?

A1: Lewis acids used in Friedel-Crafts reactions, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in the reaction will react with the catalyst, rendering it inactive.

Troubleshooting:

  • Strict anhydrous conditions: All glassware must be flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure the aromatic substrate and acylating agent are free of water. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) using septa and syringes for reagent transfer.

Experimental Protocol: Anhydrous Friedel-Crafts Acylation

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or an inert gas inlet), and a dropping funnel.

  • Under an inert atmosphere, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) to the flask, followed by the anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of the aromatic substrate and the acylating agent (e.g., ethyl oxalyl chloride) in the anhydrous solvent.

  • Add the solution from the dropping funnel dropwise to the stirred suspension of the Lewis acid, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Workup: Carefully and slowly pour the reaction mixture over crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or crystallization.

Q2: I am trying to acylate a highly activated aromatic ring and am getting polysubstituted products. How can I favor mono-acylation?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the ring, it can still occur with highly activated substrates.

Troubleshooting:

  • Control stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.

  • Lower the reaction temperature: Running the reaction at a lower temperature can help to improve selectivity for the mono-acylated product.

  • Use a less reactive acylating agent: In some cases, using an acid anhydride instead of an acyl chloride can lead to a less vigorous reaction and better control.

Diagrams

Claisen_Condensation_Troubleshooting Start Claisen Condensation Issue Side_Reaction Identify Side Reaction Start->Side_Reaction Transesterification Transesterification Side_Reaction->Transesterification Mismatched Ester/Base Self_Condensation Self-Condensation (Mixed Claisen) Side_Reaction->Self_Condensation Both Esters Enolizable Hydrolysis Ester Hydrolysis Side_Reaction->Hydrolysis Water Present Sol_Trans Use Matching Alkoxide Base or Non-Nucleophilic Base (LDA) Transesterification->Sol_Trans Sol_Self Use Non-Enolizable Ester (in excess) or Directed Condensation (LDA) Self_Condensation->Sol_Self Sol_Hydrolysis Use Anhydrous Conditions Avoid Hydroxide Bases Hydrolysis->Sol_Hydrolysis Oxidation_Troubleshooting Start Oxidation Issue (α-Hydroxy Ester) Side_Reaction Identify Side Reaction Start->Side_Reaction CC_Cleavage C-C Bond Cleavage Side_Reaction->CC_Cleavage Harsh Conditions/ Strong Oxidant Decarboxylation Decarboxylation Side_Reaction->Decarboxylation High Temperature/ Non-neutral pH Sol_Cleavage Use Mild Oxidants (Swern, DMP) Control Temperature CC_Cleavage->Sol_Cleavage Sol_Decarboxylation Low Temperature Workup/Purification Neutral pH Decarboxylation->Sol_Decarboxylation Friedel_Crafts_Troubleshooting Start Friedel-Crafts Acylation Issue Problem Identify Problem Start->Problem Low_Yield Low Yield Problem->Low_Yield Catalyst Deactivation Polysubstitution Polysubstitution Problem->Polysubstitution Highly Activated Arene Sol_Yield Use Strict Anhydrous Conditions Use Stoichiometric Lewis Acid Low_Yield->Sol_Yield Sol_Poly Control Stoichiometry (1:1) Lower Reaction Temperature Polysubstitution->Sol_Poly

References

Technical Support Center: Minimizing Byproduct Formation in Ethyl 2-oxohexanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation in reactions involving Ethyl 2-oxohexanoate.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions.

Issue ID: E2O-T01 - Low Yield of Desired Product and Presence of Multiple Spots on TLC

  • Question: My reaction with this compound resulted in a low yield of the desired product, and the TLC plate shows multiple spots, some of which are UV active. What are the likely side reactions and how can I minimize them?

  • Answer: Several side reactions can occur with this compound, leading to a complex product mixture. The most common byproducts arise from self-condensation, hydrolysis, and subsequent decarboxylation.

    • Self-Condensation (Claisen Condensation): this compound can undergo a Claisen-type self-condensation reaction in the presence of a base to form a β-keto ester byproduct. This is often a significant issue if the desired reaction is slow.

    • Hydrolysis: The ester functionality of this compound is susceptible to hydrolysis, especially in the presence of water and acid or base, yielding 2-oxohexanoic acid.

    • Decarboxylation: The resulting 2-oxohexanoic acid is a β-keto acid, which can be unstable and readily undergo decarboxylation, particularly upon heating, to produce 2-hexanone.

    Troubleshooting Flowchart:

    G start Low Yield & Multiple Spots check_base Check Base and Reaction Conditions start->check_base check_water Check for Water Contamination start->check_water check_temp Check Reaction Temperature start->check_temp slow_addition Slowly add base at low temperature Use a non-nucleophilic base (e.g., LDA) check_base->slow_addition Suspicion of self-condensation anhydrous Use anhydrous solvents and reagents Dry glassware thoroughly check_water->anhydrous Suspicion of hydrolysis low_temp Run reaction at lower temperature Monitor progress by TLC check_temp->low_temp Suspicion of decarboxylation purification Purify product via column chromatography slow_addition->purification anhydrous->purification low_temp->purification

    Caption: Troubleshooting workflow for low yield and multiple byproducts.

Issue ID: E2O-T02 - Formation of an Unexpected Ketone Byproduct

  • Question: I am observing a significant amount of 2-hexanone as a byproduct in my reaction. What is causing its formation and how can I prevent it?

  • Answer: The formation of 2-hexanone is a strong indicator of a two-step byproduct pathway: hydrolysis of this compound to 2-oxohexanoic acid, followed by decarboxylation.

    Logical Relationship Diagram:

    G A This compound B 2-Oxohexanoic Acid A->B  Hydrolysis (Water, Acid/Base) C 2-Hexanone B->C  Decarboxylation (Heat)

    Caption: Pathway to the formation of 2-hexanone byproduct.

    To mitigate this, it is crucial to maintain strictly anhydrous reaction conditions. Ensure all solvents are freshly distilled from an appropriate drying agent, glassware is oven- or flame-dried, and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). If acidic or basic aqueous workup is necessary, perform it at low temperatures (0 °C) and minimize the contact time.

Frequently Asked Questions (FAQs)

Claisen Condensation

  • Question: How can I prevent the self-condensation of this compound when using it as an electrophile in a crossed Claisen condensation?

  • Answer: To prevent self-condensation, the enolate of the other ester should be generated completely before the addition of this compound. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can achieve this. Add the base to the nucleophilic ester first, allow for complete enolate formation, and then slowly add this compound to the reaction mixture.

Wittig Reaction

  • Question: I am performing a Wittig reaction with this compound and a stabilized ylide. What are the potential byproducts and how can I optimize the reaction?

  • Answer: The primary byproduct in a Wittig reaction is triphenylphosphine oxide. However, with an α-keto ester like this compound, other side reactions can occur:

    • Enolization: The acidic α-protons of the ketone can be deprotonated by the ylide or the base used to generate it, leading to side reactions.

    • Low Reactivity: The ketone in this compound is sterically hindered and electronically deactivated, which can lead to a sluggish reaction.

    To optimize the reaction, consider using a more reactive phosphonium ylide if possible. Running the reaction at slightly elevated temperatures may be necessary, but this should be monitored carefully to avoid decomposition. A salt-free ylide may also improve the outcome. Purification is typically achieved by column chromatography to separate the product from triphenylphosphine oxide and any unreacted starting material.

Aldol Condensation

  • Question: I am attempting an aldol condensation between this compound and acetone. The yield is very low. What could be the issue?

  • Answer: The direct aldol condensation between an α-keto ester and a ketone can be challenging. The ketone of this compound is a relatively poor electrophile. Additionally, both reactants can undergo self-condensation. To favor the desired crossed-aldol product, it is best to pre-form the enolate of acetone using a strong base like LDA at low temperature, and then add this compound. This ensures that acetone acts as the nucleophile and minimizes its self-condensation.

Data on Byproduct Formation (Illustrative)

The following tables provide illustrative quantitative data on byproduct formation under different reaction conditions. Note: This data is for demonstration purposes and may not reflect actual experimental results.

Table 1: Illustrative Byproduct Formation in a Crossed Claisen Condensation

EntryBaseTemperature (°C)Desired Product Yield (%)Self-Condensation Byproduct (%)
1NaOEt254535
2NaH255525
3LDA-7885<5

Table 2: Illustrative Impact of Water on a Grignard Reaction with this compound

EntryWater Content (ppm)Desired Alcohol Yield (%)2-Hexanone Yield (%)
1<5090<1
22007510
35005025

Experimental Protocols

Protocol 1: Minimized Byproduct Wittig Reaction of this compound

This protocol describes a Wittig reaction with a stabilized ylide, focusing on minimizing side reactions.

Workflow Diagram:

G A Prepare Stabilized Ylide B Add this compound A->B C Reaction Monitoring (TLC) B->C D Aqueous Workup (Cold) C->D E Extraction D->E F Purification (Chromatography) E->F

Caption: Experimental workflow for a Wittig reaction.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Anhydrous Toluene

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • To the flask, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) and anhydrous toluene.

  • Heat the mixture to 80 °C to ensure the ylide is fully dissolved.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture over 30 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired alkene.

Protocol 2: Anhydrous Aldol Condensation

This protocol details a procedure for a crossed aldol condensation with acetone, emphasizing anhydrous conditions.

Procedure:

  • To a flame-dried flask under argon at -78 °C, add anhydrous THF followed by diisopropylamine (1.1 eq.).

  • Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to generate LDA.

  • Add anhydrous acetone (1.0 eq.) dropwise and stir for 1 hour at -78 °C to form the lithium enolate.

  • Slowly add a solution of this compound (1.2 eq.) in anhydrous THF.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Technical Support Center: Ethyl 2-oxohexanoate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-purity Ethyl 2-oxohexanoate in their experiments. The information is designed to address specific issues that may arise during reaction setup, execution, and analysis, with a focus on the impact of reagent purity on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 5753-96-8) is an alpha-keto ester that serves as a versatile intermediate in organic synthesis.[1] Its unique chemical structure makes it a valuable building block in the pharmaceutical and specialty chemical industries.[1][2] It is frequently employed in the synthesis of various heterocyclic compounds, which are core structures in many drug molecules.[1]

Q2: What are the typical purity levels of commercially available this compound?

A2: Commercial grades of this compound are available in various purities, typically ranging from 97% to over 99%.[3][4] For applications in pharmaceutical synthesis, where trace impurities can significantly impact reaction outcomes and final product purity, it is crucial to use high-purity grades (≥99%).[3][5]

Q3: What are the potential impurities in this compound and how can they be detected?

A3: Potential impurities can include residual starting materials from its synthesis, such as other esters or alcohols, byproducts of side reactions, and degradation products.[6] Common analytical methods for identifying and quantifying these impurities include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile impurities.[9]

Q4: How does the purity of this compound affect reaction outcomes?

A4: The purity of this compound is critical for achieving desired reaction outcomes. Impurities can lead to a range of issues including:

  • Reduced Yields: Impurities can react with reagents or catalysts, consuming them in non-productive pathways and lowering the yield of the desired product.[3]

  • Formation of Side Products: Unwanted substances in the starting material can participate in side reactions, leading to a more complex product mixture and making purification more challenging.[3]

  • Inconsistent Reaction Rates: Some impurities may act as inhibitors or, conversely, as unintended catalysts, leading to variable and unpredictable reaction times.[3]

  • Compromised Product Purity: Impurities from the starting material can be carried through the reaction and contaminate the final product, which is a significant concern in pharmaceutical applications.[10][11]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield in Heterocycle Synthesis
Possible Cause Troubleshooting Step Rationale
Presence of Alcoholic Impurities Purify the this compound by treating it with a carboxylic anhydride and a solid acid catalyst, followed by filtration and distillation.[6]Alcoholic impurities can compete with the desired nucleophile in the reaction, leading to the formation of unwanted byproducts and reducing the overall yield. Esterification of these alcohols converts them into less reactive species that can be more easily separated.[6]
Acidic or Basic Impurities Neutralize the this compound by washing with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., ammonium chloride), followed by drying over an anhydrous salt (e.g., MgSO₄).Acidic or basic impurities can interfere with the catalyst's activity or promote unwanted side reactions, such as hydrolysis of the ester. A neutralization wash can remove these impurities.
Water Content Ensure all reagents and solvents are anhydrous. Dry the this compound over a suitable drying agent (e.g., molecular sieves) if water contamination is suspected.Water can hydrolyze the ester group of this compound, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and reducing the amount of starting material available for the desired reaction.
Issue 2: Formation of Unexpected Side Products
Possible Cause Troubleshooting Step Rationale
Presence of other Keto-Esters Analyze the starting material using GC-MS to identify any isomeric or structurally related keto-ester impurities. If present, purify by fractional distillation or chromatography.Other keto-esters will react similarly to this compound, leading to a mixture of related heterocyclic products that may be difficult to separate.
Degradation of Starting Material Store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Perform a purity check (e.g., by NMR or GC-MS) before use, especially for older batches.Alpha-keto esters can be susceptible to degradation over time, especially when exposed to air, light, or temperature fluctuations. Degradation products can introduce new reactive species into the reaction mixture.
Reaction with Solvent Choose an inert solvent that does not react with the starting materials, intermediates, or products under the reaction conditions.Protic or reactive solvents can participate in the reaction, leading to the formation of solvent-adducts or other unwanted byproducts.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of this compound purity on the synthesis of a generic pyrazole derivative.

Table 1: Effect of this compound Purity on Pyrazole Synthesis Yield

Purity of this compoundAverage Yield of Pyrazole Derivative (%)
99.5%92%
97.0%78%
95.0%65%

Table 2: Common Impurities in this compound and their Potential Impact

ImpurityPotential Impact on Reaction
2-EthylhexanolCan compete with nucleophiles, leading to ether byproducts.
2-Ethylhexanoic acidCan alter the pH of the reaction, affecting catalyst performance and promoting hydrolysis.[12]
Isomeric Keto-EstersCan lead to the formation of a mixture of structurally similar products.
WaterCan cause hydrolysis of the ester functionality.

Experimental Protocols

Protocol 1: Synthesis of a Quinoxaline Derivative

This protocol is a generalized procedure for the synthesis of a quinoxaline derivative from this compound and a substituted o-phenylenediamine.

Materials:

  • High-purity this compound

  • Substituted o-phenylenediamine

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 mmol) in anhydrous ethanol (10 mL).

  • Add high-purity this compound (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Purity Analysis of this compound by GC-MS

This protocol outlines a general method for the analysis of this compound purity.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Oven program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra to a library database (e.g., NIST). Quantify the purity by calculating the peak area percentage of the main component relative to the total peak area.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (High-Purity this compound) reaction_setup Reaction Setup reagent_prep->reaction_setup solvent_prep Solvent Preparation (Anhydrous) solvent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring solvent_removal Solvent Removal reaction_monitoring->solvent_removal purification Column Chromatography solvent_removal->purification purity_analysis Purity & Structural Analysis (NMR, GC-MS) purification->purity_analysis

Caption: General experimental workflow for synthesis using this compound.

troubleshooting_logic start Low Reaction Yield? check_purity Check Purity of This compound start->check_purity impurities_present Impurities Detected? check_purity->impurities_present purify Purify Starting Material impurities_present->purify Yes check_conditions Review Reaction Conditions (Temp, Time, Catalyst) impurities_present->check_conditions No rerun Rerun Reaction purify->rerun end Successful Reaction rerun->end optimize Optimize Conditions check_conditions->optimize optimize->rerun

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of Ethyl 2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 2-oxohexanoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am experiencing a significantly low yield or no formation of this compound. What are the most common causes?

A1: Low or no yield in the synthesis of this compound, particularly via Claisen condensation of ethyl hexanoate and diethyl oxalate, can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are using a stoichiometric amount of a suitable base (e.g., sodium ethoxide). A full equivalent of base is often required to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[1]

  • Presence of Moisture: Water in the reaction mixture can consume the base and lead to the hydrolysis of both the starting ester and the product.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incorrect Base: The alkoxide base should match the alcohol portion of the ester to prevent transesterification, which can lead to a mixture of products and complicate purification.[1] For ethyl esters, sodium ethoxide is the appropriate base.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Conversely, a temperature that is too low may result in an impractically slow reaction rate. The optimal temperature needs to be determined for your specific reaction conditions.[2]

  • Purity of Starting Materials: Impurities in the ethyl hexanoate or diethyl oxalate can interfere with the reaction. Ensure the purity of your starting materials before use.[2]

Q2: My reaction seems to have worked, but I lose most of the product during the workup and purification. What could be the reason?

A2: Product loss during workup and purification is a common issue. Here are some potential causes and solutions:

  • Hydrolysis during Workup: this compound, being a β-keto ester, is susceptible to hydrolysis back to the corresponding β-keto acid, especially under acidic or basic conditions.[3][4] This can be followed by decarboxylation to a ketone. Minimize the time the product is in contact with acidic or basic aqueous solutions.

  • Inefficient Extraction: Ensure you are using an appropriate solvent and a sufficient number of extractions to completely remove the product from the aqueous layer.

  • Distillation Issues: If purifying by distillation, ensure the vacuum is sufficiently low and the temperature is controlled to prevent decomposition of the product.

  • Column Chromatography Problems: If using column chromatography, ensure the silica gel is not too acidic, as this can cause product degradation. Neutralized silica gel can be used as a precaution.

Issue 2: Presence of Impurities in the Final Product

Q3: My final product is contaminated with side products. What are the likely impurities and how can I avoid them?

A3: The most common impurities in the synthesis of this compound via Claisen condensation are:

  • Unreacted Starting Materials: If the reaction did not go to completion, you will have unreacted ethyl hexanoate and diethyl oxalate. This can be addressed by optimizing reaction time, temperature, and base stoichiometry.

  • Self-Condensation Product of Ethyl Hexanoate: Although less likely when using a more reactive electrophile like diethyl oxalate, some self-condensation of ethyl hexanoate can occur.

  • Hydrolysis and Decarboxylation Products: As mentioned earlier, hydrolysis of the β-keto ester can lead to the corresponding β-keto acid, which can then decarboxylate to form 2-heptanone. To avoid this, maintain anhydrous conditions during the reaction and be cautious during the workup.[3][5]

  • Transesterification Products: If the alkoxide base does not match the ester, a mixture of different esters can be formed.[1]

Q4: How can I effectively purify my this compound?

A4: Purification of this compound can be achieved through the following methods:

  • Distillation: Vacuum distillation is a common method for purifying liquid β-keto esters. It is crucial to use a good vacuum and control the temperature to prevent decomposition.[6]

  • Column Chromatography: Flash column chromatography on silica gel can be effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. To avoid potential degradation on acidic silica, the silica gel can be washed with a dilute solution of a non-nucleophilic base (like triethylamine in the eluent) before use.

  • Washing: Washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities, but this should be done quickly and at a low temperature to minimize hydrolysis of the desired product.[4]

Frequently Asked Questions (FAQs)

Q5: What is the typical yield I can expect for the synthesis of this compound?

A5: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For a well-optimized Claisen condensation, yields can range from moderate to good. It is important to carefully control the reaction parameters to maximize the yield.

Q6: Are there alternative methods for synthesizing this compound?

A6: Yes, several alternative methods exist, including:

  • Acylation of an enolate with an acyl chloride: This involves the reaction of the enolate of ethyl hexanoate with an acylating agent like ethyl chloroformate.[7][8]

  • Oxidation of α-hydroxy esters: If the corresponding α-hydroxy ester is available, it can be oxidized to the α-keto ester.[9]

  • Reaction of an organometallic reagent with an acid chloride: For example, the reaction of a butyl organometallic reagent with ethyl chlorooxoacetate.

Q7: How can I confirm the identity and purity of my synthesized this compound?

A7: The identity and purity of the product can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the ethyl group and the butyl chain, and the absence of signals from starting materials.

  • Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands for the two carbonyl groups (ketone and ester).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[10][11]

  • Gas Chromatography (GC): GC can be used to assess the purity of the sample and to quantify any impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield (Illustrative)

ParameterCondition ACondition BCondition C
Base Sodium EthoxideSodium HydrideLDA
Solvent EthanolTHFTHF
Temperature RefluxRoom Temp-78 °C to RT
Reaction Time 4 hours12 hours2 hours
Yield (%) ~60%~45%~75%

Note: This table is illustrative and actual yields will depend on specific experimental details.

Experimental Protocols

Protocol 1: Claisen Condensation for the Synthesis of this compound

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reaction: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl hexanoate (1.0 equivalent) dropwise at room temperature under a nitrogen atmosphere.

  • After the addition is complete, add diethyl oxalate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with a dilute aqueous acid (e.g., 1M HCl) at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway EthylHexanoate Ethyl Hexanoate Intermediate Tetrahedral Intermediate EthylHexanoate->Intermediate Nucleophilic attack DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Base Base (e.g., NaOEt) Base->EthylHexanoate Deprotonation Product This compound Intermediate->Product Elimination Byproduct Ethanol Intermediate->Byproduct

Caption: A simplified reaction pathway for the synthesis of this compound via Claisen condensation.

Troubleshooting_Workflow Start Low Yield of This compound CheckReaction Check Reaction Completion (TLC/GC) Start->CheckReaction CheckMoisture Investigate Moisture Contamination Start->CheckMoisture CheckBase Verify Base Stoichiometry and Type Start->CheckBase CheckPurity Assess Starting Material Purity Start->CheckPurity OptimizeTimeTemp Optimize Reaction Time & Temperature CheckReaction->OptimizeTimeTemp DryGlassware Use Anhydrous Solvents & Glassware CheckMoisture->DryGlassware UseCorrectBase Use Matching Alkoxide Base CheckBase->UseCorrectBase PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents Success Improved Yield OptimizeTimeTemp->Success DryGlassware->Success UseCorrectBase->Success PurifyReagents->Success

References

Technical Support Center: Optimization of Reaction Conditions for α-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of α-keto esters. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, detailed experimental protocols, and data to aid in the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare α-keto esters?

A1: The primary methods for synthesizing α-keto esters include the oxidation of α-hydroxy esters, Friedel-Crafts acylation of aromatic compounds, and multi-step synthesis starting from malonic esters.[1][2] More contemporary and "greener" methods involve catalytic biomass conversion and electrochemical synthesis.[2]

Q2: My α-keto ester product seems to be unstable. What are the common degradation pathways?

A2: α-Keto esters can be sensitive to reaction and storage conditions. The main degradation pathways are hydrolysis of the ester group, especially under acidic or basic conditions, and oxidation of the ketone.[3] It is crucial to control the pH and minimize exposure to strong oxidants or high temperatures to ensure product stability.[3]

Q3: Can I use crude α-keto ester for my next reaction step without purification?

A3: It is generally not recommended. Crude α-keto ester mixtures often contain unreacted starting materials, byproducts such as secondary and tertiary alcohols, and residual catalyst, which can interfere with subsequent reactions.[4] Purification, typically by distillation or chromatography, is advised to obtain a product of sufficient purity.[4][5]

Q4: What are some of the key safety precautions to take during α-keto ester synthesis?

A4: Safety precautions are highly dependent on the chosen synthetic route. For instance, Friedel-Crafts acylation often involves moisture-sensitive and corrosive Lewis acids like aluminum chloride, requiring anhydrous conditions and careful handling.[6][7] Oxidation reactions may use strong and toxic oxidizing agents.[2] Always consult the safety data sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction yield for α-keto ester synthesis is consistently low. What are the potential causes and how can I improve it?

A: Low yields are a common issue and can arise from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if the starting material is not fully consumed. Consider a moderate increase in reaction temperature, but be cautious of potential side reactions.[6]

  • Suboptimal Reagent Quality:

    • Solution: Ensure all starting materials and solvents are pure and anhydrous, especially for moisture-sensitive reactions like Friedel-Crafts acylation.[6] Impurities can poison catalysts and lead to unwanted side reactions.

  • Incorrect Stoichiometry:

    • Solution: Carefully verify the molar ratios of your reactants and catalyst. In some cases, like Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is required because it forms a complex with the product.[8]

  • Catalyst Deactivation:

    • Solution: Ensure the catalyst is fresh and handled under the recommended conditions (e.g., inert atmosphere for air-sensitive catalysts). For heterogeneous catalysts, consider issues like pore blockage or leaching of the active metal.

  • Product Degradation:

    • Solution: As mentioned in the FAQs, α-keto esters can be unstable. Ensure the work-up procedure is not overly harsh (e.g., avoid strong acids or bases if possible) and that the product is isolated promptly.

Issue 2: Formation of Multiple Products and Side Reactions

Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of my reaction?

A: The formation of multiple products is often due to a lack of selectivity in the reaction. The specific side reactions depend on the synthetic route.

Common Side Reactions and Mitigation Strategies:

  • Over-oxidation (in oxidation of α-hydroxy esters):

    • Problem: The α-keto ester product can be further oxidized, leading to C-C bond cleavage and the formation of smaller carboxylic acids.

    • Solution: Use a milder, more selective oxidizing agent. Employing catalytic methods with molecular oxygen as the terminal oxidant can offer better selectivity.[9] Precise control of the reaction temperature and time is also crucial to prevent over-oxidation.

  • Polyacylation (in Friedel-Crafts acylation):

    • Problem: The initial acylated product is less reactive than the starting material, so polyacylation is less common than polyalkylation. However, under forcing conditions, it can occur.

    • Solution: Use a stoichiometric amount of the Lewis acid catalyst, which complexes with the ketone product and deactivates the ring towards further acylation.[8][10]

  • Formation of Alcoholic Byproducts:

    • Problem: In reactions involving Grignard reagents or other strong nucleophiles, addition to the ester group can occur, leading to the formation of tertiary alcohols.

    • Solution: Carefully control the reaction temperature (usually low temperatures are preferred) and the rate of addition of the nucleophile.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my α-keto ester from the crude reaction mixture. What are the recommended purification methods?

A: Purification can be challenging due to the reactivity of the product and the presence of closely related impurities.

Purification Strategies:

  • Distillation: For volatile α-keto esters, fractional distillation under reduced pressure is often the method of choice.[5] This is effective for removing less volatile impurities.

  • Column Chromatography: Silica gel chromatography is a versatile method for purifying a wide range of α-keto esters. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.[5]

  • Bisulfite Adduct Formation: For separating α-keto esters from non-carbonyl impurities, formation of a solid bisulfite adduct can be effective. The adduct can be filtered off and then the α-keto ester can be regenerated by treatment with a base.

  • Aqueous Work-up: A standard aqueous work-up can remove water-soluble impurities. This typically involves washing the organic layer with water, a dilute acid or base solution (if the product is stable), and brine.[11][12]

Data Presentation

Table 1: Impact of Reaction Temperature on the Yield of Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
AnisoleAcetyl ChlorideAlCl₃0 to RT1-2~85-95[6]
BenzeneEthanoyl ChlorideAlCl₃Reflux (60°C)0.5High[13]
TolueneAcetyl ChlorideAlCl₃0 to RT1-2~80-90[7]

Table 2: Effect of Catalyst Loading on α-Amidation of a β-Keto Ester

CatalystCatalyst Loading (mol%)Base (equiv.)Temperature (°C)Yield (%)Reference
Nickelocene51.530~75[14]
Nickelocene2.51.530~78[14]
Nickelocene2.51.24082[14]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzoylformate via Oxidation of Ethyl Mandelate

This protocol is a general representation of the oxidation of an α-hydroxy ester.

Materials:

  • Ethyl Mandelate

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Water

  • Ice

  • Ethyl Alcohol

  • Benzene

  • Sodium Carbonate solution (10%)

  • Sodium Bisulfite solution (saturated)

  • Concentrated Sulfuric Acid

Procedure:

  • In a suitable reaction vessel, dissolve ethyl mandelate in water.

  • Add a solution of sodium hydroxide.

  • Cool the mixture to between -2°C and -4°C using an ice bath.

  • Slowly add finely ground potassium permanganate in portions over 30 minutes, maintaining the temperature.

  • Stir the mixture for 1.5 hours.

  • Test for excess permanganate. If present, quench with ethyl alcohol.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with sulfuric acid.

  • Esterify the resulting crude benzoylformic acid by passing ethyl alcohol vapor into the heated solution.

  • Neutralize the crude ester with a 10% sodium carbonate solution.

  • Purify the ester by forming the bisulfite adduct with a saturated sodium bisulfite solution.

  • Filter the adduct and regenerate the pure ethyl benzoylformate.

(Adapted from Organic Syntheses Procedure for Benzoylformic Acid and its Ethyl Ester)[15]

Protocol 2: Friedel-Crafts Acylation of Benzene with Ethanoyl Chloride

Materials:

  • Benzene

  • Ethanoyl Chloride (Acetyl Chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and an addition funnel, ensuring the apparatus is dry and under an inert atmosphere (e.g., nitrogen).

  • To the flask, add anhydrous aluminum chloride and dichloromethane.

  • Cool the mixture in an ice/water bath.

  • Add a solution of ethanoyl chloride in dichloromethane to the addition funnel and add it dropwise to the stirred reaction mixture.

  • After the addition is complete, add a solution of benzene in dichloromethane dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature, then heat under reflux at 60°C for 30 minutes.[13]

  • After cooling, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting phenylethanone by distillation.

(General procedure adapted from multiple sources)[7][13]

Protocol 3: Synthesis of α-Keto Ester from Diethyl Malonate

This is a multi-step synthesis involving alkylation, oximation, and carbonylation.

Step 1: Alkylation of Diethyl Malonate

  • In a three-necked flask, dissolve diethyl malonate in a suitable solvent like DMF.

  • Add a base such as sodium methoxide and stir for 30 minutes.

  • Add the desired alkyl halide (e.g., chloropropane) dropwise.

  • Stir at room temperature and then heat to around 40°C for several hours.

  • Work up the reaction by removing the solvent, adding water, and extracting with an organic solvent like ethyl acetate.

  • Wash the organic layer, dry it, and purify the α-alkyl malonate by distillation.[1]

Step 2: Oximation

  • The α-alkyl malonate is reacted with a nitroso compound in the presence of a base to form an α-ketoxime acid ester.[1]

Step 3: Carbonylation

  • The α-ketoxime acid ester is then subjected to a carbonylation reaction to remove the hydroxylamine group and yield the final α-keto ester.[1]

(Procedure outlined from patent information)[1]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_completeness Check Reaction Completeness (TLC/GC) start->check_completeness is_complete Is Reaction Complete? check_completeness->is_complete extend_time Extend Reaction Time / Increase Temperature Moderately is_complete->extend_time No check_reagents Verify Reagent Quality and Stoichiometry is_complete->check_reagents Yes extend_time->check_completeness reagents_ok Are Reagents Pure and Stoichiometry Correct? check_reagents->reagents_ok purify_reagents Purify/Use Fresh Reagents & Recalculate Stoichiometry reagents_ok->purify_reagents No check_catalyst Evaluate Catalyst Activity reagents_ok->check_catalyst Yes purify_reagents->start catalyst_ok Is Catalyst Active? check_catalyst->catalyst_ok replace_catalyst Use Fresh/Different Catalyst catalyst_ok->replace_catalyst No optimize_workup Optimize Work-up and Purification catalyst_ok->optimize_workup Yes replace_catalyst->start end_good Yield Improved optimize_workup->end_good

Caption: A stepwise workflow for troubleshooting low yields.

Synthetic_Pathways cluster_0 Oxidation Route cluster_1 Acylation Route cluster_2 Malonate Route a_hydroxy α-Hydroxy Ester oxidation Oxidation (e.g., KMnO4, Catalytic O2) a_hydroxy->oxidation product α-Keto Ester oxidation->product aromatic Aromatic Compound acylation Friedel-Crafts Acylation (Lewis Acid Catalyst) aromatic->acylation acyl_chloride Ethyl Oxalyl Chloride acyl_chloride->acylation acylation->product malonate Diethyl Malonate alkylation 1. Alkylation malonate->alkylation oximation 2. Oximation alkylation->oximation carbonylation 3. Carbonylation oximation->carbonylation carbonylation->product

Caption: Key synthetic pathways to α-keto esters.

References

Technical Support Center: Catalyst Deactivation in α-Keto Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation during the synthesis of α-keto acids. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and systematic guidance for troubleshooting catalyst deactivation issues encountered during α-keto acid synthesis.

Q1: My reaction yield has significantly dropped, and the reaction time has increased. Is my catalyst deactivated?

A1: A decline in reaction rate and product yield are classic indicators of catalyst deactivation.[1] Other signs can include a change in selectivity, leading to an increase in byproducts, or the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]

Troubleshooting Steps:

  • Confirm Deactivation: Rerun the reaction with a fresh batch of catalyst under identical conditions. If the activity is restored, it confirms that the original catalyst was deactivated.

  • Review Reaction Parameters:

    • Temperature: Ensure the reaction temperature has not exceeded the catalyst's thermal stability limit, which can lead to sintering.[1]

    • Reactant and Solvent Purity: Analyze all starting materials and solvents for potential catalyst poisons. Common poisons include sulfur and nitrogen compounds, halides, and heavy metals.[2]

  • Analyze the Spent Catalyst: If possible, carefully recover the spent catalyst for characterization to identify the deactivation mechanism.

Q2: What are the most common causes of catalyst deactivation in α-keto acid synthesis?

A2: The primary causes of catalyst deactivation are poisoning, coking (carbon deposition), and sintering (thermal degradation).[3]

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[4] In α-keto acid synthesis, this can be caused by impurities in reactants derived from biomass or by certain functional groups in the reactants or products themselves.

  • Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites and pores.[3] This is particularly common in gas-phase reactions conducted at high temperatures.[5]

  • Sintering: High temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[4]

Q3: How can I determine the cause of my catalyst's deactivation?

A3: A systematic analysis of the spent catalyst using various characterization techniques is crucial. The following table summarizes key techniques and their applications in diagnosing catalyst deactivation:

Deactivation MechanismCharacterization TechniqueObservation
Poisoning X-ray Photoelectron Spectroscopy (XPS)Identifies the elemental composition of the catalyst surface and the chemical state of the elements, revealing the presence of poisons.[6][7][8]
Energy-Dispersive X-ray Spectroscopy (EDX/EDS)Provides elemental analysis of the catalyst, detecting the presence of foreign substances.
Coking Temperature Programmed Oxidation (TPO)Measures the amount of carbon deposited on the catalyst by oxidizing it and detecting the evolved CO2.[4][9][10]
Thermogravimetric Analysis (TGA)Determines the amount of coke by measuring the weight loss of the catalyst as it is heated.
Sintering X-ray Diffraction (XRD)An increase in the crystallite size, calculated from the broadening of diffraction peaks, indicates sintering.[11][12]
Transmission Electron Microscopy (TEM)Directly visualizes the catalyst particles, allowing for the measurement of particle size distribution and observation of agglomeration.[11][13][14]
BET Surface Area AnalysisA significant decrease in the specific surface area of the catalyst points to sintering or pore blockage by coke.[1]

Below is a logical workflow to guide the diagnosis of the root cause of catalyst deactivation.

Start Catalyst Deactivation Observed (Low Yield/Rate) Check_Purity Analyze Reactant/Solvent Purity (e.g., GC-MS, ICP-MS) Start->Check_Purity Poison_Detected Impurities Detected? Check_Purity->Poison_Detected Characterize_Catalyst Characterize Spent Catalyst Perform_TPO Perform Temperature Programmed Oxidation (TPO) Characterize_Catalyst->Perform_TPO Poison_Detected->Characterize_Catalyst No Poisoning Diagnosis: Poisoning Poison_Detected->Poisoning Yes TPO_Positive Significant CO2 Evolution? Perform_TPO->TPO_Positive Perform_XRD_TEM Perform XRD and/or TEM TPO_Positive->Perform_XRD_TEM No Coking Diagnosis: Coking TPO_Positive->Coking Yes Sintering_Observed Increased Particle Size/ Decreased Surface Area? Perform_XRD_TEM->Sintering_Observed Sintering Diagnosis: Sintering Sintering_Observed->Sintering Yes Other Investigate Other Causes (e.g., Leaching, Mechanical Failure) Sintering_Observed->Other No Purify Action: Purify Reactants/ Solvents, Use Guard Bed Poisoning->Purify Regenerate_Coke Action: Regenerate by Controlled Oxidation Coking->Regenerate_Coke Optimize_Temp Action: Optimize Reaction Temperature, Use Thermally Stable Catalyst Sintering->Optimize_Temp cluster_0 Catalyst Deactivation Mechanisms cluster_1 Poisoning cluster_2 Coking cluster_3 Sintering Poison Poison Molecule ActiveSite Active Site Poison->ActiveSite Blocks Active Site Coke Carbon Deposition Pore Catalyst Pore Coke->Pore Blocks Pore p1 p4 p2 p2->p4 High T p3

References

Preventing decarboxylation of beta-keto esters during hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of beta-keto esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the hydrolysis of beta-keto esters while preventing undesired decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why does it occur during the hydrolysis of beta-keto esters?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] In the context of beta-keto ester hydrolysis, the ester is first converted to a beta-keto acid intermediate. This intermediate is often unstable and can readily lose CO₂ to form a ketone, especially when heated.[1][2]

Q2: What are the key factors that promote the decarboxylation of beta-keto acids?

Several factors can promote the decarboxylation of the beta-keto acid intermediate formed during hydrolysis:

  • Heat: Elevated temperatures are a primary driver of decarboxylation.[2]

  • pH: Both acidic and basic conditions can catalyze the decarboxylation of the beta-keto acid.[1]

  • Solvent: The choice of solvent can influence the rate of decarboxylation.

Q3: How can I minimize or prevent decarboxylation during the hydrolysis of my beta-keto ester?

To minimize decarboxylation and isolate the desired beta-keto acid, it is crucial to control the reaction and workup conditions carefully. Key strategies include:

  • Low-Temperature Hydrolysis: Perform the saponification (base-catalyzed hydrolysis) at or below room temperature.

  • Mild Reaction Conditions: Use stoichiometric amounts of a base like sodium hydroxide or potassium hydroxide for saponification. For acidification, use a mild acid to neutralize the resulting carboxylate.

  • Enzymatic Hydrolysis: Employing enzymes such as lipases or esterases can catalyze the hydrolysis under very mild and neutral conditions, which is often the most effective way to prevent decarboxylation.[3][4]

Q4: Are there any specific conditions I should avoid to prevent decarboxylation?

Yes, you should avoid the conditions typically used for the "Krapcho decarboxylation," which is a reaction designed to promote decarboxylation. These conditions include the use of salts like NaCl or LiCl in polar aprotic solvents such as DMSO at high temperatures.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired beta-keto acid; ketone is the major product. The reaction temperature was too high during hydrolysis or workup, causing decarboxylation.Maintain a low temperature (0°C to room temperature) throughout the entire process, including neutralization. Use an ice bath during all additions.
The pH during workup was too acidic or basic for an extended period.Carefully neutralize the reaction mixture to a pH of ~7 using a mild acid (e.g., 1 M NaHSO₄). Avoid strong acids if possible.
The reaction is very slow or incomplete. The reaction temperature is too low for the specific substrate.While low temperature is crucial, if the reaction is not proceeding, allow it to stir at room temperature for a longer period (e.g., overnight). Monitor the reaction progress by TLC.
Steric hindrance around the ester group is slowing down the hydrolysis.Consider using a less sterically hindered base or switching to an enzymatic hydrolysis method, which can be more selective and efficient for complex substrates.
Side reactions or degradation of the product is observed. The beta-keto acid product is unstable under the workup conditions.Minimize the time the beta-keto acid is in solution after acidification. Extract the product into an organic solvent immediately after neutralization.
Use of a strong base is causing other reactions like retro-Claisen condensation.Use a stoichiometric amount of a relatively mild base like NaOH or KOH. Avoid stronger bases like sodium ethoxide if hydrolysis is the only desired reaction.

Quantitative Data Summary

The following tables summarize reaction conditions and reported yields for the hydrolysis of beta-keto esters with minimal decarboxylation.

Table 1: Low-Temperature Saponification of Beta-Keto Esters

Substrate Base Temperature Time Yield of Beta-Keto Acid
Various Beta-Keto Esters1 M NaOHRoom TemperatureOvernight10% - 50%[5]
Ethyl α-acylacetoacetate10% Ammonia Water-10 to 10 °C0.5 - 3 hoursHigh (Product Purity >98%)[6]

Table 2: Enzymatic Hydrolysis of Beta-Keto Esters

Enzyme Type General Conditions Advantages
Hydrolases (e.g., Lipases, Esterases)Near-neutral pH, Room TemperatureHigh selectivity, mild conditions, prevents decarboxylation of unstable beta-keto acids.[3][4]

Experimental Protocols

Protocol 1: General Low-Temperature Saponification of a Beta-Keto Ester

This protocol describes the hydrolysis of a generic beta-keto ester to the corresponding beta-keto acid while minimizing decarboxylation.[5]

  • Dissolution: Dissolve the beta-keto ester (65 mmol) in a suitable solvent like methanol or ethanol at room temperature.

  • Saponification: Cool the solution to 0°C in an ice bath. While stirring, add a stoichiometric amount of 1 M aqueous sodium hydroxide (NaOH) solution (100 mL) dropwise.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until all the starting material has been consumed. The reaction may be stirred overnight at room temperature if necessary.

  • Extraction of Unreacted Ester: Once the reaction is complete, extract the aqueous solution with methyl t-butyl ether (MTBE) (4 x 15 mL) to remove any unreacted ester.

  • Neutralization: Cool the aqueous solution back to 0°C in an ice bath. Carefully add a mild acid, such as 1 M aqueous sodium bisulfate (NaHSO₄) or dilute HCl, dropwise with vigorous stirring to neutralize the solution to a pH of approximately 2.

  • Product Extraction: Immediately extract the beta-keto acid from the acidified aqueous solution with multiple portions of MTBE (e.g., 18 x 15 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath.

  • Purification: Further purification can be achieved by crystallization from a suitable solvent system at low temperatures.

Protocol 2: Hydrolysis of Ethyl α-Acylacetoacetates using Ammonia Water

This protocol is for the preparation of aliphatic beta-keto esters with high purity.[6]

  • Reaction Setup: Add the ethyl α-acylacetoacetate to an organic solvent in a reaction vessel equipped for cooling and stirring.

  • Hydrolysis: Cool the mixture to between -10 and 10°C. Add 10% aqueous ammonia solution and allow the reaction to proceed for 0.5 to 3 hours within this temperature range.

  • Extraction: After the reaction is complete, perform an extraction to separate the organic phase.

  • Acidification: To the organic phase, add 3-10% hydrochloric acid and maintain the temperature between -10 and 10°C for 0.5 to 3 hours to acidify the product.

  • Isolation: Separate the organic phase, and from this, isolate the final aliphatic beta-keto ester product.

Visualizations

Hydrolysis_vs_Decarboxylation cluster_hydrolysis Desired Pathway: Hydrolysis cluster_decarboxylation Undesired Pathway: Decarboxylation BKE Beta-Keto Ester BKA Beta-Keto Acid BKE->BKA Hydrolysis (e.g., NaOH, H₂O, low temp) BKA_Decarb Beta-Keto Acid Ketone Ketone + CO₂ BKA_Decarb->Ketone Decarboxylation (Heat, Acid/Base catalysis)

Caption: Competing pathways of beta-keto ester hydrolysis.

Troubleshooting_Workflow Start Start: Low yield of Beta-Keto Acid, Ketone is major product Check_Temp Was the reaction and workup kept at low temperature (≤ RT)? Start->Check_Temp Check_pH Was a mild acid used for neutralization to ~pH 7? Check_Temp->Check_pH Yes Optimize_Temp Action: Maintain 0°C during all steps. Use ice baths. Check_Temp->Optimize_Temp No Optimize_pH Action: Use a milder acid (e.g., NaHSO₄) and monitor pH carefully. Check_pH->Optimize_pH No Consider_Enzyme Problem Persists? Consider Enzymatic Hydrolysis Check_pH->Consider_Enzyme Yes Optimize_Temp->Start Re-run Experiment Optimize_pH->Start Re-run Experiment

Caption: Troubleshooting workflow for low beta-keto acid yield.

Experimental_Workflow Start Start: Beta-Keto Ester Step1 1. Dissolve in Solvent (e.g., Methanol) Start->Step1 Step2 2. Cool to 0°C Step1->Step2 Step3 3. Add Base (e.g., 1M NaOH) dropwise at 0°C Step2->Step3 Step4 4. Monitor by TLC Step3->Step4 Step5 5. Neutralize with mild acid at 0°C to pH ~7 Step4->Step5 Step6 6. Extract with Organic Solvent Step5->Step6 Step7 7. Dry and Concentrate (low temperature) Step6->Step7 End End: Purified Beta-Keto Acid Step7->End

Caption: Experimental workflow for low-temperature saponification.

References

Scalable synthesis of Ethyl 2-oxohexanoate for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Ethyl 2-oxohexanoate, a key intermediate in the pharmaceutical and chemical industries.[1] The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The most common scalable methods for synthesizing this compound include:

  • Crossed Claisen Condensation: This is a widely used industrial method involving the reaction of ethyl hexanoate with a non-enolizable ester, such as diethyl oxalate, in the presence of a strong base.[1][2][3] This method is often favored for its efficiency and the ability to control side reactions.[4]

  • Acylation of Organometallic Reagents: This method involves the reaction of an organometallic reagent, such as n-butylzinc bromide, with an acylating agent like monoethyl oxalyl chloride.[5] While effective, scalability can be a concern due to the cost and handling of organometallic compounds.

  • Oxidation of Ethyl 2-hydroxyhexanoate: This method involves the oxidation of the corresponding α-hydroxy ester to the desired α-keto ester. Common oxidizing agents include Swern oxidation or Dess-Martin periodinane, but their use at an industrial scale can be limited by cost and waste generation.

Q2: Why is the Crossed Claisen Condensation with diethyl oxalate a preferred industrial method?

A2: The Crossed Claisen Condensation with diethyl oxalate is preferred for several reasons:

  • High Efficiency: It is a robust carbon-carbon bond-forming reaction that can provide high yields of the desired β-keto ester.[2]

  • Avoidance of Self-Condensation: Diethyl oxalate lacks α-hydrogens, meaning it cannot form an enolate and undergo self-condensation, which simplifies the product mixture and purification process.[2][3]

  • Cost-Effectiveness: The starting materials, ethyl hexanoate and diethyl oxalate, are readily available and relatively inexpensive, making the process economically viable for large-scale production.

Q3: What is the driving force for the Claisen condensation reaction?

A3: The driving force of the Claisen condensation is the deprotonation of the resulting β-keto ester product by the alkoxide base. This forms a highly stabilized enolate, and this essentially irreversible acid-base reaction shifts the overall equilibrium towards the product, ensuring a high yield.[2]

Q4: What are the typical purification methods for this compound at an industrial scale?

A4: For industrial-scale purification, fractional distillation under reduced pressure is the most common and effective method. This separates the desired product from lower-boiling starting materials and higher-boiling side products. Other methods, such as column chromatography, are generally not feasible for large quantities due to cost and time constraints.

Troubleshooting Guides

Crossed Claisen Condensation of Ethyl Hexanoate and Diethyl Oxalate

Problem 1: Low or no yield of this compound.

Possible Cause Solution
Inactive Base The alkoxide base (e.g., sodium ethoxide) is sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Prepare fresh sodium ethoxide or use a commercially available, high-purity product.
Insufficient Base A full equivalent of base is required to drive the reaction to completion by deprotonating the product.[6] Ensure the stoichiometry of the base is correct relative to the limiting reagent (ethyl hexanoate).
Low Reaction Temperature While the initial enolate formation may be performed at a lower temperature, the condensation reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC and adjust the temperature as needed.
Inefficient Mixing In a large-scale reaction, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. Ensure adequate agitation throughout the reaction.

Problem 2: Presence of significant side products.

Possible Cause Solution
Self-condensation of Ethyl Hexanoate This occurs if the enolate of ethyl hexanoate reacts with another molecule of ethyl hexanoate instead of diethyl oxalate. To minimize this, add the ethyl hexanoate slowly to a mixture of the base and diethyl oxalate.[4] This keeps the concentration of the enolizable ester low at any given time.
Transesterification If the alkoxide base used does not match the ester's alcohol component (e.g., using sodium methoxide with ethyl esters), transesterification can occur, leading to a mixture of products. Always use an alkoxide base corresponding to the ester's alcohol (e.g., sodium ethoxide for ethyl esters).
Hydrolysis of Esters The presence of water can lead to the hydrolysis of the starting esters and the product to their corresponding carboxylic acids. Ensure all glassware, solvents, and reagents are thoroughly dried.

Problem 3: Difficulties in product isolation and purification.

Possible Cause Solution
Incomplete Quenching If the reaction is not properly quenched with acid, the product will remain as its sodium enolate salt, leading to low recovery in the organic phase during extraction. Ensure the pH is acidic (pH 2-3) during the workup.[2]
Emulsion Formation during Extraction The presence of basic salts can lead to emulsion formation during the aqueous workup. Use a brine wash to help break the emulsion.
Product Decomposition during Distillation This compound can be thermally sensitive. Perform the distillation under a high vacuum to lower the boiling point and minimize the risk of decomposition.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Materials Typical Yield Scalability Key Advantages Key Disadvantages
Crossed Claisen Condensation Ethyl hexanoate, Diethyl oxalate60-70%HighCost-effective, avoids self-condensationRequires strictly anhydrous conditions
Acylation of Organozinc Reagent n-Butylzinc bromide, Monoethyl oxalyl chloride~37%[5]ModerateGood for specific small-scale synthesisHigh cost of reagents, sensitive organometallics
Oxidation of 2-Ethylhexanal followed by Esterification 2-Ethylhexanal, Ethanol>90% (for the acid)HighHigh yield of the precursor acidRequires an additional esterification step

Experimental Protocols

Key Experiment: Scalable Synthesis of this compound via Crossed Claisen Condensation

This protocol is adapted from a general procedure for Claisen condensation of ethyl esters with diethyl oxalate.

1. Preparation of Sodium Ethoxide:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel (all flame-dried and under an inert atmosphere of nitrogen), add absolute ethanol.

  • Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

  • Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

2. Reaction:

  • Cool the sodium ethoxide solution in an ice bath.

  • Add diethyl oxalate to the cooled solution with vigorous stirring.

  • Slowly add ethyl hexanoate dropwise from the dropping funnel over a period of 2-3 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding a cold, dilute solution of hydrochloric acid or sulfuric acid until the pH is acidic (pH 2-3).

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under high vacuum to obtain pure this compound.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide (Na in absolute EtOH) add_oxalate Add Diethyl Oxalate to cooled NaOEt solution add_hexanoate Slowly add Ethyl Hexanoate (keep temp < 10 °C) add_oxalate->add_hexanoate reflux Reflux for 2-4 hours add_hexanoate->reflux quench Quench with dilute acid (pH 2-3) extract Extract with organic solvent quench->extract wash Wash with H₂O and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate distill Fractional distillation under vacuum concentrate->distill end_product Pure Ethyl 2-oxohexanoate distill->end_product start Start start->prep_base

Caption: Experimental workflow for the scalable synthesis of this compound.

Troubleshooting_Decision_Tree start Low Yield of This compound? check_base Is the base active and in the correct stoichiometry? start->check_base base_ok Yes check_base->base_ok Yes base_no No check_base->base_no No check_conditions Are the reaction time and temperature optimal? base_ok->check_conditions fix_base Use anhydrous conditions. Prepare fresh base. Ensure 1 equivalent is used. base_no->fix_base conditions_ok Yes check_conditions->conditions_ok Yes conditions_no No check_conditions->conditions_no No check_side_reactions Are there significant side products? conditions_ok->check_side_reactions fix_conditions Monitor reaction by TLC/GC. Increase temperature or reaction time as needed. conditions_no->fix_conditions side_reactions_yes Yes check_side_reactions->side_reactions_yes Yes side_reactions_no No check_side_reactions->side_reactions_no No troubleshoot_side_reactions Slowly add ethyl hexanoate. Use matching alkoxide base. Ensure anhydrous conditions. side_reactions_yes->troubleshoot_side_reactions check_workup Is the workup procedure being followed correctly? side_reactions_no->check_workup workup_no No check_workup->workup_no No end_node Consult further analytical data. check_workup->end_node Yes fix_workup Ensure acidic quench (pH 2-3). Use brine to break emulsions. workup_no->fix_workup

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Ethyl 2-oxohexanoate: A Focus on GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute in drug development and manufacturing. Ethyl 2-oxohexanoate, a key building block in the synthesis of various pharmaceuticals, requires accurate and robust analytical methods for its purity assessment. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this compound, supported by experimental data and detailed methodologies.

Introduction to Purity Assessment of this compound

This compound is an alpha-keto ester whose purity can be affected by starting materials, intermediates, and byproducts from its synthesis. Common synthetic routes may introduce impurities that need to be identified and quantified to ensure the safety and efficacy of the final drug product. GC-MS is a powerful technique for this purpose due to its high separation efficiency and specific detection capabilities. However, other methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also offer viable alternatives.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the availability of reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution allows for the separation of closely related impurities, while the mass spectrometer provides structural information for their identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds. For keto esters, challenges such as keto-enol tautomerism can sometimes lead to poor peak shapes on standard reversed-phase columns, necessitating the use of specialized columns or mobile phases.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2][3]

Parameter GC-MS HPLC-UV qNMR
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei.[2]
Linearity (R²) >0.99>0.99Not applicable (direct measurement)[2]
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 µg/mLDependent on sample concentration and instrument sensitivity.
Limit of Quantitation (LOQ) 0.5 - 3 µg/mL5 - 20 µg/mLDependent on sample concentration and instrument sensitivity.
Precision (RSD%) < 5%< 5%< 2%
Accuracy (Recovery %) 95 - 105%95 - 105%98 - 102%
Impurity Identification Excellent (based on mass spectra)Limited (requires reference standards or hyphenation with MS)Good (based on chemical shifts and coupling constants)
Sample Throughput Moderate to HighHighLow to Moderate

Experimental Protocols

GC-MS Method for Purity Assessment of this compound

This protocol describes a general method for the purity analysis of this compound using GC-MS. Method validation would be required for its intended use.

a. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.

b. GC-MS Parameters:

Parameter Setting
GC System Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Oven Temperature Program Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS System Agilent 5977A MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Electron Energy 70 eV
Mass Range m/z 35-400
Solvent Delay 3 min
Acquisition Mode Full Scan

c. Data Analysis:

Purity is typically calculated using the area percent method from the total ion chromatogram (TIC), where the peak area of this compound is divided by the total area of all peaks. Impurities can be tentatively identified by comparing their mass spectra to a reference library (e.g., NIST).

HPLC Method for Purity Assessment

a. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
qNMR Method for Purity Assessment

a. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

b. NMR Parameters (400 MHz):

Parameter Setting
Pulse Program zg30
Acquisition Time (AQ) ≥ 3 s
Relaxation Delay (D1) ≥ 5 x T₁ (typically > 30 s for quantitative accuracy)
Number of Scans (NS) 16-64 (to achieve a signal-to-noise ratio of at least 250:1)
Temperature 298 K

c. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following equation[1]:

    Purity (analyte) = [(I_analyte / N_analyte) * (MW_analyte / m_analyte)] / [(I_IS / N_IS) * (MW_IS / m_IS) * P_IS] * 100%

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Diluting Dilute to Final Conc. Dissolving->Diluting Injection Inject Sample Diluting->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Integration Peak Integration Detection->Integration LibrarySearch Library Search Integration->LibrarySearch PurityCalc Purity Calculation Integration->PurityCalc

Caption: Workflow for the GC-MS analysis of this compound.

Comparison of Analytical Techniques

Technique_Comparison cluster_techniques Analytical Techniques cluster_gcms_attr GC-MS Attributes cluster_hplc_attr HPLC Attributes cluster_qnmr_attr qNMR Attributes PurityAssessment Purity Assessment of This compound GCMS GC-MS PurityAssessment->GCMS HPLC HPLC PurityAssessment->HPLC qNMR qNMR PurityAssessment->qNMR GCMS_Adv High sensitivity Excellent for volatiles Structural info from MS GCMS->GCMS_Adv Advantages GCMS_Disadv Requires volatility Potential for thermal degradation GCMS->GCMS_Disadv Disadvantages HPLC_Adv Wide applicability High throughput HPLC->HPLC_Adv Advantages HPLC_Disadv Keto-enol tautomerism issues Impurity ID requires MS HPLC->HPLC_Disadv Disadvantages qNMR_Adv Primary method No reference standard needed High precision qNMR->qNMR_Adv Advantages qNMR_Disadv Lower sensitivity Requires pure internal standard qNMR->qNMR_Disadv Disadvantages

Caption: Comparison of key attributes for different analytical techniques.

Potential Impurities in Synthesis

The synthesis of this compound can lead to several potential impurities. A common synthetic route involves the acylation of a butyl magnesium halide with diethyl oxalate.

Synthesis_Impurities cluster_reactants Reactants cluster_impurities Potential Impurities ButylMgX Butyl Magnesium Halide Synthesis Synthesis ButylMgX->Synthesis DiethylOxalate Diethyl Oxalate DiethylOxalate->Synthesis Product This compound Synthesis->Product UnreactedSM Unreacted Starting Materials Synthesis->UnreactedSM Byproducts Reaction Byproducts (e.g., diethyl carbonate) Synthesis->Byproducts Solvents Residual Solvents Synthesis->Solvents

Caption: Potential impurities from the synthesis of this compound.

Conclusion

For the purity assessment of this compound, GC-MS stands out as a highly effective method, offering excellent separation of volatile impurities and definitive identification through mass spectrometry. While HPLC provides a high-throughput alternative, it may require more method development to address the challenges of analyzing keto esters. qNMR is a powerful primary method for obtaining a highly accurate purity value, particularly for the qualification of reference standards. A comprehensive purity profile of this compound is best achieved by employing a combination of these techniques, utilizing their orthogonal strengths to ensure the quality and safety of this important pharmaceutical intermediate.

References

Validating the Structure of Ethyl 2-oxohexanoate: A Comparative Guide Using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research and pharmaceutical development, unequivocal structural confirmation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a primary analytical technique for the elucidation of molecular structures. This guide provides a detailed comparison and validation of the structure of Ethyl 2-oxohexanoate using experimental 1H NMR data, alongside a comparable alternative, to demonstrate the specificity and reliability of this method.

Structural Analysis of this compound

This compound is an alpha-keto ester with the molecular formula C8H14O3. Its structure consists of an ethyl ester group and a hexanoyl chain with a ketone at the alpha position. The 1H NMR spectrum provides a distinct fingerprint of this arrangement.

Figure 1: Chemical Structure of this compound Chemical structure of this compound

The experimental 1H NMR data for this compound, acquired in deuterated chloroform (CDCl3) on a 400 MHz spectrometer, is summarized below. Each signal corresponds to a unique proton environment within the molecule.

Table 1: Experimental 1H NMR Data for this compound

Chemical Shift (δ) ppmIntegration (No. of H)MultiplicityProton Assignment
4.27-4.372Hm (quartet)-O-CH2 -CH3
2.832Ht-CO-CH2 -CH2-
1.58-1.762Hm (sextet)-CH2-CH2 -CH2-
1.34-1.475Hm-O-CH2-CH3 & -CH2-CH2 -CH3
0.91-0.983Hm (triplet)-CH2-CH2-CH3

Note: The signals at 1.34-1.47 ppm and 0.91-0.98 ppm are presented as multiplets (m) in the source data, which is common when peaks overlap. Based on standard patterns, they are assigned as a triplet and a multiplet containing another triplet, respectively.

Comparative Analysis with an Alternative Alpha-Keto Ester

To highlight the specificity of the 1H NMR spectrum for this compound, a comparison with a structurally similar compound, Ethyl 2-oxovalerate (also known as Ethyl 2-oxopentanoate), is presented. Ethyl 2-oxovalerate has a shorter alkyl chain by one methylene group.

Table 2: Comparison of 1H NMR Data for this compound and Ethyl 2-oxovalerate

CompoundProton AssignmentChemical Shift (δ) ppmIntegrationMultiplicity
This compound -O-CH2 -CH34.27-4.372Hm (quartet)
-CO-CH2 -CH2-2.832Ht
-CH2-CH2 -CH2-1.58-1.762Hm (sextet)
-O-CH2-CH3 & -CH2-CH2 -CH31.34-1.475Hm
-CH2-CH2-CH3 0.91-0.983Hm (triplet)
Ethyl 2-oxovalerate [1]-O-CH2 -CH34.322Hq
-CO-CH2 -CH2-2.812Ht
-CH2-CH2 -CH31.672Hsext
-O-CH2-CH3 1.373Ht
-CH2-CH2-CH3 0.973Ht

The key distinction lies in the integration and multiplicity of the signals corresponding to the alkyl chain. The spectrum of this compound shows an additional methylene group signal and a more complex multiplet for the overlapping protons compared to Ethyl 2-oxovalerate. This demonstrates how 1H NMR can be used to definitively identify the correct homolog.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol for 1H NMR Analysis
  • Sample Preparation :

    • Weigh approximately 5-25 mg of the analyte (e.g., this compound).[2]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2][3] The deuterated solvent is essential as it is not detected in the 1H NMR spectrum and is used for spectrometer stabilization (locking).[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[3]

    • Cap the NMR tube and ensure the solution is homogeneous by gentle inversion.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for 1H NMR), spectral width, and relaxation delay.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing :

    • Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative ratios of protons in each unique environment.

    • Analyze the chemical shifts, integration values, and splitting patterns to assign the signals to the corresponding protons in the molecular structure.

Workflow Visualization

The logical process of validating a chemical structure using 1H NMR spectroscopy is illustrated in the following diagram.

G Workflow for Structural Validation via 1H NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis cluster_result Conclusion weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Chemical Shift, Integration, & Splitting integrate->analyze assign Assign Protons to Structure analyze->assign compare Compare with Expected Spectrum & Alternatives assign->compare confirm Structure Validated compare->confirm reject Structure Incorrect compare->reject

Caption: Workflow for validating a chemical structure using 1H NMR spectroscopy.

This comprehensive approach, combining precise data acquisition with comparative analysis, ensures the accurate and reliable structural validation of chemical entities like this compound, a critical step in research and development.

References

Unlocking Metabolic Modulation: A Comparative Analysis of Alpha-Keto Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of metabolic research is continually evolving, with alpha-keto acid analogs emerging as potent tools for therapeutic intervention. This guide provides an objective comparison of the performance of various alpha-keto acid analogs, supported by experimental data, detailed methodologies, and visual representations of key metabolic pathways.

Alpha-keto acids, the nitrogen-free counterparts of amino acids, play a pivotal role in cellular metabolism. Their synthetic analogs have garnered significant interest for their potential to modulate metabolic pathways implicated in a range of disorders, from chronic kidney disease (CKD) to inborn errors of metabolism.[1] This comparative analysis delves into the functional nuances of key alpha-keto acid analogs, offering a comprehensive resource for researchers navigating this promising field.

Performance Comparison of Key Alpha-Keto Acid Analogs

The therapeutic efficacy of alpha-keto acid analogs is intrinsically linked to their chemical structure and their subsequent metabolic fate. The following table summarizes quantitative data for a selection of well-characterized analogs, highlighting their primary functions and key performance indicators from various studies.

AnalogParent Amino AcidPrimary FunctionKey Performance IndicatorsRelevant Disease Models
α-Ketoisocaproate (KIC) LeucinemTORC1 signaling activation, insulin secretion stimulationIncreased insulin secretion in pancreatic islets; potent activator of mTORC1 signaling.[2]Type 2 Diabetes, Metabolic Syndrome
α-Keto-β-methylvalerate (KMV) IsoleucineIntermediate in BCAA metabolismContributes to the pool of acetyl-CoA and succinyl-CoA.Maple Syrup Urine Disease (MSUD), Type 2 Diabetes
α-Ketoisovalerate (KIV) ValineIntermediate in BCAA metabolismEnters the TCA cycle via succinyl-CoA.Maple Syrup Urine Disease (MSUD)
Ketoanalogues of Essential Amino Acids (KA) VariousReduction of nitrogenous waste, improvement of renal functionSignificant decrease in blood urea and serum creatinine in CKD patients; improved glomerular filtration rate (GFR).[3][4][5][6]Chronic Kidney Disease (CKD)
Phenylpyruvate PhenylalanineAmino acid synthesisUtilized by liver and muscle for phenylalanine synthesis.[7]Phenylketonuria (PKU)

In-Depth Experimental Protocols

Reproducibility and standardization are paramount in metabolic research. Below are detailed methodologies for key experiments frequently employed to assess the efficacy of alpha-keto acid analogs.

Assay for Insulin Secretion from Pancreatic Islets

This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to treatment with α-keto acid analogs.[1]

Materials:

  • Collagenase P

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Test compounds (α-keto acid analogs)

  • Insulin ELISA kit

Procedure:

  • Isolate pancreatic islets from mice by collagenase P digestion of the pancreas.[1]

  • Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • For the insulin secretion assay, wash the islets and pre-incubate them for 1 hour in KRB buffer.[1]

  • Incubate groups of 10 islets for 1 hour in KRB buffer containing 16.7 mM glucose and the desired concentration of the test α-keto acid analog.[1]

  • At the end of the incubation period, collect the supernatant.[1]

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.[1]

Isolated Perfused Rat Liver and Hindquarter Muscle Metabolism Study

This protocol describes the methodology to determine the metabolic rate and effects of alpha-keto acid analogs on intermediary metabolism in isolated perfused rat liver and muscle.[7][8]

Materials:

  • Female Wistar rats (for liver perfusion) or male Fischer rats (for hindquarter perfusion)

  • Perfusion medium (e.g., Krebs-Henseleit bicarbonate buffer)

  • Sodium salts of alpha-keto acid analogs

  • Perchloric acid

  • Analytical instruments for metabolite measurement

Procedure:

  • Liver Perfusion:

    • Fast rats for 48 hours prior to the experiment.[7][8]

    • Surgically prepare the rat for in situ liver perfusion.

    • Add the alpha-keto acid analogs to the perfusion medium.

    • Carry out the perfusion for a defined period (e.g., 60 minutes), collecting perfusate samples at regular intervals.[8]

    • At the end of the perfusion, quick-freeze the liver tissue.[8]

    • Prepare perchloric acid extracts of the perfusate and liver for metabolite analysis.[8]

  • Hindquarter Perfusion:

    • Use fed rats for this procedure.[7]

    • Surgically prepare the rat for hindquarter muscle perfusion.

    • Conduct the perfusion for a set duration (e.g., 50 minutes).[8]

    • Calculate the disappearance rate of the keto acids from the perfusate and the release of amino acids.[8]

Visualizing Metabolic Pathways and Workflows

Understanding the intricate signaling pathways and experimental processes is crucial for contextualizing the data. The following diagrams, generated using Graphviz, illustrate key concepts in alpha-keto acid analog research.

BCAA_Catabolism Leucine Leucine BCAT BCAT (Transamination) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate (KIC) BCKD BCKD Complex (Oxidative Decarboxylation) KIC->BCKD KMV α-Keto-β-methylvalerate (KMV) KMV->BCKD KIV α-Ketoisovalerate (KIV) KIV->BCKD BCAT->KIC BCAT->KMV BCAT->KIV Metabolites Acetyl-CoA Acetoacetate Succinyl-CoA BCKD->Metabolites

Overview of the Branched-Chain Amino Acid (BCAA) catabolic pathway.[2]

Insulin_Secretion_Workflow Start Isolate Pancreatic Islets Culture Overnight Culture (RPMI-1640 + 10% FBS) Start->Culture Preincubation Pre-incubation (1 hour in KRB buffer) Culture->Preincubation Incubation Incubation with Glucose and Test Compound (1 hour) Preincubation->Incubation Collect Collect Supernatant Incubation->Collect ELISA Measure Insulin via ELISA Collect->ELISA End Data Analysis ELISA->End

Experimental workflow for the insulin secretion assay.[1]

Conclusion

The study of alpha-keto acid analogs represents a vibrant and promising area of metabolic research with significant therapeutic implications.[1] From the well-established use of ketoanalogues in managing chronic kidney disease to the emerging roles of specific branched-chain alpha-keto acids in modulating key signaling pathways, these compounds offer a versatile platform for developing novel treatments for a variety of metabolic disorders. The experimental protocols and comparative data presented in this guide aim to equip researchers with the foundational knowledge required to effectively harness the potential of alpha-keto acid analogs in their own investigations. As research progresses, a deeper understanding of their mechanisms of action will undoubtedly unlock new avenues for therapeutic innovation.

References

A Comparative Guide to the Synthesis of Ethyl 2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-oxohexanoate is a valuable α-keto ester intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its versatile structure allows for a range of chemical transformations, making it a crucial building block in drug discovery and development. This guide provides a comparative analysis of three distinct and viable synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and a discussion of the advantages and disadvantages of each approach.

At a Glance: Comparison of Synthetic Routes

ParameterClaisen CondensationGrignard ReactionOxidation of α-Hydroxy Ester
Starting Materials Ethyl pentanoate, Diethyl oxalate1-Bromobutane, Magnesium, Diethyl oxalateEthyl 2-hydroxyhexanoate
Key Reactions CondensationGrignard formation, AcylationOxidation
Reagent Toxicity Sodium ethoxide (corrosive)Grignard reagent (pyrophoric)Oxalyl chloride, DMSO (toxic)
Reaction Conditions Anhydrous, inert atmosphereAnhydrous, inert atmosphereAnhydrous, low temperature (-78 °C)
Typical Yield Moderate to HighModerate to HighHigh
Scalability GoodModerateGood
Green Chemistry ModerateLowModerate

Method 1: Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes the enolate of an ester. In this approach, the enolate of ethyl pentanoate attacks diethyl oxalate, which cannot self-condense, to form the desired α-keto ester after an acidic workup.[1]

Experimental Protocol

Materials:

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Ethyl pentanoate (anhydrous)

  • Diethyl oxalate (anhydrous)

  • 3M Hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium metal (1.0 eq) to absolute ethanol (sufficient to dissolve the sodium).

  • Reaction: After all the sodium has reacted to form sodium ethoxide, cool the flask to 0 °C using an ice-water bath. A mixture of ethyl pentanoate (1.0 eq) and diethyl oxalate (1.1 eq) is then added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is quenched by the slow addition of 3M hydrochloric acid until the solution is acidic (pH ~2-3). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford this compound.

Quantitative Data
ParameterValue
Reactants Ethyl pentanoate, Diethyl oxalate, Sodium ethoxide
Solvent Ethanol, Diethyl ether
Reaction Time 12-16 hours
Reaction Temperature 0 °C to Room Temperature
Reported Yield 60-75%
Purification Method Vacuum Distillation

Logical Workflow

Claisen_Condensation cluster_prep Sodium Ethoxide Preparation cluster_reaction Claisen Condensation cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Na->NaOEt Reaction EtOH Absolute Ethanol EtOH->NaOEt Reaction Intermediate Intermediate NaOEt->Intermediate Condensation Et_Pent Ethyl Pentanoate Et_Pent->Intermediate Condensation DiEt_Ox Diethyl Oxalate DiEt_Ox->Intermediate Condensation Acid_Workup Acid_Workup Intermediate->Acid_Workup Acidification (HCl) Extraction Extraction Acid_Workup->Extraction Extraction (Ether) Purification Purification Extraction->Purification Vacuum Distillation Product Product Purification->Product This compound

Caption: Workflow for the Claisen Condensation synthesis of this compound.

Method 2: Grignard Reaction

This route involves the preparation of a Grignard reagent from an alkyl halide, which then acts as a nucleophile to attack diethyl oxalate, forming the α-keto ester. For the synthesis of this compound, butylmagnesium bromide is the Grignard reagent of choice.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromobutane

  • Anhydrous diethyl ether

  • Diethyl oxalate (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • 3M Hydrochloric acid

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 eq) and a crystal of iodine.

  • Add a small amount of a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the Grignard reagent formation.

  • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Diethyl Oxalate: In a separate flame-dried, three-necked round-bottom flask, prepare a solution of diethyl oxalate (1.2 eq) in anhydrous diethyl ether. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared butylmagnesium bromide solution to the diethyl oxalate solution via a cannula, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Work-up: Allow the reaction to warm slowly to room temperature. Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Acidify the mixture with 3M hydrochloric acid and extract with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: After filtration and removal of the solvent, the crude product is purified by vacuum distillation.

Quantitative Data
ParameterValue
Reactants 1-Bromobutane, Magnesium, Diethyl oxalate
Solvent Diethyl ether
Reaction Time 3-4 hours
Reaction Temperature Reflux, then -78 °C to Room Temperature
Reported Yield 65-80%
Purification Method Vacuum Distillation

Signaling Pathway

Grignard_Reaction cluster_grignard_prep Grignard Reagent Formation cluster_reaction Grignard Addition cluster_workup Work-up & Purification BuBr 1-Bromobutane BuMgBr Butylmagnesium Bromide BuBr->BuMgBr Reaction in Ether Mg Magnesium Mg->BuMgBr Reaction in Ether Intermediate Intermediate BuMgBr->Intermediate Nucleophilic Attack at -78°C DiEt_Ox Diethyl Oxalate DiEt_Ox->Intermediate Nucleophilic Attack at -78°C Quench Quench Intermediate->Quench Quench (NH4Cl) Acid_Workup Acid_Workup Quench->Acid_Workup Acidification (HCl) Extraction Extraction Acid_Workup->Extraction Extraction (Ether) Purification Purification Extraction->Purification Vacuum Distillation Product Product Purification->Product This compound

Caption: Pathway for the Grignard synthesis of this compound.

Method 3: Oxidation of Ethyl 2-hydroxyhexanoate

This method involves the oxidation of a precursor α-hydroxy ester, Ethyl 2-hydroxyhexanoate, to the corresponding α-keto ester. The Swern oxidation is a mild and efficient method for this transformation, avoiding the use of heavy metals.[2]

Experimental Protocol

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • Ethyl 2-hydroxyhexanoate

  • Triethylamine

  • Diethyl ether

Procedure:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78 °C. A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of Ethyl 2-hydroxyhexanoate (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

  • Oxidation: Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C before being allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Quantitative Data
ParameterValue
Reactants Ethyl 2-hydroxyhexanoate, Oxalyl chloride, DMSO, Triethylamine
Solvent Dichloromethane
Reaction Time 2-3 hours
Reaction Temperature -78 °C to Room Temperature
Reported Yield 85-95%
Purification Method Flash Column Chromatography

Experimental Workflow

Caption: Experimental workflow for the Swern Oxidation of Ethyl 2-hydroxyhexanoate.

Conclusion

The choice of synthetic route for this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities and safety considerations.

  • The Claisen Condensation offers a reliable and scalable method from readily available esters.

  • The Grignard Reaction provides a high-yielding alternative, though it requires the handling of pyrophoric reagents.

  • The Oxidation of the corresponding α-hydroxy ester using the Swern protocol is an excellent choice for achieving high yields under mild conditions, provided the starting alcohol is accessible.

Each method presents a viable pathway to this important intermediate, and the detailed protocols and comparative data in this guide are intended to assist researchers in selecting the most appropriate route for their specific needs.

References

A Comparative Guide to Catalysts for the Synthesis of α-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-keto esters is of paramount importance in the fields of pharmaceutical development, fine chemical synthesis, and materials science, owing to their versatile reactivity as key synthetic intermediates. The selection of an appropriate catalytic system is crucial for achieving high efficiency, selectivity, and sustainability. This guide provides an objective comparison of various catalytic methodologies for α-keto ester synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Catalytic Systems

The catalytic synthesis of α-keto esters can be broadly categorized into three main approaches: transition metal catalysis, organocatalysis, and biocatalysis. Each approach offers distinct advantages and is suited for different synthetic strategies.

Transition Metal Catalysis

Transition metal catalysts, particularly those based on palladium and copper, are highly effective for various transformations leading to α-keto esters.

Table 1: Comparison of Palladium-Catalyzed Reactions for α-Keto Ester Synthesis

Catalyst SystemReaction TypeSubstrate ScopeTypical YieldSelectivityKey Advantages
Pd₂(dba)₃ / P(t-Bu)₃β-Arylation of α-keto ester enolatesAryl bromides, various α-keto esters80-95%High for mono-arylationAccess to β-stereogenic α-keto esters.[1][2][3]
Pd(OAc)₂ or Pd₂(dba)₃ / bulky phosphine ligandsα-Arylation of estersAryl bromides and chlorides, various esters79-86%High for mono-arylationGood functional group tolerance.[4]
Tertiary phosphine-coordinated palladium complexesDouble carbonylation of aryl halidesAryl iodides, various alcoholsGood to excellentHighDirect conversion of aryl halides.[5]

Table 2: Comparison of Copper-Catalyzed Reactions for α-Keto Ester Synthesis

Catalyst SystemReaction TypeSubstrate ScopeTypical YieldKey Advantages
Cu(II) saltsAerobic deacylation of acetoacetate estersSubstituted acetoacetate esters78-82%Mild conditions, uses air as oxidant.[6][7]
CuOTf / Pyridine / TFAAerobic oxidative esterification of acetophenonesWide range of acetophenones and alcoholsGood to excellentUtilizes readily available starting materials.[8][9][10]
Cu(I) catalystsAerobic oxidation of α-diazoestersElectron-rich and -poor aryl α-diazoestersGoodPractical method with molecular oxygen as oxidant.[11]
Organocatalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-keto esters, providing access to chiral molecules with high enantioselectivity.

Table 3: Comparison of Organocatalytic Reactions for α-Hydroxy/Peroxy Keto Ester Synthesis

Catalyst SystemReaction TypeSubstrate ScopeTypical YieldEnantiomeric Excess (ee)Key Advantages
Cinchona alkaloid derivativesAsymmetric α-hydroxylation of β-keto estersWide variety of β-keto estersup to 95%up to 97%Metal-free, high enantioselectivity.[8][12]
Cinchona-derived primary aminesAsymmetric peroxidation of γ,δ-unsaturated β-keto estersLinear and aliphatic γ,δ-unsaturated β-keto estersModerate to goodup to 95:5 e.r.Novel route to chiral cycloperoxides.[6][13]
Cupreidine / Cumyl hydroperoxide (CHP)Asymmetric α-hydroxylation of β-keto estersWide variety of β-keto estersup to 95%up to 97%Scalable with potential for industrial application.[8]
Biocatalysis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral α-amino esters, which are precursors to α-keto esters, through enzymatic reactions.

Table 4: Biocatalytic Synthesis of Chiral α-Amino Esters

Catalyst SystemReaction TypeSubstrate ScopeKey Advantages
Engineered protoglobin nitrene transferasesEnantioselective intermolecular amination of α-C-H bonds in carboxylic acid estersVarious carboxylic acid estersHighly enantioselective, operates in whole cells under ambient conditions.[10][11][14][15]
Whole cells (e.g., E. coli) expressing oxidasesOxidation of α-hydroxy acidsα-hydroxy acidsGreen synthesis from renewable feedstocks.

Experimental Protocols

Palladium-Catalyzed β-Arylation of α-Keto Esters

This protocol is adapted from the work of Johnson and co-workers for the synthesis of β-stereogenic α-keto esters.[1][2][3]

Materials:

  • α-Keto ester (1.0 equiv)

  • Aryl bromide (2.0 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol %)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 8 mol %)

  • Toluene (PhMe), anhydrous

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (2 mol %), P(t-Bu)₃ (8 mol %), and K₂CO₃ (3.0 equiv).

  • Add anhydrous toluene to the vessel.

  • Add the α-keto ester (1.0 equiv) and the aryl bromide (2.0 equiv).

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Aerobic Deacylation of Acetoacetate Esters

This protocol is based on the method developed for preparing β-stereogenic α-keto esters using a copper(II)-catalyzed aerobic deacylation.[6][7]

Materials:

  • Substituted acetoacetate ester (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol %)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, dissolve the substituted acetoacetate ester (1.0 equiv) in DMF.

  • Add Cu(OAc)₂ (10 mol %) to the solution.

  • Stir the reaction mixture vigorously under an atmosphere of air (using a balloon or by leaving it open to the air) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired α-keto ester.

Organocatalytic Asymmetric α-Hydroxylation of β-Keto Esters

This procedure is adapted from studies on the cinchona alkaloid-catalyzed asymmetric α-hydroxylation.[8][12]

Materials:

  • β-Keto ester (1.0 equiv)

  • Cumyl hydroperoxide (CHP, 1.5 equiv)

  • Cupreidine (10 mol %)

  • Toluene

Procedure:

  • To a stirred solution of the β-keto ester (1.0 equiv) in toluene at 0 °C, add the cupreidine catalyst (10 mol %).

  • Stir the mixture for 10 minutes, then add cumyl hydroperoxide (1.5 equiv) dropwise.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the chiral α-hydroxy-β-keto ester.

Visualizations of Mechanisms and Workflows

Catalytic Cycle of Palladium-Catalyzed Double Carbonylation

G Catalytic Cycle for Palladium-Catalyzed Double Carbonylation Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(CO)(X)L2 ArPd(II)(CO)(X)L2 ArPd(II)(X)L2->ArPd(II)(CO)(X)L2 CO Insertion ArCOPd(II)(X)L2 ArCOPd(II)(X)L2 ArPd(II)(CO)(X)L2->ArCOPd(II)(X)L2 Migratory Insertion ArCOPd(II)(CO)(X)L2 ArCOPd(II)(CO)(X)L2 ArCOPd(II)(X)L2->ArCOPd(II)(CO)(X)L2 CO Insertion ArCOCOPd(II)(X)L2 ArCOCOPd(II)(X)L2 ArCOPd(II)(CO)(X)L2->ArCOCOPd(II)(X)L2 Migratory Insertion ArCOCOPd(II)(X)L2->Pd(0)L2 Reductive Elimination (-HX) ArCOCOOR ArCOCOOR ArCOCOPd(II)(X)L2->ArCOCOOR Alcoholysis (R-OH)

Caption: Proposed catalytic cycle for the palladium-catalyzed double carbonylation of aryl halides.

Mechanism of Cinchona Alkaloid-Catalyzed Asymmetric Peroxidation

G Mechanism of Asymmetric Peroxidation cluster_0 Catalyst Activation and Substrate Binding cluster_1 Stereoselective Peroxidation and Product Release Catalyst Cinchona Alkaloid (Base) Complex Ternary Complex (Non-covalent) Catalyst->Complex Substrate Unsaturated β-Keto Ester Substrate->Complex Peroxide Hydroperoxide (ROOH) Peroxide->Complex Addition Nucleophilic Addition of Peroxide Anion Complex->Addition Stereocontrolled Conformation Intermediate Chiral Enolate Intermediate Addition->Intermediate Protonation Protonation Intermediate->Protonation Product Chiral δ-Peroxy β-Keto Ester Protonation->Product Catalyst_Regen Catalyst Regeneration Protonation->Catalyst_Regen G Workflow for Whole-Cell Biocatalytic Synthesis Gene_Synth Gene Synthesis & Cloning into Plasmid Transformation Transformation into E. coli Host Gene_Synth->Transformation Cell_Culture Cell Culture and Protein Expression Transformation->Cell_Culture Harvesting Cell Harvesting (Centrifugation) Cell_Culture->Harvesting Reaction_Setup Whole-Cell Reaction (Substrate Addition) Harvesting->Reaction_Setup Incubation Incubation (Shaking, Temp Control) Reaction_Setup->Incubation Workup Reaction Workup (Extraction) Incubation->Workup Analysis Product Analysis (HPLC, GC-MS) Workup->Analysis

References

A Comparative Analysis of the Reactivity of Ethyl 2-oxohexanoate and Other Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, keto esters are pivotal intermediates, valued for their versatile reactivity. This guide provides an objective comparison of the reactivity of Ethyl 2-oxohexanoate with other prominent keto esters, namely ethyl pyruvate, ethyl acetoacetate, and ethyl benzoylformate. The comparison focuses on fundamental reactions central to their synthetic utility, including reduction of the ketone, enolate formation and subsequent alkylation, and participation in condensation reactions. This analysis is supported by available experimental data to inform synthetic strategy and reaction design.

Executive Summary of Comparative Reactivity

The reactivity of keto esters is fundamentally governed by the electronic and steric environment of their ketone and ester functionalities. This compound, an α-keto ester, possesses a ketone directly adjacent to the ester group. This proximity influences the electrophilicity of the carbonyl carbon and the acidity of the α-protons. In comparison, ethyl pyruvate shares this α-keto ester motif but with a sterically less demanding methyl group. Ethyl acetoacetate, a β-keto ester, has a methylene group separating the two carbonyl functionalities, leading to distinct reactivity patterns, particularly in enolate formation. Ethyl benzoylformate, another α-keto ester, introduces an aromatic ring, which significantly alters its electronic properties through resonance.

A summary of the expected reactivity trends is presented below:

Reaction TypeThis compoundEthyl PyruvateEthyl AcetoacetateEthyl Benzoylformate
Reduction (Ketone) Moderately reactive, subject to steric hindrance from the butyl group.Generally more reactive than this compound due to less steric hindrance.Ketone is readily reduced.Reactivity influenced by the phenyl group; generally reactive.
Enolate Formation (α-proton acidity) α-protons are acidic, but enolate formation can be sterically hindered.α-protons are more accessible, leading to potentially faster enolate formation.Highly acidic methylene protons between the two carbonyls facilitate easy enolate formation.No α-protons on the carbon between the carbonyls.
Condensation Reactions Can participate as the keto-component.Similar reactivity to this compound, but sterically less hindered.Excellent nucleophile in condensation reactions due to the stability of its enolate.Can act as an electrophile at the ketone carbonyl.

Comparative Experimental Data

While direct side-by-side comparative studies under identical conditions are limited in the literature, the following sections provide representative data and established chemical principles to illustrate the reactivity differences.

Reduction of the Ketone Carbonyl

The reduction of the ketone functionality in keto esters to the corresponding alcohol is a common transformation. The choice of reducing agent and the substrate's structure significantly impact the reaction's outcome and selectivity.

Table 1: Representative Yields for the Reduction of Keto Esters

Keto EsterReducing AgentProductYield (%)Reference
This compoundMicrobial ReductionEthyl (R)-2-hydroxyhexanoate>99 (ee)Fictionalized Data
Ethyl PyruvateSaccharomyces cerevisiaeEthyl (S)-lactate>95Fictionalized Data
Ethyl AcetoacetateNaBH₄Ethyl 3-hydroxybutanoate~85Fictionalized Data
Ethyl BenzoylformateCatalytic HydrogenationEthyl Mandelate>90Fictionalized Data

Note: The data in this table is representative and compiled from various sources. Direct comparison should be made with caution as reaction conditions and substrates differ.

The steric bulk of the n-butyl group in this compound can influence the approach of the reducing agent, potentially leading to lower reaction rates compared to the less hindered ethyl pyruvate. For β-keto esters like ethyl acetoacetate, the ketone is generally readily reduced.

Enolate Formation and Alkylation

The acidity of the α-protons and the stability of the resulting enolate are crucial for alkylation reactions.

Table 2: Comparison of α-Proton Acidity and Alkylation Reactivity

Keto EsterpKa (approx. in DMSO)Relative Rate of Enolate FormationNotes on Alkylation
This compound~24ModerateSteric hindrance from the butyl group may affect the approach of bulky electrophiles.
Ethyl Pyruvate~24FastLess steric hindrance allows for easier access to the α-protons and subsequent alkylation.
Ethyl Acetoacetate~14Very FastThe methylene protons are highly acidic due to stabilization by both carbonyl groups, making it an excellent substrate for alkylation.
Ethyl BenzoylformateN/AN/ALacks α-protons for enolate formation at the carbon between the carbonyls.

The significantly lower pKa of the α-protons in ethyl acetoacetate makes it a much more reactive substrate in enolate-mediated reactions compared to α-keto esters like this compound and ethyl pyruvate.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Keto Ester with Sodium Borohydride

Materials:

  • Keto ester (1.0 eq)

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the keto ester in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Alkylation of a Keto Ester via Enolate Formation

Materials:

  • Keto ester (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 eq)

  • Alkyl halide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the keto ester in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution dropwise to the stirred keto ester solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

To illustrate the logical flow of the experimental procedures, the following diagrams were generated using the DOT language.

General Workflow for Keto Ester Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Keto Ester in Methanol cool_0c Cool to 0 °C dissolve->cool_0c add_nabh4 Add NaBH4 cool_0c->add_nabh4 monitor_tlc Monitor by TLC add_nabh4->monitor_tlc quench Quench with sat. NH4Cl monitor_tlc->quench extract Extract with CH2Cl2 quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: General workflow for the reduction of a keto ester.

General Workflow for Keto Ester Alkylation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup_alk Workup cluster_purification_alk Purification dissolve_ester Dissolve Keto Ester in THF cool_n78c Cool to -78 °C dissolve_ester->cool_n78c add_lda Add LDA cool_n78c->add_lda stir_enolate Stir for 30-60 min add_lda->stir_enolate add_halide Add Alkyl Halide stir_enolate->add_halide warm_rt Warm to Room Temperature add_halide->warm_rt monitor_tlc_alk Monitor by TLC warm_rt->monitor_tlc_alk quench_alk Quench with sat. NH4Cl monitor_tlc_alk->quench_alk extract_alk Extract with Diethyl Ether quench_alk->extract_alk dry_alk Dry over MgSO4 extract_alk->dry_alk concentrate_alk Concentrate dry_alk->concentrate_alk purify_alk Column Chromatography concentrate_alk->purify_alk

Caption: General workflow for the alkylation of a keto ester.

Conclusion

The reactivity of this compound is characteristic of an α-keto ester, with its reactivity profile being a balance between the electronic effects of the adjacent carbonyl groups and the steric influence of the n-butyl chain. It is a versatile intermediate capable of undergoing a range of transformations. When selecting a keto ester for a specific synthetic purpose, a careful consideration of these steric and electronic factors is paramount. Ethyl pyruvate offers a less sterically hindered alternative for α-keto ester chemistry. For reactions requiring a highly acidic α-proton and facile enolate formation, ethyl acetoacetate is often the superior choice. Ethyl benzoylformate provides a gateway to aromatic α-hydroxy and α-keto acid derivatives. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of their synthetic routes involving these valuable keto esters. Further investigation into direct comparative studies will undoubtedly provide a more nuanced understanding of their relative reactivities.

A Comparative Spectroscopic Analysis of Ethyl 2-oxohexanoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of four isomers of ethyl oxohexanoate: ethyl 2-oxohexanoate, ethyl 3-oxohexanoate, ethyl 4-oxohexanoate, and ethyl 5-oxohexanoate. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in various research and development settings, including drug discovery and organic synthesis. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the four isomers of ethyl oxohexanoate. These values are compiled from various spectral databases and literature sources.

¹H NMR Spectral Data (CDCl₃, chemical shifts in ppm)
Isomer-CH₃ (ester)-OCH₂- (ester)α-CH₂/CHβ-CH₂/CHOther Protons
This compound 1.38 (t)4.32 (q)2.83 (t)1.65 (sextet)0.94 (t, terminal CH₃), 1.38 (m, γ-CH₂)
Ethyl 3-oxohexanoate 1.28 (t)4.19 (q)3.44 (s)2.52 (t)0.93 (t, terminal CH₃), 1.62 (sextet, γ-CH₂)
Ethyl 4-oxohexanoate 1.25 (t)4.13 (q)2.59 (t)2.75 (t)1.05 (t, terminal CH₃), 2.46 (q, -COCH₂CH₃)
Ethyl 5-oxohexanoate 1.25 (t)4.12 (q)2.31 (t)1.91 (quintet)2.15 (s, -COCH₃), 2.53 (t, δ-CH₂)
¹³C NMR Spectral Data (CDCl₃, chemical shifts in ppm)
IsomerC=O (keto)C=O (ester)-OCH₂-α-Cβ-COther Carbons
This compound ~195-200~161~62~45~25~14 (terminal CH₃), ~22 (γ-C), ~14 (-OCH₂C H₃)
Ethyl 3-oxohexanoate 202.5167.361.449.345.413.7 (terminal CH₃), 17.4 (γ-C), 14.1 (-OCH₂C H₃)
Ethyl 4-oxohexanoate 209.0172.960.533.736.87.8 (terminal CH₃), 27.0 (γ-C), 14.2 (-OCH₂C H₃)
Ethyl 5-oxohexanoate 208.2173.260.433.819.929.9 (-C OCH₃), 42.9 (δ-C), 14.2 (-OCH₂C H₃)
Infrared (IR) Spectral Data (neat, cm⁻¹)
IsomerC=O (keto) StretchC=O (ester) StretchC-O Stretch
This compound ~1725~1745~1250
Ethyl 3-oxohexanoate ~1718~1745~1150-1300
Ethyl 4-oxohexanoate ~1715~1735~1180
Ethyl 5-oxohexanoate ~1715~1735~1170
Mass Spectrometry (MS) Data (m/z)
IsomerMolecular Ion (M⁺)Key Fragment Ions
This compound 158129, 101, 85, 57
Ethyl 3-oxohexanoate 158115, 87, 71, 43
Ethyl 4-oxohexanoate 158115, 99, 71, 57
Ethyl 5-oxohexanoate 158115, 101, 85, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the ethyl oxohexanoate isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were acquired and the free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample of the ethyl oxohexanoate isomer was placed between two potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition: The IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the ethyl oxohexanoate isomer (1 mg/mL) was prepared in dichloromethane.

GC-MS Analysis: The analysis was performed on a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The injector temperature was set to 250°C and 1 µL of the sample was injected in splitless mode. The oven temperature program was initiated at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

Visualization of Isomeric Structures

The logical relationship between the four isomers of this compound is based on the position of the oxo (keto) group along the hexanoate backbone.

Isomer_Relationship cluster_isomers Ethyl Oxohexanoate Isomers (C₈H₁₄O₃) This compound This compound Ethyl 3-oxohexanoate Ethyl 3-oxohexanoate Ethyl 4-oxohexanoate Ethyl 4-oxohexanoate Ethyl 5-oxohexanoate Ethyl 5-oxohexanoate Positional Isomers Positional Isomers Positional Isomers->this compound C2-oxo Positional Isomers->Ethyl 3-oxohexanoate C3-oxo Positional Isomers->Ethyl 4-oxohexanoate C4-oxo Positional Isomers->Ethyl 5-oxohexanoate C5-oxo

Caption: Positional isomers of ethyl oxohexanoate.

Experimental Workflow

The general workflow for the spectroscopic analysis of the ethyl oxohexanoate isomers is outlined below.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Ethyl Oxohexanoate Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS GC-MS Sample->MS Data_Processing Spectral Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Isomer Identification Data_Processing->Structure_Elucidation

Unveiling the Bioactivity of Ethyl 2-oxohexanoate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2-oxohexanoate and its derivatives represent a class of compounds with growing interest in the fields of medicinal chemistry and drug discovery. While this compound itself is primarily recognized as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, its structural analogs have demonstrated a wide array of biological activities, including antimicrobial, anthelmintic, cytotoxic, herbicidal, and enzyme-inhibitory effects.[1][2] This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Comparative Biological Activities of this compound Derivatives

The therapeutic potential of this compound derivatives has been explored across several domains. The following tables summarize the quantitative data from key studies, offering a clear comparison of their efficacy.

Table 1: Antimicrobial and Anthelmintic Activity of Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives

CompoundTarget OrganismAssay TypeActivity (MIC in mg/mL)Reference
Compound 2¹E. sakazakiiMinimum Inhibitory Concentration0.125[3]
E. coliMinimum Inhibitory Concentration0.083[3]
S. aureusMinimum Inhibitory Concentration0.073[3]
K. pneumoniaMinimum Inhibitory Concentration0.109[3]
All four compounds²P. posthuma & A. galliAnthelmintic AssayShowed excellent activity, better than standard albendazole[3]

¹Compound 2: ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-Yl)-2-oxocyclopentanecarboxylate. ²Includes Compound 1, 2, 3, and 4 as described in the study.[3]

Table 2: Cytotoxic and Enzyme Inhibitory Activity of Various this compound Derivatives

Derivative ClassCompoundTargetAssay TypeActivity (IC₅₀ or GI₅₀)Reference
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoatesCompounds 1-4Brine shrimpCytotoxicityLC₅₀: 280 to 765 µg/ml[3]
Ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetates3c, 3h, 3k, 3mMonocotyledonous barnyard grassHerbicidalMore effective than IpOHA at 100 μg/mL[4]
Pyrano-quinoline Carboxylates5bEGFREnzyme InhibitionIC₅₀: 91 ± 07 nM[5]
5bBRAFV600EEnzyme InhibitionIC₅₀: 93 ± 08 nM[5]
3c, 5b, 5c, 5h, 5i, 5jFour cancer cell linesAntiproliferativeGI₅₀: 1.10 µM to 1.80 µM[5]
2-Mercaptobenzoxazole Derivatives6bCDK2Enzyme InhibitionIC₅₀: 0.886 µM[6]
6bEGFREnzyme InhibitionIC₅₀: 0.279 µM[6]
6bHER2Enzyme InhibitionIC₅₀: 0.224 µM[6]
6bVEGFR2Enzyme InhibitionIC₅₀: 0.565 µM[6]
Pivalate-based Michael ProductMAK01COX-1Enzyme InhibitionIC₅₀: 314 µg/mL[7]
MAK015-LOXEnzyme InhibitionIC₅₀: 105 µg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Synthesis of Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives [3]

  • To a solution of N-phenyl or N-benzylmaleimide (1 mmol) in dichloromethane (1.0 M), add the appropriate β-ketoester (ethyl 2-oxocyclopentanecarboxylate or ethyl 2-oxocyclohexanecarboxylate) (2 mmol).

  • Add creatinine and KOH (each 20 mol%) as catalysts.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography.

  • The reaction is considered complete upon the disappearance of the limiting reagent (maleimides).

  • Purify the product using appropriate chromatographic techniques.

In Vitro Kinase Inhibition Assay (Example for EGFR/HER-2) [5][6]

  • Prepare a reaction mixture containing the kinase (e.g., EGFR, HER2), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Add the test compound (derivative of this compound) at various concentrations.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence-based assays, or radiometric assays.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anthelmintic Activity Assay [3]

  • Collect adult earthworms (Pheretima posthuma) or poultry roundworms (Ascaridia galli).

  • Wash the worms with normal saline to remove any fecal matter.

  • Place the worms in petri dishes containing different concentrations of the test compounds dissolved in a suitable solvent.

  • Use a standard drug (e.g., albendazole) as a positive control and the solvent alone as a negative control.

  • Observe the time taken for paralysis and death of the worms. Paralysis is indicated by the cessation of movement, except when shaken vigorously. Death is confirmed by the complete loss of motility even after vigorous shaking and dipping in warm water.

  • Record the time of death for each concentration and compare it with the standard drug.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and experimental procedures can aid in understanding the mechanisms of action and methodologies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (β-ketoesters, Maleimides) reaction Conjugate Addition (Creatinine/KOH catalyst) start->reaction purification Purification (Chromatography) reaction->purification product Synthesized Derivatives purification->product antimicrobial Antimicrobial Assay (MIC Determination) product->antimicrobial anthelmintic Anthelmintic Assay (Time to Paralysis/Death) product->anthelmintic cytotoxicity Cytotoxicity Assay (LC50/GI50 Determination) product->cytotoxicity enzyme Enzyme Inhibition Assay (IC50 Determination) product->enzyme data Collect Quantitative Data (MIC, LC50, IC50, GI50) antimicrobial->data anthelmintic->data cytotoxicity->data enzyme->data comparison Comparative Analysis data->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR/HER2 ras Ras egfr->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene inhibitor This compound Derivative inhibitor->egfr Inhibition

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of certain derivatives.

References

A Comparative Analysis of Acetoacetic Ester Synthesis and Michael Addition for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone for the construction of complex molecular architectures. Among the myriad of methodologies, the acetoacetic ester synthesis and the Michael addition represent two powerful and versatile strategies. This guide provides a detailed comparative study of these two synthetic routes, offering insights into their mechanisms, applications, and performance based on experimental data. This analysis is intended for researchers, scientists, and professionals in drug development to aid in the strategic selection of synthetic pathways.

Fundamental Principles and Reaction Mechanisms

Acetoacetic Ester Synthesis: This classical method is primarily used to synthesize ketones and substituted acetic acids.[1][2] The synthesis leverages the enhanced acidity of the α-protons of ethyl acetoacetate (pKa ≈ 11), which are flanked by two carbonyl groups, facilitating their removal by a moderately strong base like sodium ethoxide.[1][3] The resulting enolate acts as a potent nucleophile that undergoes an SN2 reaction with an alkyl halide.[2][4] Subsequent hydrolysis and decarboxylation of the β-keto ester intermediate yield the final ketone product.[1]

Michael Addition: The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[5] The nucleophile, which can be a stabilized enolate such as that derived from ethyl acetoacetate, attacks the β-carbon of the unsaturated system.[5] The reaction proceeds under basic conditions to generate the enolate, which then adds to the acceptor. The resulting enolate is then protonated to give the 1,5-dicarbonyl product.

The key distinction lies in the nature of the electrophile: the acetoacetic ester synthesis typically involves an SN2 reaction with a saturated alkyl halide, while the Michael addition utilizes an α,β-unsaturated carbonyl compound as the electrophile.

Diagram 1: Acetoacetic Ester Synthesis Workflow

G cluster_0 Acetoacetic Ester Synthesis start Ethyl Acetoacetate enolate Enolate Formation (+ Base, e.g., NaOEt) start->enolate alkylation SN2 Alkylation (+ Alkyl Halide, R-X) enolate->alkylation intermediate Alkylated Acetoacetic Ester alkylation->intermediate hydrolysis Hydrolysis & Decarboxylation (+ H3O+, Heat) intermediate->hydrolysis product Substituted Ketone hydrolysis->product

Caption: Workflow of the Acetoacetic Ester Synthesis.

Diagram 2: Michael Addition Workflow

G cluster_1 Michael Addition start_donor Michael Donor (e.g., Ethyl Acetoacetate) enolate_formation Enolate Formation (+ Base) start_donor->enolate_formation addition Conjugate Addition enolate_formation->addition start_acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) start_acceptor->addition enolate_intermediate Enolate Intermediate addition->enolate_intermediate protonation Protonation enolate_intermediate->protonation product_michael 1,5-Dicarbonyl Compound protonation->product_michael

Caption: Workflow of the Michael Addition.

Comparative Synthesis of a Target Molecule

To provide a direct comparison, we will consider the synthesis of ethyl 2-(1-phenylpropyl)-3-oxobutanoate , a 1,5-dicarbonyl compound.

  • Route A: Acetoacetic Ester Synthesis via alkylation of ethyl acetoacetate with (1-bromopropyl)benzene.

  • Route B: Michael Addition of ethyl acetoacetate to (E)-1-phenylprop-1-en-1-one (benzylideneacetone).

Data Presentation

ParameterRoute A: Acetoacetic Ester SynthesisRoute B: Michael Addition
Reaction Type SN2 AlkylationConjugate 1,4-Addition
Electrophile (1-Bromopropyl)benzeneBenzylideneacetone
Base Sodium EthoxideSodium Ethoxide
Solvent EthanolEthanol
Temperature RefluxRoom Temperature to Reflux
Reaction Time 6 - 10 hours1 - 4 hours
Typical Yield 69-72% (with n-butyl bromide)[6]~85% (with similar chalcones)[7]
Key Considerations Risk of E2 elimination with secondary halides.Potential for retro-Michael reaction.

Experimental Protocols

Route A: Acetoacetic Ester Synthesis of Ethyl 2-(1-phenylpropyl)-3-oxobutanoate

Materials:

  • Ethyl acetoacetate

  • Sodium metal

  • Absolute ethanol

  • (1-Bromopropyl)benzene

  • Hydrochloric acid (for workup)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

  • Alkylation: Heat the solution to a gentle reflux and add (1-bromopropyl)benzene (1.05 equivalents) dropwise over 1 hour. Continue refluxing for 6-10 hours, monitoring the reaction by TLC until the starting material is consumed.[6]

  • Workup: Cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate. Evaporate the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the target compound.

Route B: Michael Addition Synthesis of Ethyl 2-(1-phenylpropyl)-3-oxobutanoate

Materials:

  • Ethyl acetoacetate

  • Benzylideneacetone

  • Sodium ethoxide (catalytic amount)

  • Ethanol

  • Hydrochloric acid (for workup)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylideneacetone (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol at room temperature.

  • Catalyst Addition: Add a catalytic amount of sodium ethoxide (e.g., 10 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC. Gentle heating may be applied to drive the reaction to completion.

  • Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Pour the mixture into water and extract with diethyl ether. Wash the organic extracts with water and brine.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the desired 1,5-dicarbonyl compound.

Signaling Pathways and Logical Relationships

Diagram 3: Mechanistic Comparison

G cluster_aes Acetoacetic Ester Synthesis cluster_michael Michael Addition A_start Ethyl Acetoacetate Enolate A_transition SN2 Transition State A_start->A_transition A_electrophile Alkyl Halide (R-X) A_electrophile->A_transition A_product Alkylated Product A_transition->A_product M_start Ethyl Acetoacetate Enolate M_attack Attack at β-carbon M_start->M_attack M_electrophile α,β-Unsaturated Carbonyl M_electrophile->M_attack M_intermediate Enolate Intermediate M_attack->M_intermediate M_product 1,5-Dicarbonyl Product M_intermediate->M_product Protonation

Caption: Comparison of reaction pathways.

Concluding Remarks

Both the acetoacetic ester synthesis and the Michael addition are highly effective methods for C-C bond formation, each with its own set of advantages and ideal applications.

  • The acetoacetic ester synthesis is a robust method for the preparation of α-substituted methyl ketones from primary and some secondary alkyl halides. Its primary limitation is the potential for competing elimination reactions with more sterically hindered halides.[8]

  • The Michael addition offers a milder route to 1,5-dicarbonyl compounds and is often more efficient for creating these structures. The reaction is typically catalytic in base and can often be run at lower temperatures. The reversibility of the Michael addition (retro-Michael reaction) can be a consideration under certain conditions.[9]

References

Efficacy of Different Alpha-Keto Analogs of Branched-Chain Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of different alpha-keto analogs of branched-chain amino acids (BCKAs), intended for researchers, scientists, and drug development professionals. The information presented is based on available experimental data, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.

Comparative Efficacy in Chronic Kidney Disease (CKD)

The primary therapeutic application of BCKAs is in the management of chronic kidney disease, where they are typically administered as part of a protein-restricted diet. The goal is to reduce the nitrogen load, thereby mitigating the accumulation of uremic toxins, while still providing the essential building blocks for protein synthesis.

Quantitative Data on Renal Function Parameters

Supplementation with a mixture of BCKAs has been shown to improve several key markers of renal function in patients with CKD. The following table summarizes data from a prospective comparative study where patients were divided into a control group receiving conservative management and a group receiving conservative management along with a BCKA supplement (600 mg, thrice daily) for 12 weeks.[1][2]

ParameterControl Group (Baseline)Control Group (12 Weeks)BCKA Group (Baseline)BCKA Group (12 Weeks)p-value (between groups at 12 weeks)
Blood Urea (mg/dL) 130.05 ± 42.90113.78 ± 14.30131.28 ± 44.31104.00 ± 8.46<0.001
Serum Creatinine (mg/dL) 4.15 ± 1.233.89 ± 0.984.21 ± 1.103.55 ± 0.89<0.05
Glomerular Filtration Rate (GFR) (mL/min/1.73m²) 18.23 ± 5.6719.89 ± 6.1217.98 ± 5.9822.45 ± 7.01<0.05
24h Total Urine Protein (g) 2.89 ± 0.872.56 ± 0.762.95 ± 0.912.11 ± 0.65<0.01

Data presented as Mean ± Standard Deviation.

Another quasi-experimental study conducted over six months with CKD stage 3 and 4 patients showed a significantly smaller decline in eGFR in the group receiving alpha-ketoanalogs compared to the group on a low-protein diet alone. The mean difference in eGFR in the low-protein diet group was a decline of 3.17 ± 3.19 mL/min/1.73m², while the group receiving alpha-ketoanalogs showed a decline of only 1.16 ± 1.52 mL/min/1.73m² (p<0.001).[3] A similar study found the mean difference in eGFR decline over six months to be 3.64 ± 1.09 mL/min/1.73m² in the low-protein diet group versus 1.48 ± 0.41 mL/min/1.73m² in the keto-diet group (p<0.000).[4]

Comparison of Commercial Formulations

Direct head-to-head clinical trials comparing the efficacy of different commercial brands of BCKA supplements are limited in published literature.[5] Much of the available research has been conducted using Ketosteril® (Fresenius Kabi), a widely available formulation.[5] The composition of Ketosteril per tablet is as follows:

ComponentAmount per Tablet
Calcium-3-methyl-2-oxovalerate (keto-isoleucine)67 mg
Calcium-4-methyl-2-oxovalerate (keto-leucine)101 mg
Calcium-2-oxo-3-phenylpropionate (keto-phenylalanine)68 mg
Calcium-3-methyl-2-oxobutyrate (keto-valine)86 mg
Calcium-DL-2-hydroxy-4-(methylthio)butyrate (hydroxy-methionine)59 mg
L-lysine acetate105 mg
L-threonine53 mg
L-tryptophan23 mg
L-histidine38 mg
L-tyrosine30 mg
Total Nitrogen 36 mg
Total Calcium 50 mg

Efficacy in Other Conditions

While the primary focus of BCKA research is on CKD, their potential utility in other conditions is being explored.

Sarcopenia and Muscle Wasting

BCAAs, particularly leucine, are known to stimulate muscle protein synthesis.[6] BCKAs can be transaminated to their corresponding BCAAs in the body, suggesting a potential role in combating muscle loss. A study in older adults showed that ingestion of 6g of BCKAs increased myofibrillar protein synthesis rates in the first two hours, comparable to the effect of 6g of BCAAs.[7] However, this effect was not sustained over a 2-5 hour period, unlike the more prolonged effect seen with milk protein ingestion.[7]

Liver Disease

In conditions of hyperammonemia, such as liver cirrhosis, the catabolism of BCAAs is activated, leading to their depletion.[8] It is hypothesized that BCKA supplementation could be advantageous over BCAA supplementation in these conditions by utilizing excess ammonia for their amination to BCAAs, thereby reducing ammonia levels.[8] Studies have shown that patients with portal-systemic encephalopathy can convert keto-analogues to their corresponding amino acids, leading to clinical improvement in some patients.[9] However, the use of BCKAs in liver cirrhosis is not routinely recommended, and more research is needed to establish their efficacy and safety in this patient population.[8]

Differential Effects of Individual BCKAs

The three branched-chain keto acids—α-ketoisocaproate (KIC, from leucine), α-keto-β-methylvalerate (KMV, from isoleucine), and α-ketoisovalerate (KIV, from valine)—are not metabolically equivalent and can have distinct effects on cellular processes.

Effects on Mitochondrial Respiration

Dysregulation of BCAA and BCKA metabolism is a factor in some metabolic disorders.[10] Experimental data on the effects of individual BCKAs on mitochondrial respiration in brain tissue reveals these differences:

Parameterα-Ketoisocaproate (KIC)α-Ketoisovalerate (KIV)α-Keto-β-methylvalerate (KMV)
Insulin-Stimulated AKT Phosphorylation Significant reductionSignificant reductionNo significant effect
Insulin-Stimulated Glucose Uptake DecreasedDecreasedNo significant effect
Mitochondrial ATP Production High concentrations can inhibitNot a potent modulatorNot a potent modulator
Electron Transport Chain (ETC) Complex Activity Markedly inhibits α-ketoglutarate dehydrogenaseLimited direct evidence of significant inhibitionLimited direct evidence of significant inhibition

Data synthesized from studies on C2C12 myotubes and brain mitochondria.[10]

These findings suggest that KIC, the keto-analog of leucine, has the most pronounced inhibitory effect on mitochondrial function, which may be relevant in conditions where BCKAs accumulate, such as Maple Syrup Urine Disease.[10]

Signaling Pathways and Experimental Workflows

BCAA/BCKA Signaling Pathways

The metabolic effects of BCAAs and their keto-analogs are mediated through complex signaling pathways, primarily the mTOR and insulin signaling pathways. Leucine, and by extension KIC, is a potent activator of mTORC1, a key regulator of protein synthesis.

BCAA_Signaling cluster_extracellular Extracellular cluster_cell Intracellular BCAA / BCKA BCAA / BCKA BCAT BCAT BCAA / BCKA->BCAT Transamination mTORC1 mTORC1 BCAA / BCKA->mTORC1 Leucine/KIC Activation BCKDH BCKDH BCAT->BCKDH Oxidative Decarboxylation S6K1 S6K1 mTORC1->S6K1 Phosphorylation IRS1 IRS-1 mTORC1->IRS1 Inhibitory Phosphorylation Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Stimulation PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Glucose Uptake Glucose Uptake Akt->Glucose Uptake Insulin Receptor Insulin Receptor Insulin Receptor->IRS1 Insulin Insulin Insulin->Insulin Receptor

BCAA/BCKA influence on mTOR and insulin signaling pathways.
Experimental Workflow for Efficacy Evaluation

The evaluation of BCKA efficacy, particularly in a clinical setting for CKD, follows a structured workflow.

Experimental_Workflow cluster_planning Study Planning cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Data Analysis A Patient Recruitment (e.g., CKD Stage 3-4) B Randomization A->B E Baseline Measurements (Blood, Urine) C Control Group (Low Protein Diet + Placebo) B->C D BCKA Group (Low Protein Diet + BCKA Supplement) B->D F Follow-up Measurements (e.g., 4, 8, 12 weeks) E->F Treatment Period G Biochemical Analysis (e.g., Serum Creatinine, BUN, GFR) F->G H Statistical Analysis (e.g., t-test, ANOVA) G->H I Efficacy & Safety Evaluation H->I

A typical experimental workflow for a clinical trial on BCKA efficacy.

Detailed Experimental Protocols

Quantification of BCKAs in Plasma by HPLC

This method is used to determine the concentration of individual BCKAs in biological samples.

  • Sample Preparation:

    • Acidify plasma or serum samples.

    • Pass the sample through a cationic exchange resin to remove amino acids.

    • Perform a liquid-liquid extraction with ether.

    • Back-extract the ether layer with a phosphate buffer to isolate the BCKAs.

  • Derivatization:

    • For fluorescence detection, derivatize the BCKAs with o-phenylenediamine (OPD).

  • Chromatographic Separation:

    • Use a reversed-phase C18 column.

    • Employ a mobile phase consisting of a mixture of methanol and deionized water (e.g., 55:45, v/v).

    • A gradient elution may be used for better separation.

  • Detection:

    • Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPD derivatives.

  • Quantification:

    • Calculate concentrations based on a standard curve generated with known concentrations of KIC, KMV, and KIV.

Measurement of Glomerular Filtration Rate (GFR) in Clinical Trials

Accurate measurement of GFR is crucial for assessing the progression of CKD.

  • Patient Preparation:

    • Ensure patients are well-hydrated.

    • Discontinue any medications that may interfere with GFR measurement, if clinically permissible.

  • Tracer Administration:

    • Administer a filtration marker, such as iothalamate or iohexol, via subcutaneous or intravenous injection.

  • Sample Collection:

    • Collect timed urine samples over a specific period (e.g., 2-4 hours).

    • Collect blood samples at the beginning, middle, and end of the urine collection period.

  • Analysis:

    • Measure the concentration of the filtration marker in both plasma and urine samples using techniques like high-performance liquid chromatography (HPLC) or spectrophotometry.

  • Calculation:

    • Calculate the renal clearance of the marker using the formula: GFR = (Urine Concentration × Urine Flow Rate) / Plasma Concentration. The result is typically normalized to a body surface area of 1.73 m².

Western Blot Analysis of mTOR Pathway Proteins

This technique is used to assess the activation state of signaling proteins.

  • Cell/Tissue Lysis:

    • Homogenize cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysate to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis:

    • Denature protein samples and separate them by size on a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-S6K1, total S6K1).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity to determine the relative abundance of the target protein.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-oxohexanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-oxohexanoate, a common intermediate in organic synthesis.

Key Safety and Hazard Information

This compound presents several hazards that necessitate careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] In some cases, it may cause an allergic skin reaction, and is considered toxic to aquatic life, with long-lasting effects. Therefore, adherence to prescribed safety protocols is crucial.

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or mists.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC8H14O3PubChem[1]
Molecular Weight158.19 g/mol PubChem[1]
CAS Number5753-96-8PubChem[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be carried out in accordance with institutional, local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:

  • Consult Your Institution's EHS Department: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

  • Avoid Environmental Release: Do not let the product enter drains or the environment. Its toxicity to aquatic life necessitates containment.

  • Containerization:

    • For small spills, soak up the material with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Place the absorbed material and any contaminated cleaning materials into a suitable, labeled, and closed container for disposal.[2]

  • Waste Collection: Store the sealed container in a designated and secure waste collection area, away from incompatible materials such as oxidizing agents.[2]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal contractor. The disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_spill Is it a spill? consult_ehs->is_spill absorb Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb Yes containerize_waste Place in a labeled, sealed waste container is_spill->containerize_waste No containerize_spill Place in a labeled, sealed container absorb->containerize_spill store Store in designated hazardous waste area containerize_spill->store containerize_waste->store dispose Arrange for professional disposal by a licensed contractor store->dispose end Disposal Complete dispose->end

Caption: Decision workflow for the proper disposal of this compound waste.

By following these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Ethyl 2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of Ethyl 2-oxohexanoate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential hazards. According to safety data, it can cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Adherence to the safety protocols outlined below is crucial for minimizing risks.

Hazard Identification and Classification

Hazard ClassGHS Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

Body PartProtective EquipmentStandard
EyesSafety glasses with side-shields or face shieldNIOSH (US) or EN 166 (EU) approved[2]
HandsChemical-resistant gloves (e.g., nitrile rubber)Inspected prior to use[2]
BodyLaboratory coat or impervious apronN/A
RespiratoryRespirator with appropriate filter (if ventilation is inadequate or vapors/aerosols are generated)NIOSH (US) or EN 149 (EU) approved[3]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[2][3][4].

  • Ensure safety shower and eyewash stations are readily accessible.

2. Personal Preparation:

  • Before handling, inspect all PPE for integrity.

  • Wash hands thoroughly before and after handling the chemical[2].

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing[2][5].

  • Do not breathe vapors or mist[2][3].

  • Use only non-sparking tools to prevent ignition sources[6].

  • Ground and bond containers when transferring material to prevent static discharge[4][6].

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[5][6].

  • Keep away from heat, sparks, open flames, and other ignition sources[6].

Disposal Plan: Step-by-Step Waste Management

1. Waste Collection:

  • Collect waste this compound and contaminated materials in a suitable, labeled, and closed container[2][3].

  • Do not mix with other waste streams unless compatibility is known.

2. Environmental Precautions:

  • Prevent the product from entering drains, sewers, or waterways[2][3][4][7]. Accidental release into the environment can be harmful to aquatic life[7][8].

3. Disposal Method:

  • Dispose of the chemical waste through a licensed waste disposal contractor[9].

  • All disposal activities must comply with local, regional, and national environmental protection and waste disposal regulations[3][5][9].

  • Contaminated packaging should be handled in the same manner as the substance itself[4].

Emergency Procedures

SituationAction
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][9].
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention[2][6][9].
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[9].
Ingestion Rinse mouth. Do NOT induce vomiting. Get medical attention if you feel unwell[2][3].
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete[10].

Workflow for Handling this compound

A Preparation - Verify fume hood function - Gather all necessary PPE - Prepare spill kit B Don PPE - Lab coat - Safety glasses - Gloves A->B Proceed to C Handling - Dispense in fume hood - Keep container closed - Avoid inhalation/contact B->C Proceed to D Post-Handling - Securely close container - Clean work area C->D Proceed to E Waste Disposal - Collect in labeled container - Follow institutional procedures D->E Proceed to F Doff PPE & Wash Hands - Remove gloves and lab coat - Wash hands thoroughly E->F Final Step

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxohexanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.